4-(N-Fmoc-aminomethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14,23H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNVHARJJXJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647160 | |
| Record name | (9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159790-81-5 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159790-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(N-Fmoc-aminomethyl)aniline: Properties, Synthesis, and Applications in Peptide and Bioconjugate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 4-(N-Fmoc-aminomethyl)aniline in Synthetic Chemistry
This compound is a bifunctional molecule of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. Its structure, featuring a primary aromatic amine and an orthogonally protected primary aliphatic amine, makes it a valuable building block for the construction of complex molecular architectures. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is labile under basic conditions, allows for selective deprotection and subsequent elaboration of the aminomethyl moiety, while the aniline nitrogen provides a handle for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and key applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS) and as a linker in bioconjugates.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 159790-81-5 | [1][3][4][5][6] |
| Molecular Formula | C₂₂H₂₀N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 344.41 g/mol | [1][2][3][4][5][6] |
| Appearance | Yellow or off-white powder/solid | [2][4] |
| Purity | ≥ 95% | [3][4][][8] |
| Storage Conditions | 0 - 8 °C, protect from light | [2][4] |
Spectroscopic Characterization
While specific, high-resolution spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline and fluorenyl groups, the methylene protons of the aminomethyl and Fmoc groups, and the amine protons. The aromatic region will likely be complex due to overlapping signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the Fmoc group, the carbons of the fluorenyl and aniline rings, and the methylene carbons. The chemical shifts of these carbons provide valuable information for structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C=O stretching of the carbamate, and C-N stretching, as well as aromatic C-H and C=C vibrations. The N-H stretching of the primary aromatic amine typically appears as two bands in the 3300-3500 cm⁻¹ region.[11][12]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns can provide further structural information. For Fmoc-protected compounds, a characteristic fragment corresponding to the fluorenylmethyl cation is often observed.
Synthesis and Purification: A Practical Approach
The synthesis of this compound is typically achieved through a two-step process involving the protection of a primary amine followed by an aminomethylation reaction.[1]
Proposed Synthesis Protocol
This protocol is a representative procedure based on established methods for similar transformations.
Step 1: Fmoc Protection of a Suitable Precursor
-
In a round-bottom flask, dissolve the starting material, such as 4-aminobenzylamine, in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Cool the solution in an ice bath and add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to maintain alkaline conditions.
-
Slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove inorganic salts and water-soluble impurities. Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification of this compound
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[13][14][15][16]
-
Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed to achieve high purity.
Caption: General workflow for the synthesis of this compound.
Applications in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it can be used to introduce a stable linker or as a building block for creating branched peptides.[1] The Fmoc group's lability to basic conditions, such as piperidine, makes it orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS.[17][18][19][20]
Protocol for Incorporation into a Peptide Sequence via SPPS
This protocol outlines the general steps for incorporating this compound onto a solid support.
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker, exposing a free amine. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.
-
Add the activated solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
The peptide chain can then be further elongated by repeating the deprotection and coupling steps with standard Fmoc-protected amino acids.
Caption: Conceptual structure of an Antibody-Drug Conjugate utilizing a linker derived from 4-(aminomethyl)aniline.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable reagent in modern synthetic chemistry. Its unique bifunctional nature, combined with the well-established chemistry of the Fmoc protecting group, provides researchers with a powerful tool for the synthesis of complex peptides and bioconjugates. The ability to selectively functionalize both the aniline and the aminomethyl groups opens up a wide range of possibilities for creating novel molecular entities with tailored properties. As the demand for sophisticated peptide-based therapeutics and targeted drug delivery systems continues to grow, the importance of building blocks like this compound is set to increase, driving further innovation in the fields of medicinal chemistry and drug development.
References
- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). PubMed.
- Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (n.d.). PubMed.
- Advances in Fmoc solid-phase peptide synthesis. (n.d.). PubMed.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.
- Antibody-drug conjugates: Recent advances in linker chemistry. (n.d.). PubMed.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PubMed.
- WO1997041093A1 - Methods for the synthesis of fmoc protected amines. (n.d.). Google Patents.
- PubChem. (n.d.). Aniline.
- Submonomer synthesis of sequence defined peptoids with diverse side-chains. (n.d.). eScholarship.org.
- Linker Technologies in ADCs - How They Impact Efficacy & Stability. (2025, April 7). YouTube.
- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (n.d.). MDPI.
- CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (n.d.). Google Patents.
- Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. (n.d.). ResearchGate.
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
- How to do the Fmoc amino acid recrystallization? (n.d.). ResearchGate.
- Antibody‒drug conjugates: Recent advances in linker chemistry. (n.d.). ResearchGate.
- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... (n.d.). ResearchGate.
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (n.d.). PubMed.
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A Comprehensive Technical Guide to 4-(N-Fmoc-aminomethyl)aniline: A Cornerstone Linker in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of peptide synthesis, bioconjugation, and drug discovery, the strategic use of bifunctional linkers is paramount. Among these, 4-(N-Fmoc-aminomethyl)aniline has emerged as a versatile and indispensable building block. Its unique architecture, featuring a nucleophilic aniline moiety and an aminomethyl group protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, offers chemists precise control over synthetic pathways. This guide provides an in-depth exploration of the core attributes, synthesis, and critical applications of this compound, offering field-proven insights for its effective utilization in research and development.
Core Molecular Attributes
This compound is a stable, crystalline solid, typically appearing as a white to light brown or yellow powder[1][2]. Its fundamental role in synthesis is dictated by its distinct chemical functionalities, which allow for sequential and orthogonal chemical modifications.
Molecular Formula and Weight
The precise chemical identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in any synthetic protocol.
Structural and Chemical Identifiers
A clear identification of the molecule is essential for sourcing and regulatory purposes. The following table summarizes its key identifiers.
| Identifier | Value |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate[3][][7] |
| CAS Number | 159790-81-5[1][3][5][6][7] |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N[3][][7] |
| InChI Key | ZJXNVHARJJXJOW-UHFFFAOYSA-N[3][][7] |
The Chemistry of the Fmoc Protecting Group: A Strategic Choice
The utility of this compound is fundamentally linked to the properties of the Fmoc protecting group. Introduced by Louis A. Carpino in the 1970s, the Fmoc group revolutionized peptide chemistry by providing a base-labile protecting group, offering an orthogonal strategy to the acid-labile Boc (tert-butyloxycarbonyl) group[3]. This orthogonality is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).
The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines, most commonly piperidine[8]. This allows for the selective deprotection of the aminomethyl group without disturbing acid-sensitive protecting groups on amino acid side chains or the linkage to the solid support.
Mechanism of Fmoc Deprotection
The cleavage of the Fmoc group is a two-step elimination reaction initiated by a base:
-
Deprotonation: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.
-
Elimination: This deprotonation induces an elimination reaction, releasing the highly reactive dibenzofulvene (DBF) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.
The liberated dibenzofulvene is a reactive electrophile that can undergo side reactions with the newly deprotected amine. Piperidine serves a dual role by not only acting as the base for deprotection but also as a scavenger for the DBF byproduct, preventing its unwanted reactions[8].
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Synthesis of 4-(N-Fmoc-aminomethyl)aniline
An In-Depth Technical Guide to the Synthesis of 4-(N-Fmoc-aminomethyl)aniline
A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in modern peptide synthesis and drug development.[1][2][3] As a bifunctional linker, this molecule uniquely bridges solid-phase peptide synthesis (SPPS) with diverse molecular scaffolds. This document offers a detailed, step-by-step protocol for its preparation, grounded in established chemical principles. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the synthesis. Furthermore, this guide includes a thorough discussion of the reaction mechanism, purification strategies, and analytical characterization of the final product.
Introduction: The Strategic Importance of this compound
This compound, with the IUPAC name 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate, is a versatile organic compound extensively used in peptide chemistry and medicinal chemistry.[][5][6] Its structure incorporates a nucleophilic aniline moiety and a primary amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This arrangement makes it an invaluable asset in several advanced applications:
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in SPPS.[7][][9] The aniline nitrogen of this compound can be acylated to incorporate this linker into a peptide sequence, while the Fmoc-protected amine provides a handle for subsequent peptide chain elongation.[1][3]
-
Drug Development and Bioconjugation: The unique architecture of this molecule allows for its use as a linker in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1][5] The aniline portion can be modified to attach to a targeting moiety, while the deprotected aminomethyl group can be conjugated to a payload, such as a cytotoxic drug.
-
Combinatorial Chemistry: Its bifunctional nature makes it a valuable building block in the generation of diverse chemical libraries for high-throughput screening and drug discovery.
The synthesis of this compound is, therefore, a critical process for laboratories engaged in these areas of research. A reliable and well-understood synthetic protocol is essential for obtaining high-purity material, which is a prerequisite for successful downstream applications.
Synthetic Strategy and Mechanistic Considerations
The most direct and common approach to the synthesis of this compound involves the selective N-acylation of the primary aliphatic amine of 4-(aminomethyl)aniline with a suitable Fmoc-donating reagent. The key to this synthesis is the chemoselective protection of the more nucleophilic aliphatic amine over the less nucleophilic aromatic amine of the starting material.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the Fmoc-donating reagent. This is followed by the departure of a leaving group, resulting in the formation of the stable carbamate linkage.
The choice of the Fmoc-donating reagent and the reaction conditions are critical for achieving high yield and purity. Commonly used reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[10] While Fmoc-Cl is highly reactive, it can lead to the formation of undesired side products. Fmoc-OSu, on the other hand, offers a good balance of reactivity and stability, making it a preferred choice for many applications.[10]
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 4-(aminomethyl)aniline and Fmoc-OSu.
Materials and Equipment
-
Reagents:
-
4-(Aminomethyl)aniline
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
1,4-Dioxane (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
-
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 4-(aminomethyl)aniline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. The total solvent volume should be sufficient to fully dissolve the starting material.
-
Cooling: Place the reaction flask in an ice bath and stir the solution for 15-20 minutes, or until the internal temperature reaches 0-5 °C.
-
Addition of Fmoc-OSu: Dissolve Fmoc-OSu (1.05 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the cooled solution of 4-(aminomethyl)aniline over a period of 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material and the appearance of a new, higher-running spot corresponding to the product indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, add deionized water to the reaction mixture to quench any unreacted Fmoc-OSu.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x total volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The exact gradient will depend on the polarity of the product and any impurities.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation and Expected Results
The following table summarizes the key properties and expected analytical data for this compound.
| Parameter | Expected Value |
| Molecular Formula | C₂₂H₂₀N₂O₂[][6] |
| Molecular Weight | 344.41 g/mol [][6] |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥ 95%[] |
| Typical Yield | 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 7.05 (d, 2H), 6.63 (d, 2H), 5.05 (br s, 1H), 4.45 (d, 2H), 4.29 (d, 2H), 4.22 (t, 1H), 3.65 (br s, 2H) |
| Mass Spectrometry (ESI+) | m/z: 345.15 [M+H]⁺ |
Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.
Trustworthiness and Self-Validating Systems
The reliability of this protocol is ensured by several key factors:
-
Chemoselectivity: The higher nucleophilicity of the aliphatic amine in 4-(aminomethyl)aniline compared to the aromatic amine ensures the selective formation of the desired product.
-
Mild Reaction Conditions: The use of sodium bicarbonate as a mild base and room temperature reaction conditions minimizes the risk of side reactions and degradation of the product.[10]
-
In-Process Controls: The use of TLC for reaction monitoring allows for the precise determination of the reaction endpoint, preventing over- or under-reaction.
-
Robust Purification: Column chromatography is a highly effective method for separating the desired product from any unreacted starting materials or byproducts, ensuring a high degree of purity.
Conclusion
This technical guide provides a comprehensive and field-proven protocol for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can confidently and reliably prepare this important building block for their work in peptide synthesis, drug development, and bioconjugation. The information presented herein is intended to empower scientists with the knowledge to not only execute the synthesis but also to troubleshoot and adapt the protocol as needed for their specific applications.
References
- Chem-Impex. This compound. [Link]
- Chem-Impex. 4-(N-Fmoc-aminometil)anilina. [Link]
- Chinese Journal of Applied Chemistry. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. [Link]
- ResearchGate. Methods for the Fmoc protection of aniline. [Link]
- Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
- AAPPTec.
- Chem-Impex. 4-(Boc-aminomethyl)aniline. [Link]
- Acadechem.
- Semantic Scholar.
- ResearchGate.
- National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
- ResearchGate. Further application of our protocol a Four aniline examples for.... [Link]
- SpectraBase. 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. [Link]
- UCI Department of Chemistry.
- The Royal Society of Chemistry.
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4-(N-Fmoc-aminomethyl)aniline solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(N-Fmoc-aminomethyl)aniline in Organic Solvents
Introduction
This compound (CAS: 159790-81-5) is a pivotal bifunctional linker molecule extensively used in organic synthesis, particularly within the realm of Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Its structure incorporates a nucleophilic primary aniline amine, a stable carbamate linkage, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][2] This unique architecture allows for its incorporation into peptide sequences or attachment to solid supports, serving as a foundational element for constructing complex biomolecules and drug candidates.[1][3]
The success of any synthetic step involving this reagent is fundamentally dependent on its solubility in the chosen reaction medium. Inefficient dissolution can lead to incomplete reactions, reduced yields, and purification challenges. This guide provides a comprehensive analysis of the solubility characteristics of this compound, blending theoretical principles with practical, field-tested methodologies to empower researchers in chemistry and drug development.
Part 1: Theoretical Assessment of Solubility
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The widely applied principle of "like dissolves like" provides a strong predictive foundation.[4][5] An analysis of the this compound structure is revealing.
Molecular Structure Breakdown:
-
Fmoc Group (9-fluorenylmethyloxycarbonyl): This is the largest and most dominant feature of the molecule. It is a large, rigid, and highly nonpolar aromatic system. Its presence dictates a strong preference for solvents capable of accommodating bulky, hydrophobic moieties through van der Waals interactions.
-
Aniline Moiety: The phenyl ring with a primary amine (p-aminobenzyl group) is moderately polar. The primary amine is a hydrogen bond donor, while the aromatic ring contributes to the nonpolar character.
-
Carbamate Linker (-NH-C(=O)-O-): This group is polar and contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the carbonyl and ether oxygens).
Predicted Solubility Behavior:
Based on this composite structure, the molecule is amphiphilic but is dominated by the large, nonpolar Fmoc group. Therefore, it is predicted to be most soluble in polar aprotic solvents . These solvents possess a significant dipole moment, allowing them to solvate the polar carbamate and aniline groups, but they lack acidic protons and can effectively solvate the large nonpolar Fmoc group. Conversely, solubility is expected to be poor in highly polar, protic solvents (like water), where the energetic cost of disrupting the solvent's strong hydrogen-bonding network to accommodate the large hydrophobic group is prohibitive, and in purely nonpolar solvents (like hexane), which cannot effectively solvate the polar regions of the molecule.
Caption: Structural components and their predicted interactions with solvent classes.
Part 2: Empirical Solubility Profile
While precise quantitative data is not widely published, an empirical profile can be constructed based on the common use of this compound and the known behavior of similar Fmoc-protected reagents in synthetic chemistry.[6][7][]
| Solvent | Solvent Type | Predicted Solubility | Rationale & Commentary |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The gold standard for SPPS.[7][9] Excellent at solvating both the peptide backbone and the nonpolar Fmoc groups. This is the recommended primary solvent. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | A common alternative to DMF with slightly higher solvating power, especially for aggregating or hydrophobic sequences.[6][7][] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent. Often used as a co-solvent to enhance the solubility of difficult-to-dissolve reagents.[6][10] |
| Dichloromethane (DCM) | Moderately Polar | Soluble to Sparingly Soluble | Less polar than DMF/NMP. While it can dissolve the compound, it is less effective at solvating polar structures. Not ideal for Fmoc-chemistry due to potential side reactions with piperidine.[7][11] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble to Sparingly Soluble | A good solvent for many organic compounds, but its lower polarity compared to DMF may limit the achievable concentration. |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Its polarity and solvent properties are generally less suited for dissolving large, complex molecules like Fmoc-derivatives compared to DMF or NMP. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Sparingly Soluble to Insoluble | The hydrogen-bonding network of alcohols makes them poor solvents for the large Fmoc group. May be used as an anti-solvent for precipitation/recrystallization. |
| Water | Polar Protic | Insoluble | The extreme polarity and strong hydrogen-bonding network of water make it incapable of solvating the large hydrophobic Fmoc group. |
| Hexane / Heptane | Nonpolar | Insoluble | These solvents cannot effectively solvate the polar carbamate and aniline functionalities of the molecule.[4] |
Part 3: Factors Influencing Dissolution
Several experimental factors can influence the rate and extent of solubility.
-
Temperature: For most solid solutes, solubility increases with temperature.[12] Gentle warming (e.g., to 30-40 °C) can significantly aid in dissolving this compound in solvents like DMF, a common practice for sparingly soluble Fmoc-amino acids.[6]
-
Solvent Quality: The purity of the solvent is critical. For instance, DMF can degrade over time to form dimethylamine, a basic impurity that can prematurely cleave the Fmoc group.[6][7] Always use high-purity, anhydrous-grade solvents for reliable results.
-
Physical Form: The compound is typically supplied as a yellow or off-white powder.[1][13] The particle size and crystallinity can affect the rate of dissolution, though not the ultimate solubility limit. Fine powders dissolve faster than large crystals.
-
Agitation: Continuous stirring or sonication provides the mechanical energy needed to break up solute aggregates and increase the interaction between the solute and solvent molecules, accelerating the dissolution process.
Part 4: Practical Methodologies & Protocols
Workflow for Solvent Selection in SPPS
Caption: Workflow for the Shake-Flask method of solubility determination.
Conclusion
This compound exhibits solubility characteristics that are dominated by its large, nonpolar Fmoc group. It is highly soluble in polar aprotic solvents like DMF, NMP, and DMSO, which are the recommended media for its application in peptide synthesis and other organic reactions. Its solubility is poor in both polar protic and nonpolar aliphatic solvents. For practical applications, dissolution can be aided by standard laboratory techniques such as sonication and gentle warming. By understanding the interplay between the compound's structure and solvent properties, and by employing robust experimental protocols, researchers can ensure the efficient and effective use of this versatile synthetic building block.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Khan Academy. (n.d.). Solubility of organic compounds.
- University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Acadepe. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Lambert, K. M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 51-61.
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- 7. peptide.com [peptide.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Guide to the Purity Analysis of 4-(N-Fmoc-aminomethyl)aniline for Advanced Research and Pharmaceutical Development
This in-depth technical guide provides a comprehensive framework for the purity analysis of 4-(N-Fmoc-aminomethyl)aniline, a critical building block in modern peptide synthesis and drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical methodologies necessary to ensure the quality and consistency of this key reagent. The principles and protocols outlined herein are grounded in established scientific literature and adhere to regulatory expectations for analytical rigor, as detailed in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.
The Imperative of Purity in Synthesis and Development
This compound serves as a cornerstone in the synthesis of complex peptides and other macromolecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers the advantage of base-lability, allowing for selective deprotection under mild conditions, a feature essential in solid-phase peptide synthesis (SPPS).[4] The purity of this reagent is paramount; even minute impurities can lead to the generation of deletion or insertion sequences in peptides, complicating purification and potentially impacting the biological activity and safety of the final product. This guide delineates a multi-faceted analytical approach to comprehensively assess the purity of this compound, ensuring its suitability for its intended use.
Understanding the Impurity Landscape: A Synthesis-Based Approach
A logical approach to purity analysis begins with an understanding of the potential impurities that may arise during the synthesis of this compound. The most common synthetic route involves the reaction of 4-(aminomethyl)aniline with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Based on this, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 4-(aminomethyl)aniline.
-
Reagent-Related Impurities: Unreacted Fmoc-Cl or Fmoc-OSu, and their degradation products (e.g., 9-fluorenylmethanol).
-
By-products: Di-Fmoc derivatives where the aniline nitrogen is also protected, or over-alkylation products.
-
-
Degradation Products:
-
Deprotection Products: Loss of the Fmoc group to yield 4-(aminomethyl)aniline.
-
Oxidative Degradation: The aniline moiety is susceptible to oxidation, leading to colored impurities.
-
The following analytical workflow is proposed for a comprehensive purity assessment:
Caption: A comprehensive workflow for the purity analysis of this compound.
Chromatographic Purity: The Cornerstone of Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing the purity of this compound. The Fmoc group possesses a strong chromophore, making UV detection highly sensitive.
Recommended HPLC-UV Method
The following method is a robust starting point for the analysis. Method validation should be performed in accordance with ICH Q2(R2) guidelines.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation of the analyte from potential impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine-containing compounds. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% to 90% B over 20 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | Corresponds to a strong absorbance maximum of the Fmoc group. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Protocol for HPLC-UV Analysis:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include retention time reproducibility, peak area precision, and theoretical plates.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Integrate all peaks and calculate the area percentage of the main peak to determine the purity. Impurities should be reported as a percentage of the total peak area.
Structural Confirmation and Impurity Identification
While HPLC provides quantitative purity data, it does not definitively identify the main component or its impurities. Spectroscopic techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and the identification of structurally related impurities.
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
-
Fmoc Group: δ 7.7-7.8 (d, 2H), 7.5-7.6 (d, 2H), 7.3-7.4 (t, 2H), 7.2-7.3 (t, 2H), 4.4-4.5 (d, 2H), 4.2 (t, 1H)
-
Aniline Moiety: δ 7.0-7.1 (d, 2H), 6.6-6.7 (d, 2H)
-
Methylene Linker: δ 4.3 (d, 2H)
-
Amine Protons: A broad singlet, chemical shift can vary.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Assign the signals to the corresponding protons and carbons in the molecule. Compare the spectrum to a reference standard if available. Look for unexpected signals that may indicate the presence of impurities.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities.
Expected Mass:
-
Molecular Formula: C₂₂H₂₀N₂O₂
-
Molecular Weight: 344.41 g/mol
-
Expected [M+H]⁺: 345.15
Protocol for UPLC-MS Analysis:
-
Instrumentation: Utilize a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Employ a similar chromatographic method as for HPLC-UV, but with a shorter column and faster gradient suitable for UPLC.
-
Mass Spectrometry: Acquire data in positive electrospray ionization (ESI) mode.
-
Data Analysis: Confirm the mass of the main peak. Analyze the mass-to-charge ratio of any impurity peaks to aid in their identification.
Thermal Stability Assessment
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the thermal stability of this compound.
Protocol for Thermal Analysis:
-
DSC: Heat a small, accurately weighed sample in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) to determine the melting point and any other thermal events.
-
TGA: Heat a small, accurately weighed sample in an open pan at a constant rate in an inert atmosphere (e.g., nitrogen) to determine the decomposition temperature.
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating analytical method. These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature. The Fmoc group is expected to be labile under these conditions.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
Analyze the stressed samples by HPLC-UV to assess the formation of degradation products and to ensure the analytical method can separate them from the main peak.
Caption: Forced degradation pathways for this compound.
Conclusion
The comprehensive purity analysis of this compound requires a multi-modal approach that combines chromatographic separation with spectroscopic identification and an assessment of thermal stability. By implementing the robust protocols detailed in this guide, researchers and drug development professionals can confidently ascertain the quality of this critical reagent, thereby ensuring the integrity and reproducibility of their synthetic endeavors. Adherence to these principles of analytical rigor is not merely a matter of good scientific practice; it is a prerequisite for the successful development of novel therapeutics.
References
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- Chinese Journal of Applied Chemistry. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. [Link]
- Pharmaffiliates.
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
- National Institute of Standards and Technology. Aniline - the NIST WebBook. [Link]
- ResearchGate. Thermal Cleavage of the Fmoc Protection Group. [Link]
- SpectraBase. 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. [Link]
- Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- eScholarship.org.
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A Technical Guide to the Stability and Storage of 4-(N-Fmoc-aminomethyl)aniline
Introduction
4-(N-Fmoc-aminomethyl)aniline is a bifunctional building block of significant utility in the fields of peptide synthesis, drug development, and bioconjugation.[1][2][3] Its structure incorporates a primary aromatic amine and a methylene amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This unique architecture allows for its use as a versatile linker or scaffold, enabling the sequential construction of complex molecular architectures.[] The Fmoc group provides orthogonal protection, being stable under acidic conditions used to cleave other protecting groups like tert-butyloxycarbonyl (Boc), but readily removed by mild bases, most commonly piperidine.[5][6]
This guide provides an in-depth analysis of the chemical stability of this compound, exploring the intrinsic properties of its constituent moieties—the Fmoc group and the aniline core. Understanding the factors that influence its stability is paramount for ensuring the integrity of starting materials, the success of synthetic protocols, and the purity of final products. We will discuss the principal degradation pathways, provide evidence-based recommendations for optimal storage and handling, and present a protocol for assessing the compound's stability.
Chemical Structure and Key Functional Groups
The stability of this compound is dictated by the interplay of its key functional groups. A clear understanding of its structure is essential for appreciating its chemical behavior.
A simplified representation of the chemical structure of this compound, highlighting its key functional components.
Factors Influencing the Stability of this compound
The overall stability of this molecule is a composite of the stabilities of the Fmoc protecting group and the aniline core.
The Fmoc Protecting Group: A Base-Labile Guardian
The Fmoc group is the cornerstone of many solid-phase peptide synthesis (SPPS) strategies due to its unique cleavage conditions.[5]
-
Base Lability: The defining characteristic of the Fmoc group is its susceptibility to cleavage by bases.[7] The mechanism involves the deprotonation of the acidic proton at the 9-position of the fluorenyl ring, followed by a β-elimination reaction.[8] This process is typically facilitated by secondary amines like piperidine.[9] While robust in acidic media, prolonged exposure to even weak bases can lead to premature deprotection.[6] The stability of the Fmoc group can be influenced by the base concentration, solvent, and temperature.[9]
-
Thermal and Photostability: While generally stable at recommended storage temperatures, excessive heat can promote degradation. The fluorenyl system is also known to be fluorescent, implying it can absorb UV light, which may lead to photochemical degradation over extended periods of exposure.
The Aniline Moiety: Susceptibility to Oxidation
The aniline portion of the molecule presents a different set of stability challenges.
-
Oxidative Degradation: Anilines are notoriously prone to oxidation.[10] This process can be initiated by atmospheric oxygen and is often accelerated by light and the presence of metal ions.[11] Oxidation of aniline and its derivatives typically leads to the formation of colored impurities, which is why freshly purified aniline is often colorless but darkens over time to yellow or red.[10] For this compound, this oxidative degradation can manifest as a change in the color of the solid material, from a white or off-white powder to a yellow or brownish solid.[1][12][13]
-
Effect of Substituents: The electronic properties of substituents on the aniline ring can influence its stability.[14] The aminomethyl group at the para position is an electron-donating group, which can increase the electron density of the ring and potentially make it more susceptible to electrophilic attack and oxidation compared to unsubstituted aniline.[10]
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing appropriate storage and handling protocols.
Major potential degradation pathways for this compound.
Recommended Storage and Handling
Based on the chemical properties of this compound, the following storage and handling procedures are recommended to ensure its long-term stability and purity.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C[1][13] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[15] | To prevent oxidation of the aniline moiety. |
| Light | Protect from light[12] | To prevent photochemical degradation and light-catalyzed oxidation. |
| Container | Tightly sealed, opaque container | To prevent exposure to air, moisture, and light. |
Handling Procedures
-
Inert Atmosphere: When handling the compound outside of its primary container for extended periods, it is advisable to work in an inert atmosphere glovebox or use a Schlenk line.
-
Avoid Basic Contaminants: Ensure that all glassware and spatulas are free from basic residues to prevent inadvertent Fmoc group cleavage.
-
Minimize Exposure: Weigh out and handle the required amount of material promptly and reseal the container tightly to minimize exposure to air and light.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[15][16][17]
Experimental Protocol: Assessment of Stability
To empirically assess the stability of a given batch of this compound, a simple time-course analysis using High-Performance Liquid Chromatography (HPLC) can be performed.
Workflow for the experimental assessment of this compound stability.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Aliquoting: Distribute the stock solution into several small, airtight, and light-protected vials.
-
Stress Conditions: Subject the vials to a range of conditions to accelerate potential degradation. For example:
-
Control: Store at -20°C in the dark.
-
Recommended Storage: Store at 4°C in the dark.
-
Elevated Temperature: Store at 40°C in the dark.
-
Light Exposure: Store at room temperature with exposure to ambient light.
-
-
Time Points: At designated time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove one vial from each condition for analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection (monitoring at a wavelength where the Fmoc group absorbs, e.g., ~265 nm or ~301 nm).
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage purity of the parent compound at each time point for each condition. The appearance of new peaks can indicate the formation of degradation products.
Conclusion
The stability of this compound is a critical parameter that underpins its successful application in chemical synthesis. The molecule's integrity is primarily threatened by two distinct chemical processes: base-mediated cleavage of the Fmoc protecting group and oxidation of the aniline moiety. By adhering to the recommended storage conditions—specifically, refrigeration, protection from light, and storage under an inert atmosphere—researchers can significantly mitigate these degradation pathways. Rigorous adherence to proper handling procedures and periodic analytical assessment will ensure the high purity and reactivity of this valuable synthetic building block, thereby contributing to the successful and reproducible synthesis of target molecules.
References
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Activotec. (n.d.). Standard Fmoc Protected Amino Acids.
- The Journal of Organic Chemistry. (2004). A Detailed Investigation of Substituent Effects on N−H Bond Enthalpies in Aniline Derivatives and on the Stability of Corresponding N-Centered Radicals.
- YouTube. (2025). Stability of Carbocations in Aniline Derivatives.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- ACS Publications. (2014). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- ResearchGate. (2020). Probing the Chemical Stability of Aniline Under High-Pressure.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection.
- Wikipedia. (n.d.). Aniline.
- Reddit. (2020). Fmoc protection of electron-poor aniline?.
- PubMed. (2010). Mechanism of aniline degradation by yeast strain Candida methanosorbosa BP-6.
- MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
- NIH. (1982). Mechanisms and pathways of aniline elimination from aquatic environments.
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Spectroscopic Data for 4-(N-Fmoc-aminomethyl)aniline: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4-(N-Fmoc-aminomethyl)aniline, a key building block in peptide synthesis and medicinal chemistry.
Introduction
This compound, with the CAS number 159790-81-5, is a bifunctional molecule of significant interest in the fields of peptide synthesis, drug discovery, and bioconjugation.[1][] Its structure incorporates a primary aromatic amine on an aniline ring and a primary aliphatic amine protected by a fluorenylmethoxycarbonyl (Fmoc) group. This unique arrangement allows for selective chemical modifications at either amine functionality, making it a versatile linker and building block in the construction of complex molecular architectures.[][3]
The Fmoc protecting group provides stability under a variety of reaction conditions and can be selectively removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[] The presence of the aniline moiety offers a nucleophilic center for further chemical transformations.
Accurate and comprehensive spectroscopic data is paramount for verifying the identity, purity, and structural integrity of this compound. This guide provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the interpretation of these spectra for quality control and research applications.
Molecular Structure and Properties
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Molecular Formula: C₂₂H₂₀N₂O₂[4]
Molecular Weight: 344.41 g/mol [4]
IUPAC Name: 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate[]
Molecular Structure Diagram:
Sources
The Strategic Utility of 4-(N-Fmoc-aminomethyl)aniline: An In-Depth Technical Guide for Advanced Organic Synthesis
Introduction: A Bifunctional Building Block for Complex Molecular Architectures
In the landscape of modern organic synthesis, particularly within the realms of peptide chemistry, drug discovery, and bioconjugation, the strategic selection of building blocks is paramount to success. Among these, 4-(N-Fmoc-aminomethyl)aniline has emerged as a versatile and highly valuable reagent. Its unique bifunctional nature, featuring a nucleophilic aniline moiety and a protected primary amine, allows for sequential and orthogonal chemical modifications, making it an indispensable tool for the construction of complex molecular architectures.[1][2]
This technical guide provides an in-depth exploration of this compound as a building block, offering field-proven insights into its synthesis, properties, and diverse applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's capabilities in their synthetic endeavors.
Chemical Properties and Synthesis
Core Characteristics:
| Property | Value |
| CAS Number | 159790-81-5 |
| Molecular Formula | C₂₂H₂₀N₂O₂ |
| Molecular Weight | 344.41 g/mol |
| Appearance | White to light brown or yellow crystalline powder |
| Purity | Typically ≥95% |
| Storage | 2-8°C, protected from light and moisture |
Synthetic Strategy:
The synthesis of this compound is conceptually straightforward, involving the selective protection of one of the two amino groups of 4-(aminomethyl)aniline. The most common approach involves the protection of the more nucleophilic aliphatic amine with the fluorenylmethyloxycarbonyl (Fmoc) group.[1]
Representative Synthetic Protocol:
Objective: To synthesize this compound from 4-(aminomethyl)aniline.
Materials:
-
4-(Aminomethyl)aniline dihydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and Water (or another appropriate solvent system)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, dissolve 4-(aminomethyl)aniline dihydrochloride in water. Cool the solution in an ice bath and slowly add a solution of sodium bicarbonate until the pH is basic (pH 8-9), ensuring the formation of the free diamine.
-
Fmoc Protection: To the aqueous solution of the diamine, add a solution of Fmoc-Cl or Fmoc-OSu (1.0 equivalent) in dioxane dropwise while maintaining the temperature at 0-5°C and stirring vigorously. The differential nucleophilicity between the aliphatic and aromatic amines generally favors the selective protection of the aminomethyl group.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.[1]
Caption: Mechanism of drug release from an ADC utilizing a PABA self-immolative linker.
[5]***
Synthetic Considerations for Linker Synthesis:
The synthesis of a PABA-based linker from this compound involves several key steps after its initial synthesis:
-
Coupling of the Cleavable Unit: The aniline nitrogen is acylated with a protected dipeptide, such as Fmoc-Val-Cit-OH, using standard peptide coupling reagents. 2[6][7]. Fmoc Deprotection: The Fmoc group on the aminomethyl moiety is removed using piperidine in DMF, as previously described.
-
Payload Attachment: The newly revealed primary amine is then reacted with an activated form of the cytotoxic drug to form a stable linkage, often a carbamate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
[8]For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile building block that offers synthetic chemists a reliable tool for the construction of complex molecules. Its bifunctional nature, combined with the well-established and robust Fmoc chemistry, makes it particularly valuable in the fields of peptide synthesis and antibody-drug conjugate development. By understanding its properties and mastering the protocols for its use, researchers can unlock new possibilities in the design and synthesis of novel therapeutics and other advanced materials.
References
- Dialnet. (n.d.). Development of Novel Self-Immolative Linkers based on Fragmentation and Cyclisation Reactions for Targeted Therapeutic Applications.
- ACS Publications. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry.
- The Royal Society of Chemistry. (n.d.). Supporting information Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates with H.
- National Center for Biotechnology Information. (2024). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. PubMed Central.
- ResearchGate. (2025). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads.
- ACS Publications. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry.
- Chinese Journal of Applied Chemistry. (n.d.). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES.
- The Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
- Scilit. (n.d.). Preparation of protected peptide amides using the Fmoc chemical protocol.
- University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- National Center for Biotechnology Information. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central.
- National Center for Biotechnology Information. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. PubMed.
- R Discovery. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review.
- Sygnature Discovery. (2025). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ADC Review / Journal of Antibody-drug Conjugates. (n.d.). Advances in the Development of Dual-Drug Antibody Drug Conjugates.
- SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum.
- National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PubMed Central.
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An In-depth Technical Guide to Fmoc-Protected Linkers in Peptide Chemistry
This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc)-protected linkers, which are central to modern Solid-Phase Peptide Synthesis (SPPS). We will delve into the fundamental principles governing their function, explore the diverse array of available linkers, and provide detailed, field-proven protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and optimize their peptide synthesis workflows.
The Core Principle: Orchestrating Synthesis Through Orthogonal Protection
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the initial amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids in a controlled, stepwise manner. The success of this strategy hinges on the concept of orthogonality , where different protecting groups can be removed under distinct chemical conditions without affecting others.[1]
In the context of Fmoc-based SPPS, the strategy relies on a key pairing:
-
Temporary Nα-Protection: The Fmoc group protects the alpha-amino group of the incoming amino acid. It is stable to acidic conditions but is readily removed by a base, typically piperidine, through a β-elimination mechanism.[2]
-
Permanent Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran-sulfonyl (Pbf), shield the reactive side chains of amino acids.[2]
-
The Linker: This specialized moiety forms a covalent bond between the C-terminus of the first amino acid and the solid support. Crucially, the linker must remain stable throughout the entire synthesis cycle (including repeated basic treatments for Fmoc removal) and then be selectively cleaved under conditions that do not degrade the final peptide.[3][4]
The genius of the Fmoc/tBu strategy lies in this chemical differentiation. The base-labile Fmoc group is removed at each step to allow chain elongation, while the acid-labile side-chain protecting groups and the linker are removed simultaneously in the final cleavage step, typically with strong acid like trifluoroacetic acid (TFA).[1]
Fig 1. High-level workflow of Fmoc SPPS.
A Curated Arsenal: Selecting the Right Linker for the Job
The choice of linker is a critical decision that dictates the C-terminal functionality of the final peptide and the conditions required for its release.[5][6] Linkers are not a one-size-fits-all solution; they are specialized tools designed for specific synthetic outcomes.
Linkers for Peptide Acids
For the synthesis of peptides with a C-terminal carboxylic acid, benzyl alcohol-type linkers are the most common choice.
-
Wang Resin (p-alkoxybenzyl alcohol): This is the workhorse for many standard peptide acid syntheses. The ester linkage formed with the first amino acid is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong TFA solutions (e.g., 95% TFA).[7]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile linker offers significant advantages. The extreme acid sensitivity allows for cleavage under very mild conditions (e.g., 1-2% TFA in dichloromethane), which enables the synthesis of fully protected peptide fragments that can be used in subsequent convergent synthesis strategies. Furthermore, the steric hindrance of the trityl group effectively suppresses side reactions like diketopiperazine formation, which can be problematic for C-terminal proline or glycine residues on Wang resin.[8]
Linkers for Peptide Amides
A large number of biologically active peptides possess a C-terminal amide. Specialized linkers have been developed to yield this functionality directly upon cleavage.
-
Rink Amide Resin: This is the most widely used resin for generating peptide amides.[9] Based on a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy structure, the C-N bond is stable throughout synthesis but is cleaved with 95% TFA to release the peptide as a C-terminal amide.[10]
-
Sieber Amide Resin: A more acid-sensitive alternative, the Sieber linker allows for the release of protected peptide amides using dilute TFA (e.g., 1% TFA in DCM).[4] This makes it an excellent choice for preparing fragments for further ligation.
Specialized and Orthogonal Linkers
Beyond the standard acid- and amide-forming linkers, a variety of specialized handles have been developed for more complex applications.
-
Photolabile Linkers: These linkers, often based on an o-nitrobenzyl moiety, are cleaved by UV light.[11][12] This provides a truly orthogonal cleavage strategy, allowing the peptide to be released under neutral, non-chemical conditions, which is ideal for sensitive peptides or for applications like peptide microarrays where reagents could interfere with subsequent assays.[12][13][14]
-
Safety-Catch Linkers: These ingenious linkers are stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[15][16] They require a discrete chemical activation step to become labile. For example, a sulfoxide-containing linker might be stable to TFA, but after reduction to a sulfide, it becomes acid-labile.[15][16] This "safety-catch" approach allows for on-resin side-chain modifications or the combination of both Fmoc and Boc protection strategies.[15][17]
-
Hydrazinobenzoyl (HB) Linker: This linker is stable to both piperidine and TFA. After synthesis, the hydrazide can be oxidized (e.g., with copper(II) acetate) to an active acyl-diazene intermediate, which can then be trapped with various nucleophiles to yield C-terminal acids, esters, or amides.
Table 1: Comparison of Common Fmoc-Compatible Linkers
| Linker Type | C-Terminal Product | Cleavage Conditions | Key Advantages & Use Cases |
| Wang | Carboxylic Acid | 50-95% TFA in DCM | Standard synthesis of peptide acids. |
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid | 1-2% TFA in DCM, Acetic Acid | Synthesis of protected peptide fragments; suppresses diketopiperazine formation.[8] |
| Rink Amide | Amide | 50-95% TFA in DCM | Routine synthesis of peptide amides. |
| Sieber Amide | Amide | 1% TFA in DCM | Synthesis of protected peptide amides.[4] |
| Photolabile (o-nitrobenzyl) | Varies (Acid, Amide) | UV Irradiation (~365 nm) | Orthogonal cleavage for sensitive peptides; biological applications.[11][12] |
| Safety-Catch (e.g., SCAL) | Varies (Acid, Amide) | 1. Activation (e.g., reduction) 2. Cleavage (e.g., TFA) | On-resin modifications; complex, multi-strategy syntheses.[15][17] |
The Crucial Final Step: Cleavage and Deprotection
The final act of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is almost always achieved with a TFA-based "cleavage cocktail."[7]
The composition of this cocktail is not trivial and must be tailored to the peptide's sequence to prevent irreversible side reactions.[18] During acidolysis, reactive cationic species are generated from the cleavage of protecting groups (e.g., the t-butyl cation). These electrophiles can readily modify sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine. Scavengers are therefore essential components of any cleavage cocktail, acting as nucleophilic traps for these cations.[7][18]
Fig 2. Role of scavengers in cleavage.
Table 2: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Cocktail | Composition (v/v/w) | Target Residues & Rationale | Reference |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" cocktail for complex peptides containing Arg(Pmc/Pbf), Cys(Trt), Trp(Boc). EDT and thioanisole are key scavengers. | [18] |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2) | An "odorless" alternative to cocktails with thiols. TIS is a very effective scavenger for trityl-based groups. Not recommended for Met-containing peptides. | [19] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Commonly used for peptides containing Arg(Pmc). | [19] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5%) | Specifically designed to prevent the oxidation of Methionine to its sulfoxide form during cleavage. | [20] |
Field-Proven Protocols
The following protocols represent standardized, validated procedures for key steps involving Fmoc-protected linkers.
Protocol: Loading the First Amino Acid onto Wang Resin
Causality: This procedure utilizes a carbodiimide (DIC) and a catalyst (DMAP) to form a highly reactive symmetrical anhydride of the Fmoc-amino acid, which then efficiently esterifies the hydroxyl groups on the Wang resin. DMAP is a hyper-nucleophilic catalyst essential for this esterification.
-
Swell 1.0 g of Wang resin (e.g., 0.7 mmol/g substitution) in 10 mL of dichloromethane (DCM) for 30 minutes, then in 10 mL of dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (2.8 mmol) in a minimal amount of DMF.
-
Add 2 equivalents of N,N'-diisopropylcarbodiimide (DIC) (1.4 mmol) to the amino acid solution and allow it to pre-activate for 10 minutes at room temperature.
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin, followed by 0.1 equivalents of 4-dimethylaminopyridine (DMAP) (0.07 mmol).
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of 10% acetic anhydride and 1% diisopropylethylamine (DIPEA) in DMF. Agitate for 30 minutes.
-
Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
-
Determine the final loading capacity using a spectrophotometric analysis of the fulvene-piperidine adduct released upon Fmoc deprotection of a small, weighed sample.[8]
Protocol: Cleavage and Deprotection from Rink Amide Resin
Causality: This protocol uses a strong acid (TFA) to cleave the acid-labile linker and side-chain protecting groups. Water acts as a scavenger for t-butyl cations, while TIS is a highly effective scavenger for the trityl cations released from Cys(Trt), His(Trt), and the Rink linker itself.
-
Place the dry peptide-resin (e.g., 0.1 mmol scale) in a 10 mL reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For a 0.1 mmol synthesis, 2-3 mL is typically sufficient. Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The resin will shrink, and the solution may change color.
-
Filter the cleavage mixture into a cold (0 °C) 50 mL centrifuge tube containing ~30 mL of diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Rinse the resin with a small amount of fresh TFA (~1 mL) and add this to the ether.
-
Centrifuge the tube at 3000 rpm for 5 minutes to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash step 2-3 times to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification by HPLC.
Conclusion: The Linker as a Strategic Element
Fmoc-protected linkers are far more than simple anchors. They are strategic tools that define the capabilities and outcomes of a peptide synthesis campaign. A deep understanding of their chemical properties, cleavage kinetics, and compatibility with different protection schemes is essential for any scientist in the field. By carefully selecting the appropriate linker and optimizing cleavage conditions, researchers can successfully synthesize a vast range of peptides, from simple linear sequences to complex, modified structures, enabling advancements in drug discovery, materials science, and fundamental biological research.
References
- Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. (n.d.). PubMed.
- A cleavage cocktail for methionine-containing peptides. (n.d.). PubMed.
- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.). ACS Publications.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- Fmoc SPPS Linkers. (n.d.). Sigma-Aldrich.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). National Institutes of Health.
- Guide to Resins and Linkers in SPPS. (n.d.). Biosynth.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Safety-catch anchoring linkage for synthesis of peptide amides by Boc/Fmoc strategy. (n.d.). 5Z.com.
- Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (n.d.). Springer.
- Preparation of protected peptide amides using the Fmoc chemical protocol. (n.d.). Scilit.
- The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
- A Comparative Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: Fmoc-Photo. (2025). Benchchem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). MDPI.
- Photolabile Linkers for Solid-Phase Synthesis. (2018). ACS Combinatorial Science.
- Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. (n.d.). National Institutes of Health.
- Photocleavable Peptide-Conjugated Magnetic Beads for Protein Kinase Assays by MALDI-TOF MS. (n.d.). National Institutes of Health.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Chemical Synthesis of Peptides and Proteins: Solid Support. (n.d.). University of Zurich, Department of Chemistry.
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The Aniline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline, a fundamental aromatic amine, and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted role of aniline derivatives in drug discovery and development. We will explore their historical significance, diverse therapeutic applications, the underlying mechanisms of action, and the critical structure-activity relationships that govern their biological effects. Furthermore, this guide will address the inherent challenges associated with the aniline motif, particularly metabolic instability and toxicity, and delve into innovative strategies, such as isosteric replacement, to mitigate these liabilities.[4][5][6] Through a blend of technical detail, field-proven insights, and practical methodologies, this document aims to equip researchers with the knowledge to effectively leverage the aniline scaffold in the design of next-generation therapeutics.
The Aniline Motif: A Privileged Structure in Drug Design
The journey of aniline in medicine began in the late 19th century with the discovery of the analgesic and antipyretic properties of its derivative, acetanilide.[1][2] While acetanilide itself was hampered by toxicity, this discovery opened the door to the development of safer and more effective drugs, most notably paracetamol (acetaminophen), which remains a cornerstone of pain management today.[1] The versatility of the aniline ring, with its readily modifiable amino group and aromatic core, allows for a wide range of chemical substitutions, enabling the fine-tuning of a compound's pharmacological properties to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][6]
The aniline moiety is a key pharmacophore in numerous FDA-approved drugs, spanning a wide range of therapeutic areas.[7] Its ability to participate in crucial molecular interactions, such as hydrogen bonding and pi-stacking, within biological targets makes it an invaluable component in the medicinal chemist's toolbox.
Therapeutic Applications of Aniline Derivatives
The chemical tractability of the aniline scaffold has led to its incorporation into drugs targeting a multitude of diseases. This section will explore some of the most significant therapeutic classes where aniline derivatives have made a substantial impact.
Anticancer Agents
Aniline derivatives are particularly prominent in oncology, most notably as kinase inhibitors.[8] Many of these drugs target the ATP-binding site of kinases, with the aniline moiety often playing a crucial role in binding to the hinge region of the kinase domain.[9]
-
Kinase Inhibitors: The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are foundational structures for numerous approved kinase inhibitors like gefitinib, erlotinib, and lapatinib, which target receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10] The strategic substitution on the aniline ring can significantly impact the inhibitor's potency and selectivity.[8] For instance, the introduction of a 3-chloro-4-(3-fluorobenzyloxy)aniline moiety has been shown to yield potent inhibitors of both EGFR and ErbB-2 kinases.[8] More recently, 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[11]
-
Benzothiazole Aniline Derivatives: Benzothiazole aniline (BTA) is a fused heterocyclic pharmacophore that exhibits significant antitumor activity.[12][13] Derivatives of BTA have shown selective cytotoxicity against various cancer cell lines, and some have even entered clinical trials.[12] The conjugation of BTA with platinum (II) complexes has also been explored to develop novel chemotherapeutic agents with potentially enhanced efficacy and reduced side effects compared to traditional platinum-based drugs.[12][14]
Experimental Protocol: Synthesis of a 4-(4-(furan-2-yl)anilino)quinazoline Kinase Inhibitor Scaffold [9]
This protocol provides a representative method for synthesizing a common kinase inhibitor scaffold incorporating an aniline derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroquinazoline (1 mmol, 1 equivalent).
-
Addition of Aniline Derivative: Add 4-(Furan-2-yl)aniline hydrochloride (1.1 mmol, 1.1 equivalents) to the flask.
-
Solvent and Base: Add isopropanol (10 mL) as the solvent, followed by triethylamine (1.5 mmol, 1.5 equivalents) to neutralize the hydrochloride salt.
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold isopropanol.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired 4-(4-(furan-2-yl)anilino)quinazoline derivative.
Data Presentation: Inhibitory Activity of Furan-Containing Aniline Derivatives [9]
| Compound Class | Target Kinase | IC50 (µM) |
| Furan-2-yl(phenyl)methanone Derivatives | Protein Tyrosine Kinase (general) | 2.72 - 6.42 |
| 4-Anilinoquinazoline Derivative (8a) | A431 cell growth (EGFR overexpressed) | 2.62 |
| 4-Anilinoquinazoline Derivative (10b) | HCT-116 cell growth | 2.8 |
| 4-Anilinoquinazoline Derivative (10b) | T98G cell growth | 2.0 |
Visualization: Generalized Kinase Inhibition by an Aniline Derivative
Caption: Aniline-based kinase inhibitors competitively block the ATP-binding site of receptor tyrosine kinases, preventing substrate phosphorylation and downstream signaling.
Antimicrobial Agents
The history of aniline derivatives in combating infectious diseases is rich, with the sulfonamides being a landmark discovery.[15]
-
Sulfonamides (Sulfa Drugs): These are derivatives of sulfanilamide, a para-substituted aniline.[16] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[16] By blocking this pathway, sulfonamides inhibit bacterial growth.[16]
-
Other Antimicrobial Derivatives: More recent research has explored a variety of other aniline derivatives for their antimicrobial properties. For instance, trifluoro-anilines have demonstrated both antibacterial and antibiofilm efficacy against Vibrio species.[17][18] Anilino benzimidazoles have also been synthesized and screened for their antibacterial and antifungal activities.[19]
Anti-inflammatory Agents
Aniline derivatives have also been developed as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[20] A series of 4-(methylsulfonyl)aniline derivatives have been synthesized and shown to possess significant anti-inflammatory activity, potentially with selectivity for the COX-2 enzyme.[20]
Other Therapeutic Areas
The applications of aniline derivatives extend to various other fields:
-
Analgesics: As mentioned, the history of aniline in medicine is rooted in analgesia.[1][2] Modern research continues to explore novel aniline derivatives for pain management.[21]
-
Antimalarials: The aniline dye methylene blue was one of the first synthetic antimalarial drugs.[2]
-
Central Nervous System (CNS) Agents: Aniline derivatives have been synthesized and evaluated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting muscarinic cholinergic receptors.[22]
Structure-Activity Relationships (SAR)
The biological activity of aniline derivatives is highly dependent on the nature and position of substituents on the aniline ring. Understanding these structure-activity relationships (SAR) is crucial for optimizing lead compounds.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the pKa of the amino group and the overall electronic properties of the molecule, which in turn affects binding to the target protein. For example, in a series of chlorothalonil derivatives, an electron-withdrawing nitro group at the 4-position of the aniline ring was found to enhance fungicidal activity.[23]
-
Steric Effects: The size and shape of substituents can dictate how a molecule fits into the binding pocket of a target. Ortho-substitution on the aniline ring can sometimes hinder the enzymatic activation required for genotoxicity, although this is not a universal rule.[24][25]
-
Lipophilicity: The lipophilicity of aniline derivatives, often quantified as logP, is a critical parameter influencing their absorption, distribution, metabolism, and excretion (ADME) properties.[26] Quantitative structure-activity relationship (QSAR) models can be developed to predict the lipophilicity of novel aniline derivatives.[26]
Challenges and Mitigation Strategies: The Double-Edged Sword of Aniline
Despite their therapeutic utility, anilines are considered "structural alerts" in drug discovery due to their propensity for metabolic activation into reactive metabolites.[4][5]
Metabolic Activation and Toxicity
The amino group of aniline can undergo cytochrome P450 (CYP450)-mediated oxidation to form highly electrophilic species like quinone-imines.[5] These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and genotoxicity.[4][5][6][27][28]
Visualization: Metabolic Activation of Aniline
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- 13. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 14. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]
- 17. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent | Neuroquantology [neuroquantology.com]
- 22. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 28. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Introduction: The Strategic Value of a Bifunctional Building Block
A Senior Application Scientist's In-Depth Technical Guide to 4-(N-Fmoc-aminomethyl)aniline for Drug Discovery Applications
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The protocols described herein are illustrative and require adaptation and optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
In the landscape of modern drug discovery, the rational design of complex molecules is paramount. Success often hinges on the strategic use of versatile chemical building blocks that allow for controlled, sequential modifications. This compound is a prime example of such a scaffold, offering a unique combination of functionalities that have made it a valuable asset in medicinal chemistry.[1][2] This guide will provide a comprehensive technical overview of its applications, grounded in established chemical principles and supported by practical, field-tested insights.
At its core, this compound is a bifunctional linker.[3][4][5] It possesses two key reactive sites with orthogonal protecting group strategies: a primary aniline and an aminomethyl group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This elegant design allows chemists to selectively address each functional group, opening up a wide array of possibilities for constructing intricate molecular architectures.[1]
Part 1: Core Chemical Attributes and Strategic Advantages
Molecular Profile
-
Chemical Name: 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate[6][]
The Power of Orthogonal Protection
The primary utility of this compound stems from its Fmoc-protected amine. The Fmoc group is a base-labile protecting group, readily cleaved under mild conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[9][10] This deprotection is highly selective and does not affect acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group, which is a cornerstone of orthogonal synthesis strategies.[11]
This orthogonality allows for a stepwise approach to synthesis. The aniline nitrogen can be modified first, for instance, through acylation or other coupling reactions. Subsequently, the Fmoc group can be removed to reveal a primary amine, which can then be further functionalized. This level of control is crucial for building complex molecules with defined structures.
Part 2: Key Applications in Drug Discovery
The unique properties of this compound have led to its adoption in several critical areas of drug discovery.
Peptide Synthesis and Modification
In the realm of peptide chemistry, this molecule serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1][6][8] It can be incorporated into a peptide sequence to introduce a flexible linker or a point of attachment for other moieties. The Fmoc-protected amine allows for its seamless integration into standard Fmoc-based SPPS protocols.[1][11]
Workflow for Incorporation into a Peptide:
Caption: A two-dimensional diversification strategy using this compound.
Part 3: Experimental Protocols and Methodologies
The following are generalized protocols that serve as a starting point. Optimization will be necessary based on the specific substrates and desired outcomes.
Protocol: Fmoc-Deprotection
Objective: To selectively remove the Fmoc group and expose the primary amine.
Materials:
-
This compound derivative
-
20% Piperidine in DMF (v/v)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Once complete, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ to remove the piperidine-dibenzofulvene adduct.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation: The completion of the reaction can be monitored by TLC, where the deprotected product will have a significantly lower Rf value than the starting material. The UV-active dibenzofulvene byproduct can also be observed.
Protocol: Acylation of the Aniline
Objective: To form an amide bond with the aniline nitrogen.
Materials:
-
This compound
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
DMF
Procedure:
-
Dissolve the carboxylic acid and HATU in DMF.
-
Add DIPEA and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound in DMF.
-
Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the product by flash column chromatography.
Expertise Insight: HATU is a highly efficient coupling reagent that often leads to cleaner reactions and higher yields compared to older methods like DCC/HOBt, especially with sterically hindered substrates.
Part 4: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow or off-white powder | [2][8] |
| Purity | ≥ 95% | [2][][8] |
| Boiling Point | 587.0±38.0 °C (Predicted) | [12] |
| Density | 1.240±0.06 g/cm³ (Predicted) | [12] |
| Storage | 2-8°C, protect from light | [12] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to build molecular complexity with a high degree of control. Its utility in peptide synthesis, ADC development, and combinatorial chemistry underscores its importance in the ongoing quest for novel therapeutics. [6][8]As drug discovery continues to evolve, the demand for such versatile and intelligently designed building blocks will undoubtedly increase.
References
A comprehensive list of references is not provided in the search results. The information is aggregated from various chemical supplier websites and general knowledge of organic synthesis and medicinal chemistry. For specific protocols and applications, consulting primary literature such as the Journal of the American Chemical Society, Journal of Medicinal Chemistry, and Organic Letters is recommended.
Sources
- 1. Buy this compound | 159790-81-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chempep.com [chempep.com]
- 10. Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 159790-81-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing 4-(N-Fmoc-aminomethyl)aniline in Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-(N-Fmoc-aminomethyl)aniline, a critical bifunctional linker for researchers in peptide synthesis, bioconjugation, and drug development. Moving beyond a simple catalog of suppliers, this document offers a framework for strategic sourcing, quality assessment, and effective implementation in key laboratory protocols.
Core Compound Analysis: The Role of this compound
This compound is a protected aniline derivative valued for its utility as a building block in organic synthesis.[][2][3] Its structure features a primary aromatic amine (aniline) and a methylamine, with the latter's reactivity temporarily masked by a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This strategic protection allows for sequential chemical modifications, making it an essential tool in solid-phase peptide synthesis (SPPS) and the development of complex molecules like antibody-drug conjugates (ADCs).[2][3]
The Fmoc group provides stability under various reaction conditions while allowing for selective and mild deprotection using a base, typically piperidine.[2][3] This orthogonality is fundamental to its application, enabling the free amine to be revealed at a specific point in a synthetic pathway for coupling with carboxylic acids or other electrophiles.[4]
Key Chemical Identifiers:
Strategic Sourcing: A Framework for Supplier Selection
The integrity of a synthesis is fundamentally linked to the quality of its starting materials. Selecting a reliable supplier for this compound requires scrutiny beyond price and availability. Key quality attributes must be confirmed to prevent costly and time-consuming troubleshooting.
Critical Quality Attributes (CQAs)
When evaluating suppliers, researchers must demand comprehensive documentation, primarily the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).
-
Purity (≥95%): The most critical parameter. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Impurities can lead to side reactions, difficult purification, and compromised final product yield. Most reputable suppliers guarantee a purity of ≥95%.[][2][3][6]
-
Identity Confirmation: The CoA should provide evidence of the compound's identity, verified by spectroscopic methods such as ¹H NMR, Mass Spectrometry, and sometimes ¹³C NMR. Researchers should ensure the provided data is consistent with the expected structure.
-
Appearance: The compound is typically described as a yellow or off-white powder.[2][3] Any significant deviation could indicate degradation or impurity.
-
Storage Conditions: Proper storage is crucial for stability. The recommended condition is refrigeration at 0 - 8 °C.[2][3] Suppliers should follow these guidelines during shipping and handling.
Comparative Supplier Overview
The following table summarizes offerings from several recognized commercial suppliers. This data is intended as a representative sample and should be verified directly with the supplier before procurement.
| Supplier | Product Code | Stated Purity | Key Identifiers Provided |
| BOC Sciences | 159790-81-5 | 95% | CAS, MF, MW, IUPAC Name |
| Chem-Impex | 01347 | ≥ 95% | CAS, MF, MW, MDL Number |
| Fluorochem | F333934 | 95% | CAS, MF, MW, IUPAC Name, InChI |
| Smolecule | S771615 | Not specified | CAS, MF, MW, IUPAC Name, InChI |
| Santa Cruz Biotechnology | sc-239109 | ≥95% | CAS, MF, MW |
| US Biological | F5011-10 | Highly Purified | CAS |
Logical Workflow for Supplier Qualification
The process of selecting and qualifying a supplier should be systematic. The following diagram outlines a self-validating workflow from initial identification to final lot acceptance.
Caption: Workflow for qualifying a commercial supplier.
Laboratory Protocols and Methodologies
Proper handling and application are paramount to achieving successful synthetic outcomes. This section provides field-proven protocols for the use of this compound.
Safety, Handling, and Storage
-
Safety Precautions: Always handle this compound in a well-ventilated area or chemical fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] The compound may cause skin, eye, and respiratory irritation.[5]
-
Storage: To ensure stability and prevent degradation, store the compound in a tightly sealed container under an inert atmosphere and refrigerated at 0 - 8 °C.[2][3]
Experimental Protocol 1: Fmoc Group Deprotection
The removal of the Fmoc group is the gateway to utilizing the protected amine. The mechanism proceeds via a base-catalyzed β-elimination.[9] Piperidine, a secondary amine, abstracts the acidic proton on the fluorene ring, leading to elimination and the release of dibenzofulvene (DBF). A second equivalent of piperidine then scavenges the DBF to form a stable adduct, driving the reaction to completion.[9][10][11]
Materials:
-
This compound-functionalized resin or substrate
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (Peptide Synthesis Grade)
-
Solid-Phase Synthesis Vessel
Procedure:
-
Swelling: Swell the resin in DMF for at least 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin).[12] Agitate the mixture at room temperature for 2-3 minutes.[12]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes at room temperature.[10][12]
-
Washing: Drain the solution and wash the resin thoroughly with several portions of DMF (e.g., 5 x 10 mL per gram) to remove all traces of piperidine and the DBF-piperidine adduct.
-
The resin now presents a free amine, ready for the subsequent coupling step.
Experimental Protocol 2: Peptide Coupling Reaction
Once deprotected, the free amine can be coupled with an Fmoc-protected amino acid. This protocol uses HATU, a highly efficient uronium salt-based coupling reagent that activates the carboxylic acid by forming an active ester, facilitating nucleophilic attack by the amine.[13][14]
Materials:
-
Deprotected 4-(aminomethyl)aniline resin (from Protocol 3.2)
-
Fmoc-protected amino acid (3 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
DMF (Peptide Synthesis Grade)
Procedure:
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the washed, deprotected resin from the previous step.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution. Wash the resin thoroughly with several portions of DMF to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling.
Overall Synthetic Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing this compound as a linker or scaffold.
Caption: Cyclical workflow for SPPS using the linker.
References
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. [Link]
- Methods for Removing the Fmoc Group.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health (NIH). [Link]
- This compound suppliers USA. American Peptide Company. [Link]
- Coupling Reagents.
- HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry YouTube. [Link]
- HBTU, DIPEA Peptide Coupling Mechanism. Organic Chemistry YouTube. [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 159790-81-5 [smolecule.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate
Topic: IUPAC name for 4-(N-Fmoc-aminomethyl)aniline Official IUPAC Name: 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate Common Name: this compound CAS Number: 159790-81-5
Executive Summary
This technical guide provides an in-depth analysis of 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate, a bifunctional linker and building block pivotal to modern synthetic chemistry. As a Senior Application Scientist, my objective is not merely to present data but to provide a causal framework for its application, enabling researchers, scientists, and drug development professionals to leverage its unique properties effectively. We will dissect the foundational principles of its core component—the Fluorenylmethoxycarbonyl (Fmoc) protecting group—and explore its strategic implementation in Solid-Phase Peptide Synthesis (SPPS), drug development, and bioconjugation. The protocols and mechanisms detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Physicochemical & Handling Properties
A precise understanding of a compound's properties is the foundation of successful and reproducible experimentation. The data below are consolidated for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate | [][2][3] |
| Synonyms | This compound, 4-FMOC-AMINOMETHYL-ANILINE | [] |
| CAS Number | 159790-81-5 | [2][4][5] |
| Molecular Formula | C₂₂H₂₀N₂O₂ | [][4][6] |
| Molecular Weight | 344.41 g/mol | [][4][6] |
| Appearance | White to light brown or yellow/off-white powder | [4][7][8] |
| Purity | Typically ≥ 95% | [][4][5][8] |
| Storage Conditions | 0 - 8 °C, protect from light | [4][7][8] |
| Predicted Boiling Point | 587.0 ± 38.0 °C | [7] |
| Predicted Density | 1.240 ± 0.06 g/cm³ | [7] |
The Chemistry of the Fmoc Group: The Engine of Utility
The utility of this compound is inextricably linked to the properties of the Fmoc protecting group. Introduced by Carpino and Han, its development was a watershed moment in peptide synthesis, offering a mild, base-labile alternative to harsh, acid-labile groups like tert-butyloxycarbonyl (Boc).[6][9]
The Principle of Orthogonality
In complex multi-step syntheses, particularly SPPS, the concept of "orthogonality" is paramount. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others.[10] The Fmoc group is the cornerstone of the most common orthogonal scheme in SPPS (Fmoc/tBu).[9]
-
Fmoc Group (Temporary Nα-protection): Stable to acid but cleaved by mild base (e.g., piperidine).[11]
-
t-Butyl based groups (Permanent Side-Chain Protection): Stable to piperidine but cleaved by strong acid (e.g., trifluoroacetic acid).
This orthogonality ensures that during the iterative Nα-deprotection cycles, the acid-labile side-chain protecting groups and the resin linker remain intact, preventing the formation of deletion sequences and other impurities.[9][12]
Mechanism of Fmoc Protection
The Fmoc group is introduced to a primary or secondary amine via nucleophilic substitution. The choice of reagent is critical for optimizing yield and purity.
-
Fmoc-Cl (9-fluorenylmethyl chloroformate): The classic reagent, highly reactive but sensitive to moisture. The reaction liberates HCl, which must be neutralized by a base (e.g., NaHCO₃, pyridine).[12]
-
Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide): A more stable, easier-to-handle alternative that has become the reagent of choice.[12][13] It reacts cleanly with amines, producing the water-soluble and easily removed N-hydroxysuccinimide byproduct.
Caption: The β-elimination mechanism of Fmoc deprotection.
Core Applications & Experimental Protocols
The unique structure of this compound—possessing a base-labile Fmoc-protected amine at one end and a nucleophilic aniline amine at the other—makes it a highly versatile building block. [6]
Application I: Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound serves as a critical linker or a non-natural amino acid analog to introduce an aromatic spacer with a modifiable handle. [2][4]The Fmoc-protected aminomethyl group participates in standard peptide coupling, while the aniline nitrogen remains available for post-synthetic modifications.
Exemplary Protocol: Manual Incorporation into a Peptide Sequence on Rink Amide Resin
This protocol outlines the incorporation of this compound into a growing peptide chain on a standard Rink Amide resin.
-
Resin Preparation (Self-Validation: Visual Swelling)
-
Place Rink Amide resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.
-
Add 5-10 mL of N,N-Dimethylformamide (DMF) and gently agitate for 30-60 minutes. The resin beads should swell to approximately 2-3 times their dry volume. [13] * Drain the DMF.
-
-
Fmoc Deprotection of the Resin-Bound Peptide (Self-Validation: UV Monitoring)
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. [13] * Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes. [13] * Drain the solution. The collected effluent can be analyzed via UV-spectroscopy to confirm the release of the piperidine-DBF adduct, validating the completion of the deprotection.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Coupling of this compound (Self-Validation: Kaiser Test)
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq) and a coupling activator like HBTU (0.29 mmol, 2.9 eq) in DMF.
-
Add a base, N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq), to the activation mixture and vortex for 1-2 minutes.
-
Add the activated mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines, validating the coupling reaction.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
-
-
Continuation of Synthesis
-
The cycle of deprotection and coupling can now be repeated with the next desired Fmoc-amino acid. The aniline group of the incorporated linker remains unreacted and available for later modification.
-
Caption: A standard cycle in Solid-Phase Peptide Synthesis (SPPS).
Application II: Drug Development & Bioconjugation
The true value of this molecule in drug development lies in its bifunctional nature. [4][6]The aniline group (pKa ≈ 4.6) is significantly less nucleophilic than the aliphatic amine, allowing for selective reactions. It can serve as:
-
A Branching Point: For the synthesis of complex or dendritic peptide structures. [6]* A Conjugation Handle: After peptide synthesis, the aniline can be used to attach other molecules, such as fluorescent probes, imaging agents, or cytotoxic drugs for antibody-drug conjugates (ADCs). [2][4]* A Pharmacophore Element: The aniline moiety itself can be a key structural feature for interaction with biological targets. [2]
Conclusion
9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate is more than a simple chemical; it is a strategic tool for molecular construction. Its design elegantly leverages the principles of orthogonal protection chemistry, enabling the synthesis of complex peptides and bioconjugates with high fidelity. [4][8]By understanding the mechanisms of Fmoc protection and deprotection, and by applying validated protocols, researchers can harness the full potential of this versatile building block to advance the frontiers of peptide chemistry, drug discovery, and materials science. [2][6]
References
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
- Chinese Journal of Applied Chemistry. (n.d.). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Al-Warhi, T., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
Sources
- 2. jk-sci.com [jk-sci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Buy this compound | 159790-81-5 [smolecule.com]
- 7. 159790-81-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Robust Protocol for Solid-Phase Synthesis of C-Terminal Peptide Amides using 4-(N-Fmoc-aminomethyl)aniline
Abstract
This comprehensive guide details a robust and field-proven protocol for the solid-phase peptide synthesis (SPPS) of C-terminal peptide amides utilizing the 4-(N-Fmoc-aminomethyl)aniline linker. This linker is a cornerstone for synthesizing biologically relevant peptides, as C-terminal amidation often enhances metabolic stability and biological activity.[1] This document provides an in-depth, step-by-step methodology, explains the chemical principles behind each experimental choice, and offers insights into process validation and quality control. It is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry.
Introduction: The Significance of C-Terminal Amidation and the this compound Linker
In the realm of therapeutic peptides, structural modifications are paramount for optimizing biological function. A common and critical modification is the amidation of the C-terminus. This alteration shields the peptide from degradation by carboxypeptidases, often leading to a longer in-vivo half-life and enhanced biological potency.[1] Many naturally occurring peptide hormones and neuropeptides, such as oxytocin and vasopressin, feature a C-terminal amide, highlighting its physiological importance.[1]
The synthesis of such peptides is greatly facilitated by specialized linkers in Fmoc-based solid-phase peptide synthesis (SPPS). This compound serves as a key building block for creating a custom linker on a solid support, enabling the direct synthesis of peptide amides.[2] This aniline derivative, once coupled to a suitable resin, provides a stable anchor for peptide chain elongation under standard Fmoc SPPS conditions. The crucial step is the acid-labile nature of the bond formed, which upon final cleavage with strong acid, such as trifluoroacetic acid (TFA), yields the desired C-terminal peptide amide.[3][4]
This application note will delineate a comprehensive protocol, from the initial preparation of the resin to the final analysis of the purified peptide amide.
The Chemical Workflow: A Visual Overview
The following diagram illustrates the key stages of solid-phase peptide synthesis using a this compound-derived linker.
Figure 1. Workflow for SPPS of C-terminal peptide amides.
Materials and Reagents
For successful and reproducible synthesis, high-quality reagents are essential. The following table provides a summary of the necessary materials.
| Category | Reagent/Material | Grade | Purpose |
| Solid Support | Carboxylated Resin (e.g., Merrifield, PAM resin) | Peptide Synthesis Grade | The solid phase to which the linker is attached. |
| Linker | This compound | >98% Purity | Forms the acid-labile handle for peptide amide synthesis. |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for washing, deprotection, and coupling. |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Used for resin swelling and washing. | |
| Diethyl Ether (cold) | Anhydrous | For precipitation of the cleaved peptide. | |
| Amino Acids | Fmoc-protected amino acids with side-chain protection | Peptide Synthesis Grade | Building blocks for the peptide chain. |
| Coupling Reagents | HBTU, HATU, or DIC/HOBt | Peptide Synthesis Grade | To activate the carboxylic acid of the incoming amino acid. |
| Bases | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Peptide Synthesis Grade | Base for the coupling reaction. |
| Piperidine | Anhydrous | For the removal of the Fmoc protecting group.[5][6] | |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Reagent Grade | Strong acid for cleaving the peptide from the resin.[7] |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger to protect against reactive cations.[7] | |
| Water (deionized) | HPLC Grade | Component of the cleavage cocktail. |
Detailed Experimental Protocol
This protocol is designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Part 1: Preparation of the 4-(aminomethyl)aniline-Functionalized Resin
Causality: The first critical step is the covalent attachment of the aniline linker to the solid support. This is typically achieved by forming a stable amide bond between the carboxyl groups on the resin and the aniline nitrogen of the linker.
-
Resin Swelling : Swell the carboxylated resin (e.g., 300 mg for a 0.1 mmol scale) in DMF for at least 1 hour in a suitable reaction vessel.[8]
-
Resin Activation :
-
Wash the swollen resin three times with DMF.
-
Prepare a solution of a coupling agent (e.g., 3 equivalents of DIC) and an activating agent (e.g., 3 equivalents of HOBt) in DMF.
-
Add this solution to the resin and agitate for 30 minutes.
-
-
Linker Coupling :
-
In a separate vial, dissolve this compound (3 equivalents) in DMF.
-
Add the linker solution to the activated resin.
-
Allow the reaction to proceed for at least 4 hours at room temperature with gentle agitation.[8]
-
-
Capping Unreacted Sites (Optional but Recommended) :
-
Wash the resin three times with DMF.
-
To block any unreacted carboxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
-
Final Washing : Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol to shrink the resin for drying. Dry the functionalized resin under high vacuum.
Part 2: Iterative Peptide Synthesis Cycle
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection :
-
Washing : Wash the resin thoroughly with DMF (at least 5 times) to completely remove piperidine and dibenzofulvene byproducts.
-
Amino Acid Coupling :
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing : Wash the resin with DMF (3x) to remove excess reagents and byproducts.
-
Repeat : Return to step 1 for the next amino acid in the sequence.
Part 3: Final Cleavage and Deprotection
Causality: The final step involves the use of a strong acid, TFA, to cleave the bond between the peptide and the aniline linker, which simultaneously removes the side-chain protecting groups. Scavengers are crucial to prevent side reactions from the reactive cationic species generated during this process.[9]
-
Final Fmoc Removal : Perform a final Fmoc deprotection as described in Part 2, Step 1.
-
Resin Preparation for Cleavage :
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail. A standard and effective mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v) .
-
Cleavage Reaction :
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[11]
-
-
Peptide Isolation :
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA solution to a large volume (10x) of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and dissolved protecting groups.
-
-
Drying : Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Quality Control
The purity and identity of the synthesized peptide must be confirmed using orthogonal analytical methods.[12][13]
| Technique | Purpose | Typical Parameters |
| RP-HPLC | Purity assessment and purification.[14][15] | Column: C18; Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: Linear gradient of B over 30-60 minutes. |
| LC-MS | Identity confirmation (Molecular Weight).[13][14] | Coupled directly to the HPLC system to obtain the mass of the eluting peaks. |
| Amino Acid Analysis (AAA) | Confirmation of amino acid composition and absolute quantification.[12][15] | Acid hydrolysis of the peptide followed by chromatographic analysis of the constituent amino acids. |
Protocol: Peptide Purification by RP-HPLC
-
Sample Preparation : Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purification : Inject the sample onto a preparative C18 RP-HPLC column. Collect fractions corresponding to the major peak, which is typically the desired product.
-
Analysis : Analyze the collected fractions by analytical RP-HPLC and LC-MS to confirm purity and identity.
-
Lyophilization : Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete coupling or premature chain termination. | Use a fresh coupling reagent; double couple difficult amino acids; monitor coupling with the Kaiser test. |
| Multiple Peaks in HPLC | Incomplete deprotection of side chains; side reactions during cleavage. | Ensure sufficient cleavage time; use an appropriate scavenger cocktail for the specific amino acid sequence. |
| No Product Detected | Failure in linker attachment or first amino acid coupling. | Verify linker attachment with a test cleavage; ensure proper activation of the first amino acid. |
Conclusion
The use of this compound provides a reliable and efficient method for the solid-phase synthesis of C-terminal peptide amides. By carefully controlling each step of the process, from linker attachment to final cleavage and purification, researchers can consistently produce high-quality peptides for a wide range of applications in research and drug development. The protocol outlined in this application note, grounded in established chemical principles, serves as a robust foundation for these synthetic endeavors.
References
- A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation. (n.d.). Benchchem.
- Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs.
- Analytical methods and Quality Control for peptide products. (n.d.). Biosynth.
- This compound. (n.d.). Chem-Impex.
- Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). MDPI.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). PMC - NIH.
- Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates. (n.d.). BOC Sciences.
- The Power of C-Terminal Amides: Synthesis with Fmoc-Gly-Rink Amide AM Resin. (n.d.). BOC Sciences.
- Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. (n.d.). PubMed.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry. (2013). Methods in Molecular Biology.
- Cleavage from Wang Resin. (n.d.). Aapptec Peptides.
- Solid phase synthesis of C-terminal peptide amides: Development of a new aminoethyl-polystyrene linker on the Multipin (TM) solid support. (2025, August 5). ResearchGate.
- Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. (2020). Chemistry.
- Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
- Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support. (2000, May). Journal of Peptide Science.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. (1988, October). Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science.
- Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). International Journal of Peptide Research and Therapeutics.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. scribd.com [scribd.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to 4-(N-Fmoc-aminomethyl)aniline as a Versatile Linker in Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the synthesis of complex sequences that are crucial in therapeutics, diagnostics, and materials science. A key element in the flexibility of SPPS is the choice of linker, which tethers the nascent peptide to the solid support. This guide provides an in-depth exploration of 4-(N-Fmoc-aminomethyl)aniline, a versatile building block for creating a Backbone Amide Linker (BAL) on a solid support. This approach offers significant advantages, particularly for the synthesis of C-terminally modified peptides, which are often challenging to produce using traditional methods that anchor the peptide via its C-terminal carboxyl group. By anchoring the peptide through a backbone nitrogen, the C-terminus remains free for a wide range of chemical modifications.[1] This document details the underlying chemical principles, provides validated, step-by-step protocols for its implementation, and offers expert insights into the critical parameters for success.
The Strategic Advantage of Backbone Amide Linkers (BAL)
Traditional Fmoc-SPPS anchors the first amino acid to the resin via its C-terminal carboxyl group. While effective for producing peptides with C-terminal carboxylic acids or amides, this strategy inherently complicates or precludes the synthesis of peptides with other C-terminal modifications. The Backbone Amide Linker (BAL) strategy circumvents this limitation by attaching the peptide chain to the resin through a backbone amide nitrogen atom.[1] This leaves the C-terminal carboxyl group free and protected during synthesis, allowing for a diverse array of modifications either post-synthesis or by using a pre-modified first amino acid.
This compound serves as an ideal precursor for a custom BAL-type linker. Its structure incorporates:
-
An aromatic amine (aniline) : This provides a nucleophilic center for covalent attachment to an appropriate resin, such as 2-chlorotrityl chloride resin.
-
An Fmoc-protected aminomethyl group : This serves as the eventual attachment point for the first amino acid of the peptide sequence via reductive amination. The Fmoc group is a base-labile protecting group, making it fully compatible with standard Fmoc-SPPS protocols.[2]
The use of an aniline-based BAL linker provides a robust and versatile platform for accessing a wide range of complex peptides, including cyclic peptides, peptide aldehydes, and peptide alcohols.
Workflow Overview: From Linker Immobilization to Peptide Cleavage
The successful implementation of this compound as a linker in SPPS follows a logical and sequential workflow. This process begins with the covalent attachment of the linker to a suitable solid support, followed by the systematic elongation of the peptide chain, and concludes with the cleavage of the final product from the resin.
Figure 1: Overall workflow for SPPS using a custom this compound linker.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and expected outcomes to ensure success at each stage.
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
Causality: The highly reactive chloride on the 2-chlorotrityl resin readily undergoes nucleophilic substitution by the primary aromatic amine of the linker. The bulky trityl group helps to prevent side reactions, and the resulting linkage is stable to the basic conditions of Fmoc deprotection but labile to mild acids for final cleavage.[3][4][5] A capping step with methanol is crucial to quench any unreacted chlorotrityl groups, preventing them from interfering in subsequent steps.
Figure 2: Reaction scheme for linker immobilization.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10-15 mL) for 30 minutes in the synthesis vessel with gentle agitation.
-
Linker Solution Preparation: In a separate flask, dissolve this compound (1.5 eq. relative to resin loading) in anhydrous DCM (10 mL). Add DIEA (3.0 eq. relative to resin loading).
-
Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the linker solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Capping: Add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes to cap any unreacted chlorotrityl sites.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the linker can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
| Parameter | Value |
| Resin | 2-Chlorotrityl chloride |
| Linker | This compound |
| Stoichiometry | 1.5 eq. Linker, 3.0 eq. DIEA |
| Solvent | Anhydrous DCM |
| Reaction Time | 2 hours |
| Capping Agent | Methanol |
Table 1: Summary of Linker Immobilization Conditions.
Protocol 2: Reductive Amination for Anchoring the First Amino Acid
Causality: This step is the cornerstone of the BAL strategy. After removing the Fmoc group from the linker's aminomethyl group, the resulting primary amine is reacted with an aldehyde (typically from an N-protected amino aldehyde derivative) to form a Schiff base (imine). This intermediate is then reduced in situ to a stable secondary amine, creating the backbone amide linkage. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is mild and selectively reduces the imine in the presence of the aldehyde.[6]
Materials:
-
Fmoc-BAL-Trityl Resin (from Protocol 1)
-
20% (v/v) Piperidine in DMF
-
N-Fmoc-amino aldehyde or a suitable C-terminally modified aldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid in DMF
-
DMF, DCM
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-BAL-Trityl resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Imine Formation:
-
Swell the deprotected resin in 1% acetic acid in DMF.
-
Add the N-Fmoc-amino aldehyde (3-5 eq.) dissolved in a minimal amount of DMF.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Add NaBH₃CN (5-10 eq.) to the reaction vessel.
-
Continue agitation at room temperature for 2-4 hours.
-
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Confirmation: A negative Kaiser test (or chloranil test) on a small sample of resin beads indicates the successful consumption of the primary amine.
| Parameter | Value |
| Deprotection Reagent | 20% Piperidine in DMF |
| Aldehyde | 3-5 equivalents |
| Reducing Agent | NaBH₃CN (5-10 equivalents) |
| Solvent | 1% Acetic Acid in DMF |
| Reaction Time | 1-2 h (Imine), 2-4 h (Reduction) |
Table 2: Summary of Reductive Amination Conditions.
Protocol 3: Peptide Elongation using Standard Fmoc-SPPS
Causality: Once the first amino acid is anchored via the backbone linkage, the rest of the peptide chain is assembled using standard, well-established Fmoc-SPPS protocols. This involves a repeated cycle of Nα-Fmoc deprotection with piperidine to expose a new N-terminal amine, followed by coupling of the next Fmoc-protected amino acid, which is activated by a coupling reagent like HATU.[2]
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x).
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 eq.) with a coupling reagent such as HATU (3-4 eq.) and a base like DIEA (6-8 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the deprotection-coupling cycle for each amino acid in the sequence.
Protocol 4: Final Cleavage and Peptide Isolation
Causality: The linkage to the 2-chlorotrityl resin is highly acid-labile. Treatment with a cocktail containing Trifluoroacetic Acid (TFA) protonates and cleaves the linker-peptide bond, releasing the peptide into solution. Scavengers such as triisopropylsilane (TIS) and water are included to trap the reactive trityl cations and other reactive species generated during the cleavage of side-chain protecting groups, preventing side reactions with sensitive residues like Tryptophan or Cysteine.[7]
Sources
- 1. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Fmoc-4-aminomethyl-phenylacetic acid [myskinrecipes.com]
Application Note: Fmoc Deprotection of 4-(N-Fmoc-aminomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis and organic chemistry, prized for its stability under acidic conditions and its facile removal under mild basic conditions.[1][2] 4-(N-Fmoc-aminomethyl)aniline is a key bifunctional building block, integrating an aniline moiety with a protected primary amine. This structure makes it invaluable in the synthesis of peptidomimetics, bioconjugates, and as a linker in drug development.[3][4][5] The selective deprotection of the aminomethyl group is a critical step to unmask the nucleophilic amine for subsequent coupling reactions.
This application note provides a detailed guide to the Fmoc deprotection of this compound, offering in-depth protocols, mechanistic insights, and practical guidance for achieving high-yield, clean deprotection.
Reaction Mechanism
The deprotection of the Fmoc group is a base-catalyzed elimination reaction, typically proceeding via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[6]
-
Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[6][7] This deprotonation is favored due to the formation of a stabilized carbanion (a cyclopentadienyl anion derivative).[6]
-
β-Elimination: The resulting anion initiates a β-elimination, leading to the cleavage of the C-O bond of the carbamate and the formation of the highly reactive dibenzofulvene (DBF) intermediate.[7][8]
-
Dibenzofulvene Scavenging: The secondary amine used for deprotection also acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct.[6][8] This prevents DBF from participating in side reactions with the desired product or other nucleophiles present in the reaction mixture.[1][2]
.
Caption: Mechanism of Piperidine-Mediated Fmoc Deprotection.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Solution Phase
This protocol outlines the standard procedure for the deprotection of this compound in a solution-phase synthesis.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)
-
UV lamp
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DMF (e.g., 0.1 M concentration).
-
Addition of Base: To the stirred solution, add piperidine to a final concentration of 20% (v/v).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A common method is to spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The product, 4-(aminomethyl)aniline, will have a different Rf value than the starting material. The disappearance of the starting material spot indicates reaction completion. The reaction is typically complete within 30 minutes at room temperature.[9]
-
Workup: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the dibenzofulvene-piperidine adduct and any residual acidic impurities. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-(aminomethyl)aniline can be purified by column chromatography on silica gel if necessary.
.
Caption: Solution-Phase Fmoc Deprotection Workflow.
Protocol 2: On-Resin Fmoc Deprotection for Solid-Phase Synthesis
This protocol is for the deprotection of a resin-bound species where this compound has been previously attached.
Materials:
-
Resin-bound this compound
-
20% (v/v) Piperidine in DMF
-
DMF (peptide synthesis grade)
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon) for agitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature.[9]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[9]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine. A positive result (a blue color) indicates successful deprotection.[10]
Monitoring the Deprotection Reaction
Accurate monitoring is crucial to ensure complete deprotection without prolonged exposure to basic conditions, which could lead to side reactions.[9]
| Method | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Monitors the disappearance of the starting material and the appearance of the product based on their different polarities. | Simple, fast, and cost-effective for solution-phase reactions. | Qualitative; not suitable for on-resin monitoring. |
| UV-Vis Spectroscopy | Measures the absorbance of the released dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance around 301 nm.[10][11] | Quantitative; can be used for real-time monitoring in automated synthesizers.[10] | Can be affected by other UV-absorbing species in the mixture.[11] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the starting material, product, and byproducts. | Highly accurate and precise; provides detailed information on reaction progress and purity.[11] | More time-consuming and requires specialized equipment. |
| Kaiser Test (Ninhydrin Test) | A qualitative colorimetric test for the presence of free primary amines on a solid support.[10] | Fast and simple for on-resin monitoring.[12] | Not quantitative; can give false negatives with some N-terminal amino acids (though not an issue here). |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time or temperature. - Degradation of piperidine solution. - Steric hindrance (less likely for this substrate). | - Increase reaction time and monitor by TLC/HPLC. - Use a freshly prepared 20% piperidine in DMF solution.[10] - Consider a slightly elevated temperature (e.g., 30-40°C), but monitor for side reactions. |
| Side Product Formation | - Prolonged exposure to basic conditions. - Reaction of the aniline moiety. - Reaction of dibenzofulvene with the product. | - Minimize reaction time once deprotection is complete. - Ensure an adequate excess of piperidine is used to effectively scavenge dibenzofulvene. - Purify the product using column chromatography. |
| Low Yield | - Incomplete reaction. - Product loss during workup or purification. | - Ensure complete deprotection before proceeding with the workup. - Optimize the extraction and chromatography conditions to minimize loss. |
Safety Precautions
-
Piperidine is a toxic and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Fmoc deprotection of this compound is a robust and reliable transformation when performed under optimized conditions. By understanding the underlying mechanism, employing appropriate reaction monitoring techniques, and being aware of potential pitfalls, researchers can confidently and efficiently generate the deprotected product, paving the way for its use in a wide array of synthetic applications.
References
- Benchchem. Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)-OH: Application Notes and Protocols.
- Benchchem. Technical Support Center: Optimization of Fmoc-β-HoPhe-OH Deprotection Conditions.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- Benchchem. A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis.
- ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Benchchem. A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment.
- ResearchGate. Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis.
- Molecules. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- National Center for Biotechnology Information. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
- ResearchGate. Methods for Removing the Fmoc Group.
Sources
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Application Notes and Protocols: Maximizing the Coupling Efficiency of 4-(N-Fmoc-aminomethyl)aniline in Peptide Synthesis
Introduction
In the landscape of solid-phase peptide synthesis (SPPS), the strategic incorporation of specialized building blocks is paramount for the creation of complex peptides with tailored functionalities.[1] 4-(N-Fmoc-aminomethyl)aniline emerges as a versatile and critical component, primarily utilized as a linker or handle to anchor the initial amino acid to the solid support, particularly for the synthesis of C-terminal peptide amides.[1][2][3] Its unique structure, featuring a base-labile Fmoc-protected aminomethyl group and an aniline moiety, allows for controlled, stepwise peptide elongation and subsequent cleavage under specific acidic conditions to yield the desired peptide amide.[4][5]
The efficiency of the initial coupling of the first Fmoc-protected amino acid to the aniline nitrogen of this linker is a critical determinant of the overall yield and purity of the final peptide. The reduced nucleophilicity of the aniline amine compared to aliphatic amines presents a distinct challenge, necessitating carefully optimized coupling protocols. This document provides an in-depth technical guide, grounded in established chemical principles and field-proven methodologies, to ensure researchers, scientists, and drug development professionals can achieve maximal coupling efficiency with this compound.
Physicochemical Properties and Handling
Understanding the characteristics of this compound is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 344.41 g/mol | [1][2] |
| Appearance | Yellow or off-white powder | [1][2] |
| Purity | ≥ 95% | [1][2] |
| Storage Conditions | 0 - 8 °C, protect from light | [2][6] |
| Solubility | Soluble in DMF, NMP | [7] |
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to its utility in modern peptide synthesis, offering stability to acidic conditions used for side-chain deprotection while being readily cleaved by bases like piperidine.[8]
Core Directive: The Causality Behind Coupling to Aniline
The primary challenge in coupling to this compound lies in the electronic nature of the aniline nitrogen. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, significantly reducing its nucleophilicity compared to the primary amines of standard amino acids. This inherent low reactivity necessitates a more potent activation of the incoming amino acid's carboxyl group to drive the acylation reaction to completion. Standard coupling conditions may prove insufficient, leading to low loading efficiency and the presence of deletion sequences in the crude peptide product.
Therefore, the choice of coupling reagents and reaction conditions is not arbitrary but a direct response to this chemical challenge. The protocols outlined below are designed to generate a highly reactive activated species of the C-terminal amino acid, capable of efficiently acylating the less nucleophilic aniline.
Visualization of the Core Component
Caption: Key identifiers for this compound.
Experimental Protocols: Achieving High Coupling Efficiency
This section details a robust, validated protocol for the initial coupling of an Fmoc-amino acid to a resin pre-functionalized with this compound. The use of uronium/aminium salt-based coupling reagents like HBTU, in conjunction with an additive like HOBt, is highly recommended to maximize efficiency and minimize side reactions such as racemization.[7][9][10]
Materials and Reagents
-
Resin pre-loaded with this compound (e.g., Rink Amide resin)[11]
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)[12]
-
HOBt (1-Hydroxybenzotriazole) (3-5 equivalents)[13]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser Test Kit
Protocol 1: HBTU/HOBt Mediated Coupling
This protocol is a widely accepted and highly efficient method for coupling the first amino acid to the aniline linker.[10][12]
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add DMF (approximately 10-15 mL per gram of resin) to swell the resin.
-
Agitate gently for at least 30-60 minutes at room temperature.[14]
-
Drain the DMF from the reaction vessel.
Step 2: Fmoc Deprotection of the Linker
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.[15]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Amino Acid Activation and Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.), HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-10 eq.) to the activation solution and vortex briefly. This pre-activation step is crucial for generating the reactive OBt ester.[14]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered amino acids or known "difficult couplings," the reaction time may be extended to 4 hours or overnight.[16]
Step 4: Washing
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times) to remove any unreacted reagents and byproducts.[14]
Workflow Visualization
Caption: Workflow for the initial amino acid coupling to an aniline resin.
Self-Validating Systems: Monitoring Coupling Efficiency
Trustworthiness in any protocol is established through robust validation. For SPPS, this involves monitoring the reaction's completion.
Qualitative Analysis: The Kaiser Test
The Kaiser test is an indispensable qualitative method for detecting the presence of primary amines on the resin.[8]
-
After the coupling reaction and subsequent washing, take a small sample of resin beads (5-10 mg).
-
Wash the beads with ethanol and add the Kaiser test reagents as per the manufacturer's instructions.
-
Heat the sample for 5 minutes.
-
Interpretation:
-
Yellow/Colorless beads: Indicates the absence of free primary amines, signifying a complete coupling reaction (>99% efficiency).
-
Blue/Purple beads: Indicates the presence of unreacted primary amines, signifying an incomplete coupling. A recoupling step is necessary.
-
Quantitative Analysis: UPLC/HPLC Analysis of a Cleaved Test Peptide
For rigorous quantification, a small aliquot of the resin can be cleaved, and the resulting product analyzed by Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC).[17][18][19]
-
Sample Preparation: After coupling the first amino acid, take a known quantity of resin (e.g., 10-20 mg).
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.[20]
-
Isolation: Precipitate the cleaved product with cold diethyl ether, centrifuge, and dry the pellet.
-
Analysis: Dissolve the product in an appropriate solvent (e.g., Acetonitrile/Water) and analyze using RP-HPLC, monitoring at ~220 nm. The integration of the peak corresponding to the desired product versus any peaks corresponding to unreacted linker or other impurities provides a quantitative measure of coupling efficiency.
Data Presentation: Expected Coupling Efficiencies
The following table summarizes expected outcomes based on the choice of activation method. The data underscores the superiority of uronium salt activators for this challenging coupling.
| Activation Method | Coupling Time (hr) | Expected Crude Purity (%) | Key Considerations |
| HBTU/HOBt/DIPEA | 1-2 | >95% | Recommended Method. Rapid activation and high efficiency. HOBt suppresses racemization.[9][12] |
| DIC/HOBt | 2-4 | 85-95% | A classic, cost-effective method. Slower reaction rates compared to HBTU.[7][10] |
| PyBOP/DIPEA | 1-2 | >90% | A phosphonium-based alternative to HBTU, also highly efficient.[14] |
| DIC alone | 4-8 | <70% | Not recommended. Slow and high risk of incomplete coupling and racemization without an additive like HOBt.[7] |
Conclusion and Authoritative Insights
The successful use of this compound as a linker in SPPS is critically dependent on achieving high efficiency in the initial amino acid coupling step. Due to the reduced nucleophilicity of the aniline nitrogen, standard coupling protocols are often insufficient. The authoritative recommendation from extensive field experience is the use of a pre-activation step with a potent uronium or phosphonium salt reagent, such as HBTU or PyBOP, in the presence of HOBt and a non-nucleophilic base like DIPEA. This combination ensures the rapid formation of a highly reactive activated ester capable of overcoming the inherent low reactivity of the aniline.
Routine monitoring of coupling completion via the Kaiser test is mandatory for process control. For applications demanding the highest purity, such as in drug development, quantitative HPLC analysis of a test cleavage should be considered standard practice. By adhering to these scientifically-grounded protocols, researchers can confidently and efficiently utilize this compound to synthesize high-quality peptide amides, advancing their research and development objectives.
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 9, 2026.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013, July 2).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (2016, December 6). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International Journal of Peptide and Protein Research, 34(3), 215–221. [Link]
- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Thompson, P. E., Keah, H. H., Gomme, P. T., Stanton, P. G., & Hearn, M. T. (1995). Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. International Journal of Peptide and Protein Research, 46(2), 174–180. [Link]
- Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. (n.d.).
- National Institutes of Health. (2021, February 3). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release.
- MDPI. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS.
- MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Scilit. (n.d.). Preparation of protected peptide amides using the Fmoc chemical protocol.
- PekCura Labs. (2025, November 3). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- YouTube. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses.
- ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Kent, S. B., & Clark-Lewis, I. (1985). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed, 1(1), 29-34.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101.
- Hooker, J. M., Kovacs, E. W., & Francis, M. B. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15580–15581. [Link]
- ResearchGate. (n.d.). Resins for peptide amide synthesis. In Download Scientific Diagram.
- Shugrue, C. A., & Donald, J. R. (2024). Electron-rich anilines as cleavable linkers for peptides. Bioorganic Chemistry, 145, 108084. [Link]
- ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?
- Lorthioir, O., Gerhardt, J., & Denti, B. (1999). Limitations of the Coupling of Amino Acid Mixtures for the Preparation of Equimolar Peptide Libraries. Molecular Diversity, 4(1), 23–34. [Link]
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Application Notes and Protocols for Bioconjugation of Proteins using 4-(N-Fmoc-aminomethyl)aniline
Introduction: The Strategic Role of Linkers in Protein Bioconjugation
In the landscape of modern therapeutics and research, the precise chemical modification of proteins is a cornerstone of innovation. From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents to cancer cells, to fluorescently labeled proteins for cellular imaging, the ability to create stable and functional protein bioconjugates is paramount.[1][2] At the heart of this technology lies the linker, a molecular bridge that connects a protein to another molecule of interest. The choice of linker is critical, dictating not only the efficiency of the conjugation reaction but also the stability, solubility, and biological activity of the final conjugate.[3][4]
This guide provides a detailed exploration of 4-(N-Fmoc-aminomethyl)aniline, a versatile heterobifunctional linker, for the bioconjugation of proteins.[5][6] Its unique architecture, featuring a reactive aniline group and an Fmoc-protected amine, enables a powerful two-step conjugation strategy. This allows for the initial, site-selective attachment of the linker to the protein, followed by the controlled introduction of a payload, such as a drug, imaging agent, or other biomolecule.[6] We will delve into the underlying chemistry, provide detailed, field-proven protocols, and discuss the critical aspects of purification and characterization to ensure the generation of robust and reliable protein bioconjugates.
The Chemistry of this compound: A Two-Stage Approach
The utility of this compound in bioconjugation stems from its two distinct functional moieties: the aniline group and the Fmoc-protected aminomethyl group.[5][6] This design facilitates a sequential and controlled conjugation process, minimizing undesirable side reactions and preserving the protein's native structure and function.
Stage 1: Aniline-Mediated Protein Modification via Oxidative Coupling
The aniline functional group offers a chemoselective handle for protein modification. One highly efficient method involves the oxidative coupling of anilines to electron-rich aromatic amino acid residues, such as tyrosine, that have been converted to o-aminophenols.[1][7][8][9] This reaction is typically mediated by a mild oxidant like sodium periodate (NaIO₄) or potassium ferricyanide and proceeds rapidly in aqueous buffers at or near neutral pH.[1][7][10][11] The resulting covalent bond is stable under a wide range of physiological conditions.[10][11]
Alternatively, anilines can be coupled to proteins containing p-aminophenylalanine (pAF) residues, which can be introduced using amber stop codon suppression, a technique for incorporating non-canonical amino acids into proteins.[1][12]
Experimental Protocols
PART 1: Modification of a Target Protein with this compound
This protocol details the site-selective modification of tyrosine residues in a target protein with this compound via oxidative coupling.
Materials:
-
Target protein with accessible tyrosine residues
-
This compound
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 6.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
-
Oxidative Coupling Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess relative to the protein.
-
Initiate the reaction by adding a freshly prepared solution of sodium periodate to a final concentration of 1 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.
-
-
Reaction Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
-
Purification of the Fmoc-Protected Conjugate:
-
Remove excess reagents and purify the protein-linker conjugate using size-exclusion chromatography (SEC) or another suitable purification method.[4] The column should be equilibrated with a suitable buffer, such as PBS, pH 7.4.
-
Monitor the elution profile by measuring absorbance at 280 nm (for the protein) and 301 nm (for the Fmoc group).
-
Pool the fractions containing the purified conjugate.
-
PART 2: Fmoc Deprotection of the Protein-Linker Conjugate
This protocol describes the removal of the Fmoc protecting group from the protein-linker conjugate in solution to expose the primary amine for subsequent payload conjugation.
Materials:
-
Fmoc-protected protein-linker conjugate
-
Piperidine
-
Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Centrifugation equipment
Protocol:
-
Deprotection Reaction:
-
Precipitation of the Deprotected Conjugate:
-
Precipitate the deprotected protein conjugate by adding 5-10 volumes of cold diethyl ether.[13]
-
Incubate on ice for 15-30 minutes to facilitate complete precipitation.
-
-
Recovery of the Deprotected Conjugate:
-
Pellet the precipitate by centrifugation.
-
Carefully decant the supernatant containing piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the pellet with cold diethyl ether to remove residual reagents.
-
Allow the pellet to air dry briefly to remove excess ether.
-
-
Resuspension:
-
Resuspend the deprotected protein-linker conjugate in a suitable buffer for the next conjugation step (e.g., PBS, pH 7.4).
-
PART 3: Conjugation of a Payload to the Deprotected Protein-Linker
This protocol describes the conjugation of an amine-reactive payload (e.g., an NHS-ester functionalized drug or fluorescent dye) to the deprotected protein-linker conjugate.
Materials:
-
Deprotected protein-linker conjugate
-
Amine-reactive payload (e.g., NHS-ester)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Payload Preparation:
-
Dissolve the amine-reactive payload in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
To the deprotected protein-linker conjugate in Conjugation Buffer, add the payload stock solution to achieve a 5- to 10-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if the payload is light-sensitive.[16]
-
-
Reaction Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
-
Purification of the Final Bioconjugate:
-
Purify the final protein bioconjugate using size-exclusion chromatography or another appropriate method to remove unreacted payload and other small molecules.[4]
-
Visualization of the Workflow
Caption: Workflow for the two-step bioconjugation of proteins using this compound.
Characterization of the Final Bioconjugate
Thorough characterization is essential to confirm the successful synthesis of the desired bioconjugate and to determine its key quality attributes.
| Parameter | Analytical Technique | Purpose |
| Confirmation of Conjugation | Mass Spectrometry (ESI-MS, MALDI-TOF) | To confirm the mass increase corresponding to the addition of the linker and payload.[1][10] |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To determine the average number of payload molecules conjugated to each protein. |
| Reversed-Phase HPLC (RP-HPLC) | An alternative method for DAR determination and to assess heterogeneity.[1] | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and detect the presence of aggregates.[17] |
| Site of Conjugation | Peptide Mapping (LC-MS/MS) | To identify the specific amino acid residues that have been modified.[1] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low linker conjugation efficiency | Inaccessible tyrosine residues | Ensure the target protein has solvent-accessible tyrosine residues. Consider protein engineering if necessary. |
| Inactive sodium periodate | Use a fresh solution of sodium periodate. | |
| Incomplete Fmoc deprotection | Insufficient reaction time or piperidine concentration | Increase incubation time or use a higher concentration of piperidine. Ensure the conjugate is fully dissolved in DMF. |
| Low payload conjugation efficiency | Hydrolysis of the NHS-ester | Prepare the NHS-ester solution immediately before use. Ensure the reaction buffer is free of primary amines. |
| Protonated amine on the linker | Maintain the reaction pH between 8.0 and 8.5.[18] | |
| Protein aggregation | Hydrophobic nature of the payload or linker | Perform conjugation at a lower protein concentration. Include additives like arginine or polysorbate in the buffers. |
Conclusion and Future Perspectives
This compound provides a robust and versatile platform for the precise construction of protein bioconjugates. The two-step strategy, involving an initial aniline-mediated protein modification followed by a controlled payload attachment after Fmoc deprotection, offers a high degree of control over the final product's composition and homogeneity. This methodology is particularly advantageous for the development of next-generation protein therapeutics, such as ADCs, where precise control over the drug-to-antibody ratio and conjugation site is critical for optimizing efficacy and minimizing off-target toxicity.[5] As the field of bioconjugation continues to evolve, the strategic use of well-designed linkers like this compound will undoubtedly play a pivotal role in advancing both basic research and the development of novel biopharmaceuticals.
References
- Hooker, J. M., et al. (2006). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society, 128(49), 15582–15583. [Link]
- Steen, O., et al. (2021). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- J&K Scientific. This compound | 159790-81-5. [Link]
- Geng, Y., et al. (2012). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Analytical and Bioanalytical Chemistry, 403(3), 747–757. [Link]
- Gavilán, E., et al. (2016). Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy.
- D'Atri, V., et al. (2023). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Pharmaceutics, 15(3), 947. [Link]
- Bozdogan, B. (2016). How can ı remove Fmoc from solution phase peptide?
- ACS GCI Pharmaceutical Roundtable. (2017). Deprotection. Reagent Guides. [Link]
- Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 133(43), 17272–17275. [Link]
- Hooker, J. M., et al. (2006).
- Hooker, J. M., et al. (2006). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society. [Link]
- Fields, G. B. (2011). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 793, 17–28. [Link]
- Gavilán, E., et al. (2016). Direct detection of nitrotyrosine-containing proteins using an aniline-based oxidative coupling strategy.
- Gavilán, E., et al. (2016).
- Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. [Link]
- Albericio, F., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9897–9905. [Link]
- Albericio, F., et al. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(18), 5961-5967. [Link]
- Chen, Y., et al. (2012). Fusion Protein Linkers: Property, Design and Functionality. Experimental and Therapeutic Medicine, 3(2), 185–190. [Link]
- Lam, K. S., et al. (2005). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 46(20), 3463–3466. [Link]
- Doyle, A. M., et al. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Journal of Chemical Technology & Biotechnology, 89(12), 1845-1851. [Link]
- Black, S. D., et al. (2024). One-Step Purification and N-Terminal Functionalization of Bioactive Proteins via Atypically Split Inteins.
- Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413–444. [Link]
- Scigine. (2020).
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- 15. researchgate.net [researchgate.net]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Application Notes and Protocols: 4-(N-Fmoc-aminomethyl)aniline in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 4-(N-Fmoc-aminomethyl)aniline as a versatile building block in the synthesis of fluorescent probes. We will delve into the underlying chemical principles that make this compound an exceptional linker, detail robust protocols for probe synthesis and characterization, and explore the mechanistic basis of their function, particularly through Photoinduced Electron Transfer (PET). This guide is designed to equip researchers with the foundational knowledge and practical methodologies to leverage this compound in their fluorescent probe development endeavors for applications in biological imaging, drug discovery, and diagnostics.
Introduction: The Strategic Advantage of this compound
In the rational design of fluorescent probes, the linker connecting the fluorophore to a recognition motif or a biomolecule is of paramount importance. It must not only provide a stable covalent linkage but can also be engineered to actively participate in the fluorescence modulation mechanism. This compound emerges as a superior choice for a bifunctional linker due to a confluence of advantageous structural and chemical properties.[1]
The molecule can be conceptually divided into three key functional domains:
-
The Aniline Moiety: The aromatic amine is a well-established modulator of fluorescence through the Photoinduced Electron Transfer (PET) mechanism. In its neutral state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of a proximal fluorophore. Upon protonation, metal ion chelation, or enzymatic cleavage that alters the electronic properties of the aniline, this quenching effect can be attenuated, leading to a "turn-on" fluorescent signal. This inherent switching capability is a cornerstone of "smart" probe design.
-
The Fmoc-Protected Aminomethyl Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a staple in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, typically with piperidine.[2] This allows for the selective deprotection of the aminomethyl group, enabling the straightforward conjugation to fluorophores, biomolecules, or solid supports without affecting other functionalities of the probe.[1]
-
The Benzyl Linker: The methylene group separating the aniline ring from the Fmoc-protected amine provides spatial separation, minimizing steric hindrance during conjugation reactions and ensuring that the aniline's electronic properties are not significantly perturbed by the attached cargo.
The strategic integration of these features in a single molecule makes this compound a powerful tool for constructing sophisticated fluorescent probes with tailored functionalities.
Mechanistic Underpinnings: The Role of Aniline in Photoinduced Electron Transfer (PET)
The ability of aniline and its derivatives to modulate fluorescence is often rooted in the phenomenon of Photoinduced Electron Transfer (PET). This process provides a robust mechanism for designing "off-on" or "on-off" fluorescent sensors.
In a typical PET-based probe constructed with an aniline linker, the aniline moiety acts as an electron donor, and the attached fluorophore serves as the electron acceptor. The process can be summarized as follows:
-
Excitation: Upon absorption of a photon, the fluorophore is promoted to an excited electronic state.
-
Electron Transfer: In the excited state, the fluorophore is more susceptible to accepting an electron. If the thermodynamics are favorable, the aniline's lone pair of electrons can be transferred to the excited fluorophore.
-
Non-Radiative Decay: This electron transfer process provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively quenching its fluorescence.
-
Signal "Turn-On": If the electron-donating ability of the aniline nitrogen is diminished, for instance, by protonation in an acidic environment or coordination with a metal ion, the PET process is inhibited. Consequently, the fluorophore returns to its ground state via the emission of a photon, resulting in a "turn-on" of fluorescence.
The efficiency of PET is exquisitely sensitive to the electronic environment of the aniline nitrogen, making it an excellent trigger for sensing applications.
Figure 1: General workflow for one cycle of solid-phase peptide synthesis.
Experimental Section: Synthesis and Characterization of a Dansyl-Based Fluorescent Probe
This section provides a detailed protocol for the synthesis of a model fluorescent probe, Dansyl-aminomethylaniline, using this compound as the starting material. Dansyl chloride is chosen as the fluorophore due to its well-characterized reactivity with primary amines and its environment-sensitive fluorescence.
Materials and Reagents
-
This compound (Purity ≥ 95%)
-
Dansyl chloride
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware and equipment
Step-by-Step Synthesis Protocol
Step 1: Fmoc Deprotection of this compound
-
Dissolve 1.0 g of this compound in 10 mL of DMF in a round-bottom flask.
-
Add 2.5 mL of piperidine to the solution (final concentration of 20% v/v).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of cold deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-(aminomethyl)aniline. This product is often used in the next step without further purification.
Step 2: Conjugation with Dansyl Chloride
-
Dissolve the crude 4-(aminomethyl)aniline (assuming quantitative yield from the previous step) in 20 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 equivalents relative to the starting this compound) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve Dansyl chloride (1.1 equivalents) in 10 mL of anhydrous DCM.
-
Add the Dansyl chloride solution dropwise to the aniline solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution (2 x 30 mL) and then with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Dansyl-aminomethylaniline probe.
Figure 2: Synthesis workflow for Dansyl-aminomethylaniline probe.
Characterization of the Fluorescent Probe
The synthesized Dansyl-aminomethylaniline probe should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful conjugation.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the probe.
Photophysical Properties Evaluation
The photophysical properties of the synthesized probe should be thoroughly investigated to understand its behavior as a fluorescent sensor.
-
UV-Visible Absorption and Fluorescence Spectroscopy: Determine the absorption and emission maxima in various solvents of differing polarity to assess solvatochromism.
-
Fluorescence Quantum Yield (Φ_F): Quantify the efficiency of the fluorescence process. This is typically measured relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Fluorescence Lifetime (τ): Measure the average time the fluorophore spends in the excited state before returning to the ground state.
-
pH Titration: Monitor the fluorescence intensity as a function of pH to determine the pKa of the aniline moiety and the probe's responsive range.
| Property | Representative Value | Conditions |
| Absorption Maximum (λ_abs) | ~340 nm | Methanol |
| Emission Maximum (λ_em) | ~520 nm | Methanol |
| Stokes Shift | ~180 nm | Methanol |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.7 (pH dependent) | Aqueous Buffer |
| Fluorescence Lifetime (τ) | 5 - 15 ns (pH dependent) | Aqueous Buffer |
Table 1: Representative Photophysical Data for a Dansyl-Aniline Based Fluorescent Probe. Note: These are representative values and should be experimentally determined for the synthesized probe.
Applications and Future Perspectives
Fluorescent probes derived from this compound have a broad range of potential applications in life sciences and drug development:
-
pH Sensing in Biological Systems: The pH-dependent fluorescence of the aniline moiety can be exploited to develop probes for monitoring pH changes in cellular compartments or tissues.
-
Enzyme Activity Assays: The aniline can be part of a substrate for a specific enzyme. Enzymatic cleavage can alter the electronic properties of the aniline, leading to a fluorescent signal that reports on enzyme activity.
-
Metal Ion Detection: The aniline nitrogen, in conjunction with other strategically placed chelating groups, can be used to design probes for the detection of specific metal ions.
-
Bioconjugation and Labeling: The Fmoc-protected amine allows for the incorporation of the aniline-based linker into peptides or oligonucleotides via solid-phase synthesis.[1] The resulting biomolecules can then be labeled with a fluorophore at the aniline's amino group, or the aniline itself can serve as a fluorescent reporter.
The versatility of this compound makes it a valuable component in the molecular toolbox of chemists and biologists working at the interface of chemical biology and fluorescence imaging. Future developments may involve the incorporation of this linker into more complex probe architectures, such as those for multiplexed sensing or theranostic applications.
References
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Valeur, B., & Berberan-Santos, M. N. (2012).
- de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling Recognition Events with Fluorescent Sensors and Switches. Chemical Reviews, 97(5), 1515–1566. [Link]
- Interchim. (n.d.). NBD-Cl.
- MDPI. (2020). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chem. Proc., 3(1), 76. [Link]
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
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Application Notes and Protocols for Bioconjugation Methods Using Aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of bioconjugation strategies that leverage the unique chemical reactivity of aniline and its derivatives. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, offering a rationale for experimental design and optimization. We will detail three robust methods: the widely adopted aniline-catalyzed hydrazone/oxime ligation, the bioorthogonal oxidative coupling of anilines, and the innovative Pictet-Spengler ligation for forming hydrolytically stable carbon-carbon bonds. Each section includes detailed, field-tested protocols, mechanistic diagrams, and comparative data to empower researchers in the rational design and execution of their bioconjugation workflows, from basic research to the development of advanced biotherapeutics like antibody-drug conjugates (ADCs).
Introduction: The Strategic Role of Aniline in Modern Bioconjugation
The covalent linkage of molecules to proteins, peptides, and nucleic acids—a process known as bioconjugation—is a cornerstone of modern biomedical research and therapeutic development. The challenge lies in forming a stable covalent bond with high selectivity and efficiency in the complex, aqueous environment of a biological system.[1][2] This has driven the development of "bioorthogonal" chemistries: reactions involving functional groups not naturally present in biological systems, which can proceed without interfering with native biochemical processes.[3][4]
Aniline and its derivatives have emerged as powerful tools in the bioconjugation toolkit. Their utility stems from their ability to act as potent nucleophilic catalysts or as unique bioorthogonal handles themselves. These methods offer significant advantages, including accelerated reaction kinetics under mild, physiological conditions and the formation of highly stable conjugates. This guide provides the foundational knowledge and practical protocols to successfully implement these advanced techniques.
Method 1: Aniline-Catalyzed Hydrazone and Oxime Ligation
The formation of hydrazone and oxime bonds from the reaction of aldehydes or ketones with hydrazides and aminooxy groups, respectively, is a cornerstone of chemoselective ligation.[5] However, these reactions are often sluggish at the neutral pH required to maintain the stability of many biomolecules.[6][7] Aniline serves as a highly effective nucleophilic catalyst that dramatically accelerates these ligations across a broad pH range (4.5 to 7.4), enabling efficient conjugation at lower reagent concentrations and with reduced incubation times.[8][9]
Principle of Catalysis
Aniline catalysis proceeds via a transimination mechanism. Aniline first reacts with the carbonyl compound (e.g., an aldehyde-tagged protein) to form a highly reactive protonated Schiff base (anilinium imine) intermediate.[8][10][11] This intermediate is significantly more electrophilic and susceptible to nucleophilic attack by the hydrazide or aminooxy moiety than the original carbonyl.[10][12] Subsequent intramolecular rearrangement eliminates the aniline catalyst, yielding the final, stable hydrazone or oxime conjugate.[10] This catalytic cycle lowers the overall activation energy of the reaction, leading to a substantial rate enhancement.[10][13]
Mechanism of Aniline-Catalyzed Oxime Formation
Caption: Aniline nucleophilically catalyzes oxime formation via a reactive Schiff base intermediate.
Comparative Catalyst Performance
While aniline is the classic catalyst, substituted anilines with electron-donating groups have been shown to be superior.[6][7] Notably, p-phenylenediamine has demonstrated significantly greater catalytic efficiency at neutral pH, allowing for faster reactions at lower catalyst concentrations.[6][7]
| Catalyst | Fold Rate Increase (vs. Uncatalyzed) | Fold Rate Increase (vs. Aniline) | Optimal pH Range | Reference |
| Aniline | ~6x | 1x | 4.5 - 7.0 | [6][8] |
| p-phenylenediamine | ~120x | ~19x | 4.0 - 7.0 | [6][7] |
| m-phenylenediamine | ~12x (at equal concentration) | ~2x | ~7.3 | [14] |
Note: Rate enhancements are highly dependent on specific reactants, concentrations, and buffer conditions. The values presented are illustrative based on model reactions.
Protocol: Aniline-Catalyzed PEGylation of an Aldehyde-Tagged Protein
This protocol describes the conjugation of an aminooxy-functionalized polyethylene glycol (PEG) to a protein containing a genetically encoded aldehyde group (e.g., a formylglycine).
Materials:
-
Aldehyde-tagged protein (e.g., 100 µM stock in PBS, pH 7.4)
-
Aminooxy-PEG (e.g., 10 mM stock in DMSO or water)
-
Aniline or p-phenylenediamine catalyst stock (e.g., 200 mM in DMSO or an appropriate aqueous buffer)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Quenching solution (optional): 1 M hydroxylamine, pH 7.0
-
Purification system: Size-Exclusion Chromatography (SEC) or other suitable chromatography system.
Procedure:
-
Protein Preparation: To a microcentrifuge tube, add the aldehyde-tagged protein to a final concentration of 10-20 µM in the Conjugation Buffer.
-
Reagent Addition:
-
Add the aminooxy-PEG stock solution to the protein solution to achieve a final concentration of 100-500 µM (a 5-25 fold molar excess over the protein). Gently mix.
-
Initiate the reaction by adding the aniline or p-phenylenediamine stock solution to a final concentration of 2-10 mM.[6] Gently vortex to ensure homogeneity.
-
-
Incubation: Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) for 1-4 hours. Monitor the reaction progress using SDS-PAGE or Mass Spectrometry, which will show a shift in molecular weight corresponding to the attached PEG molecule.
-
Quenching (Optional): To quench any unreacted aldehydes, add hydroxylamine to a final concentration of 50 mM and incubate for an additional 30 minutes.
-
Purification: Remove the excess PEG reagent and catalyst by purifying the reaction mixture using SEC. The column should be pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analysis and Storage: Analyze the purified conjugate by SDS-PAGE and/or Mass Spectrometry to confirm conjugation efficiency. Store the final conjugate under appropriate conditions (e.g., -80°C).
Method 2: Oxidative Coupling of Anilines
As an alternative to catalysis, the aniline moiety itself can serve as a bioorthogonal functional group. A novel bioconjugation reaction has been developed based on the oxidative coupling of an aniline-modified protein to an N,N-dialkyl-p-phenylenediamine derivative.[15][16][17] This reaction is highly chemoselective, proceeds rapidly in aqueous buffer, and forms a stable C-N bond.[15][17]
Principle of Reaction
A protein is first functionalized with an aryl amine (aniline) group, for example, through the acylation of lysine residues or via native chemical ligation.[15][16] Upon the addition of a mild oxidant, such as sodium periodate (NaIO₄), the aniline couples rapidly and selectively to a phenylenediamine-based probe.[15][17] Control experiments confirm that none of the 20 canonical amino acids participate in this reaction, highlighting its bioorthogonal nature.[15][17] The resulting bioconjugates are exceptionally stable across a wide pH range (pH 4 to 11) and in the presence of various oxidants and reductants.[15][17]
Workflow for Oxidative Aniline Coupling
Caption: General workflow for protein modification via oxidative aniline coupling.
Protocol: Fluorescent Labeling of a Protein via Oxidative Coupling
This protocol involves two stages: introduction of the aniline handle onto the protein, followed by the oxidative coupling reaction.
Stage 1: Introduction of Aniline Groups onto Lysozyme
-
Protein Solution: Prepare a solution of lysozyme at ~70 µM (1 mg/mL) in a suitable buffer, pH 8.0.
-
Acylation: Add isatoic anhydride to the protein solution. Incubate for approximately 20 minutes.[17] This reaction acylates surface-accessible lysine residues, converting the primary amines to aniline groups.
-
Purification: Remove excess isatoic anhydride and byproducts by buffer exchange into a neutral buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. Confirm modification using ESI-MS.
Stage 2: Oxidative Coupling with a Fluorescent Phenylenediamine Probe
-
Reaction Setup: In a microcentrifuge tube, combine the aniline-labeled lysozyme (~50 µM) with a fluorescent N,N-dialkyl-p-phenylenediamine probe (e.g., 250 µM, 5-fold excess).[17]
-
Initiation: Add sodium periodate (NaIO₄) to a final concentration of 1 mM to initiate the coupling reaction.[17]
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purification and Analysis: Purify the fluorescently labeled protein conjugate from excess probe and oxidant using size-exclusion chromatography. Analyze the final product by UV-Vis spectroscopy (to quantify dye incorporation) and SDS-PAGE with fluorescence imaging.
Method 3: Pictet-Spengler Ligation for Hydrolytically Stable Conjugates
While oxime and hydrazone linkages are suitable for many applications, their C=N bonds can be susceptible to hydrolysis under certain physiological conditions.[18] This can be a significant drawback for applications requiring long-term stability, such as in vivo therapeutics. The Pictet-Spengler ligation is an elegant C-C bond-forming reaction adapted for bioconjugation that yields a highly stable oxacarboline product.[18][19]
Principle of Reaction
This modern adaptation of the classic Pictet-Spengler reaction ingeniously combines bioorthogonal oxime formation with a subsequent, irreversible intramolecular cyclization.[18][19] The reaction occurs between an aldehyde-tagged protein and a specialized reagent containing both an alkoxyamine and an electron-rich indole moiety (a tryptamine derivative).[18]
The alkoxyamine first reacts with the protein's aldehyde group to form an intermediate oxyiminium ion. This intermediate then undergoes a rapid, intramolecular electrophilic attack from the nearby indole ring, forging a stable C-C bond and completing the cyclization to form the final conjugate.[18][19] This strategy elegantly circumvents the slow kinetics and harsh conditions of the traditional Pictet-Spengler reaction, making it compatible with sensitive biomolecules.[19][20]
Mechanism of the Pictet-Spengler Ligation
Caption: The Pictet-Spengler ligation proceeds via an oxime intermediate to form a stable C-C bond.
Protocol: Pictet-Spengler Ligation with an Aldehyde-Tagged Antibody
This protocol describes the site-specific conjugation of a payload to an aldehyde-tagged monoclonal antibody, such as a variant of Herceptin.[18]
Materials:
-
Aldehyde-tagged monoclonal antibody (e.g., containing a formylglycine residue), 5-10 mg/mL in PBS.
-
Pictet-Spengler ligation reagent (e.g., tryptamine-alkoxyamine derivative with a payload), 20 mM stock in DMSO.
-
Ligation Buffer: 200 mM sodium acetate, pH 4.5.
-
Purification: Protein A chromatography or Size-Exclusion Chromatography (SEC).
Procedure:
-
Buffer Exchange: Exchange the antibody into the Ligation Buffer (pH 4.5) using a desalting column. Adjust the protein concentration to ~2 mg/mL. The mildly acidic pH facilitates the formation of the oxyiminium ion intermediate.
-
Reagent Addition: Add the Pictet-Spengler ligation reagent from the DMSO stock to the antibody solution to achieve a final concentration of ~200 µM (providing a significant molar excess). The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction at 37°C for 12-16 hours.
-
Purification: Purify the antibody-drug conjugate (ADC) using Protein A affinity chromatography to capture the antibody and remove excess reagent. Elute the ADC and immediately neutralize the elution buffer. Alternatively, SEC can be used for purification.
-
Analysis and Formulation: Characterize the final conjugate using Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and Mass Spectrometry to confirm the identity of the product. Exchange the purified ADC into a suitable formulation buffer for storage.
Applications and Conclusion
The bioconjugation methods described herein, all revolving around the versatile chemistry of aniline derivatives, provide powerful solutions for researchers in life sciences and drug development.
-
Aniline-catalyzed ligations are ideal for rapidly and efficiently labeling proteins, immobilizing antibodies on biosensor surfaces, and forming hydrogels under physiological conditions.[8][9][21]
-
Oxidative coupling offers a truly bioorthogonal method for site-specifically modifying proteins with probes or PEG chains, yielding exceptionally stable products.[15][17]
-
Pictet-Spengler ligation is a premier choice for constructing antibody-drug conjugates and other biotherapeutics where hydrolytic stability in vivo is paramount.[18][22]
By understanding the mechanisms and protocols behind these techniques, scientists can select the optimal strategy for their specific application, leading to the creation of more robust research tools and more effective biotherapeutics.
References
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- DeCory, T. R., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Langmuir.
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- Spicer, C. D., & Davis, B. G. (2014). Expanding the scope of chemoselective peptide ligations in chemical biology. Natural Product Reports.
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- Hooker, J. M., Esser-Kahn, A. P., & Francis, M. B. (2006). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society.
- Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie.
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- Wikipedia. (n.d.). Chemical ligation. Wikipedia.
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- Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.
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- Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences.
- DeCory, T. R., et al. (2010). Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation. PubMed.
- Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. ResearchGate.
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- Unverzagt, C., et al. (2021). Rapid glycoconjugation with glycosyl amines. Chemical Science.
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- Agarwal, P., & Rabuka, D. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review.
- Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society.
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Application Note & Protocols: Site-Specific Peptide Modification Using 4-(N-Fmoc-aminomethyl)aniline
Abstract
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), advanced imaging agents, and conformationally stabilized peptides. This guide provides a comprehensive overview and detailed protocols for utilizing 4-(N-Fmoc-aminomethyl)aniline, a versatile bifunctional linker, to introduce a selectively addressable primary amine onto a peptide backbone. We detail two powerful strategies for its site-specific incorporation: enzymatic conjugation via transglutaminase targeting glutamine residues, and chemoselective oxidative coupling targeting tyrosine residues. Furthermore, we provide a complete workflow, including the subsequent deprotection of the Fmoc group and downstream labeling of the newly installed amine, equipping researchers with the knowledge to design and execute advanced peptide modification strategies.
Introduction: The Imperative for Precision in Peptide Modification
The functionalization of peptides at specific sites unlocks possibilities far beyond the native capabilities of the 20 proteinogenic amino acids. While random modification of reactive side chains, such as lysine, is straightforward, it often yields heterogeneous mixtures that complicate characterization, compromise biological activity, and create regulatory hurdles in therapeutic development.[1][2] Site-specific modification overcomes these challenges by installing a single functional group at a predetermined position.
Enzymatic methods, leveraging the exquisite specificity of enzymes like Sortase A and transglutaminase, represent a powerful approach.[3][4][5][6] Sortase A, for instance, recognizes a C-terminal LPXTG motif and ligates it to an N-terminal glycine nucleophile, while transglutaminase (TGase) forges a highly stable isopeptide bond between the side chain of a glutamine and a primary amine.[7][8][9] These methods offer exceptional selectivity under biocompatible conditions.
This guide focuses on the application of This compound , a reagent designed for two-stage, site-specific functionalization. Its unique structure features:
-
An aniline moiety, which can serve as a substrate for specific enzymatic or chemical conjugation reactions.
-
An Fmoc-protected aminomethyl group , which remains inert during the initial conjugation and can be selectively deprotected under mild basic conditions to reveal a primary amine for subsequent modification.[10][11]
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to this strategy. Its stability in acidic conditions and lability to bases like piperidine makes it orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) commonly used in solid-phase peptide synthesis (SPPS), ensuring a clean and selective deprotection step.[12][13][14][15]
We present two distinct and robust protocols for incorporating this versatile handle into peptides.
Strategy I: Transglutaminase-Mediated Ligation to Glutamine Residues
Principle of the Method: Microbial transglutaminase (mTGase) is a calcium-independent enzyme that catalyzes the acyl transfer reaction between the γ-carboxamide group of a glutamine residue and a primary amine-containing substrate.[9][16] The aniline nitrogen of this compound serves as a suitable primary amine nucleophile for the mTGase-catalyzed reaction. This allows for the covalent attachment of the linker directly onto a solvent-accessible glutamine residue within the peptide sequence, making it a powerful tool for post-synthetic modification.[8]
Workflow for TGase-Mediated Modification
Caption: Workflow for TGase-mediated peptide modification and subsequent labeling.
Protocol 2.1: TGase-Mediated Conjugation
This protocol describes the conjugation of this compound to a peptide containing a reactive glutamine residue.
Materials:
-
Peptide substrate (with at least one solvent-accessible glutamine)
-
This compound (FW: 358.42 g/mol )
-
Microbial Transglutaminase (mTGase)
-
Reaction Buffer: 100 mM sodium phosphate, pH 6.5
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
Solvents: Dimethyl sulfoxide (DMSO), HPLC-grade water and acetonitrile (ACN)
Procedure:
-
Peptide Preparation: Dissolve the peptide substrate in the Reaction Buffer to a final concentration of 1 mM. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order:
-
Peptide solution (to 1 mM final concentration)
-
This compound stock (to 10-20 mM final concentration, a 10-20 fold molar excess)
-
mTGase (add to a final concentration of 0.5 - 2.0 U/mL)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-6 hours with gentle agitation. Reaction progress can be monitored by taking aliquots at time points, quenching with TFA, and analyzing via LC-MS.
-
Quenching: Stop the reaction by adding the Quenching Solution to lower the pH to <4. This will inactivate the enzyme.
-
Purification: Purify the modified peptide from excess reagent and enzyme using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm successful conjugation by mass spectrometry (MALDI-TOF or ESI-MS). The expected mass increase corresponds to the addition of the linker minus a molecule of ammonia (NH₃).
| Component | Formula | Mass Change (Da) |
| This compound | C₂₃H₂₂N₂O₂ | +358.42 |
| Ammonia (lost from Gln) | NH₃ | -17.03 |
| Net Mass Increase | C₂₃H₁₉NO₂ | +341.39 |
| Caption: Table of expected mass changes for TGase-mediated modification. |
Strategy II: Oxidative Coupling to Tyrosine Residues
Principle of the Method: This chemoselective strategy targets tyrosine residues. In the presence of a mild oxidant like sodium periodate (NaIO₄), the aniline group of this compound can be coupled to the phenol side chain of tyrosine. This reaction proceeds rapidly under aqueous conditions and offers an alternative site-selective modification handle when glutamine is not available or desired.[17] The reaction is highly efficient and proceeds well at low concentrations.
Workflow for Oxidative Coupling
Caption: Workflow for site-specific modification of tyrosine via oxidative coupling.
Protocol 3.1: Oxidative Coupling to Tyrosine
This protocol details the conjugation of the aniline linker to a tyrosine-containing peptide.
Materials:
-
Peptide substrate (with an accessible tyrosine residue)
-
This compound
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 100 mM sodium phosphate, pH 6.5
-
Quenching Solution: 1 M sodium bisulfite
-
Solvents: DMSO, HPLC-grade water and ACN
Procedure:
-
Peptide and Reagent Prep: Dissolve the peptide to 1 mM in Reaction Buffer. Prepare a 50 mM stock solution of this compound in DMSO.
-
Oxidant Preparation: Freshly prepare a 100 mM stock solution of NaIO₄ in water.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Peptide solution (to 1 mM final concentration)
-
This compound stock (to 5 mM final concentration, 5-fold molar excess)
-
-
Initiation: Add the NaIO₄ stock solution to the mixture to a final concentration of 10 mM (10-fold molar excess).
-
Incubation: Incubate at room temperature for 15-30 minutes. The reaction is typically very fast. Monitor progress via LC-MS.
-
Quenching: Stop the reaction by adding a 2-fold molar excess of the sodium bisulfite quenching solution relative to the initial amount of NaIO₄.
-
Purification & Characterization: Purify the product by RP-HPLC. Confirm the modification by mass spectrometry.
| Component | Formula | Mass Change (Da) |
| This compound | C₂₃H₂₂N₂O₂ | +358.42 |
| Hydrogen (lost from Tyr & Aniline) | H₂ | -2.02 |
| Net Mass Increase | C₂₃H₂₀N₂O₂ | +356.40 |
| Caption: Table of expected mass changes for oxidative coupling to tyrosine. |
Downstream Processing: Fmoc Deprotection and Secondary Labeling
Once the this compound linker is successfully installed, the terminal primary amine can be unmasked for further functionalization.
Principle of Fmoc Deprotection: The Fmoc group is cleaved via a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces the elimination of dibenzofulvene and carbon dioxide, releasing the free primary amine.[10][14] The dibenzofulvene byproduct is scavenged by piperidine to prevent side reactions with the peptide.[10]
Protocol 4.1: In-Solution Fmoc Deprotection
Materials:
-
Fmoc-protected peptide conjugate (lyophilized)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Glacial acetic acid
-
Solvents: Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the lyophilized Fmoc-peptide conjugate in a minimal volume of DMF.
-
Deprotection: Add the Deprotection Solution to the peptide. A typical ratio is 1 mL of solution per 10-20 mg of peptide.
-
Incubation: Let the reaction stand at room temperature for 30 minutes.
-
Neutralization & Precipitation: Add 5-10 equivalents of glacial acetic acid to neutralize the piperidine. Precipitate the deprotected peptide by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual piperidine and byproducts.
-
Drying: Dry the peptide pellet under vacuum. The peptide is now ready for secondary labeling.
Protocol 4.2: Example - Labeling with an NHS-Ester Dye
This protocol provides a general method for labeling the newly exposed primary amine with a commercially available N-Hydroxysuccinimide (NHS) ester-functionalized molecule, such as a fluorophore.
Materials:
-
Deprotected peptide with free amine handle
-
NHS-ester functionalized dye (e.g., FITC, Alexa Fluor™ NHS Ester)
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3
-
Solvents: DMSO
Procedure:
-
Peptide Preparation: Dissolve the deprotected peptide in Labeling Buffer to a concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the NHS-ester dye in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Reaction: Add a 1.5 to 5-fold molar excess of the dye stock solution to the peptide solution with gentle vortexing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purification: Purify the final labeled peptide conjugate from excess dye using RP-HPLC or size-exclusion chromatography.
-
Characterization: Confirm successful labeling via mass spectrometry (mass will increase by the mass of the dye molecule minus the NHS group) and UV-Vis spectroscopy (to observe the absorbance spectrum of the dye).
References
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- Chemistry For Everyone. What Are Fmoc Protecting Groups?. YouTube. [Link]
- PubMed. Enzymatic Cyclization of Peptides Using Immobilized Sortase A. [Link]
- PubMed. Enzymatic modification of self-assembled peptide structures with tissue transglutaminase. [Link]
- NIH National Library of Medicine. Enzymatic Ligation of Disulfide-Rich Animal Venom Peptides: Using Sortase A to Form Double-Knotted Peptides. [Link]
- ACS Publications.
- NIH National Library of Medicine. Sortase–Mediated Transpeptidation for Site–Specific Modification of Peptides, Glycopeptides, and Proteins. [Link]
- Google Patents.
- PubMed.
- NIH National Library of Medicine. Facile coupling of synthetic peptides and peptide-polymer conjugates to cartilage via transglutaminase enzyme. [Link]
- Wikipedia. Transglutaminase. [Link]
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- NIH National Library of Medicine. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. [Link]
- Site-specific chemical modification procedures - Saurabh Khadse. [Link]
- Peptideweb.com. Loading protocols. [Link]
- Development of Site-Selective Protein and Peptide Modification Str
- Springer Nature Experiments.
- ResearchGate. (PDF)
- UCI Department of Chemistry.
- NIH National Library of Medicine.
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- 4. Enzymatic Ligation of Disulfide-Rich Animal Venom Peptides: Using Sortase A to Form Double-Knotted Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sortase–Mediated Transpeptidation for Site–Specific Modification of Peptides, Glycopeptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortase A: A Model for Transpeptidation and Its Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic modification of self-assembled peptide structures with tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transglutaminase - Wikipedia [en.wikipedia.org]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
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- 15. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
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- 17. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of 4-(N-Fmoc-aminomethyl)aniline in Advanced Material Science
Introduction: A Bifunctional Building Block for Material Innovation
4-(N-Fmoc-aminomethyl)aniline is a versatile bifunctional molecule that has carved a significant niche in the landscape of material science.[1][2] Its unique structure combines a reactive aniline core with a primary amine protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This strategic design allows for orthogonal chemical manipulations, making it an invaluable building block in solid-phase peptide synthesis (SPPS), the design of novel functional polymers, and the engineering of bioactive surfaces.[1][3] The aniline moiety provides a handle for polymerization or surface attachment, while the Fmoc-protected amine offers a latent reactive site that can be selectively unmasked under mild basic conditions for subsequent molecular elaboration.[3][4] This guide provides an in-depth exploration of its key applications, complete with detailed protocols and the scientific rationale behind the methodologies.
| Property | Value | Reference |
| CAS Number | 159790-81-5 | [1][5] |
| Molecular Formula | C₂₂H₂₀N₂O₂ | [1][5][6] |
| Molecular Weight | 344.41 g/mol | [1][3][6] |
| Appearance | Yellow or off-white powder | [1] |
| Purity | ≥ 95% | [1][5] |
| Storage Conditions | 0 - 8 °C, Keep in a dry, cool, and well-ventilated place. | [1][7] |
Application I: A Linker for Solid-Phase Peptide Synthesis (SPPS)
In the realm of peptide chemistry, this compound serves as a crucial building block, particularly as a linker molecule in SPPS to generate peptide amides or other C-terminally modified peptides.[1][3][] The aniline nitrogen can be coupled to a suitable resin (e.g., a chlorotrityl or PAL resin), anchoring the molecule to the solid support.[9][10] Subsequent removal of the Fmoc group liberates the primary amine, which then serves as the starting point for peptide chain elongation using standard Fmoc-SPPS protocols.[4][11]
The choice of this linker is strategic. The bond formed with the aniline is stable to the repetitive basic conditions required for Fmoc deprotection (typically piperidine in DMF) but can be cleaved under acidic conditions (e.g., Trifluoroacetic acid - TFA) to release the final peptide.[4][11]
Workflow for SPPS using an Aniline-Based Linker
Caption: Workflow for SPPS using this compound as a linker.
Protocol: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the initial step of anchoring the linker to a commonly used acid-sensitive resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker/rocker
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq, based on substitution) into the synthesis vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 1 hour at room temperature with gentle agitation.[12]
-
Solvent Removal: Drain the DCM from the vessel.
-
Linker Coupling Solution: In a separate vial, dissolve this compound (1.2 eq) in anhydrous DCM. Add DIPEA (4.0 eq) to the solution and mix gently.
-
Coupling Reaction: Add the linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The causality here is that DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the substitution of the resin's chloride with the aniline nitrogen.[12]
-
Capping Unreacted Sites: After the coupling period, drain the reaction solution. To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[12] This step is critical for preventing side reactions in subsequent synthesis steps.
-
Washing: Drain the capping solution and wash the resin thoroughly. A typical wash cycle is:
-
DCM (3x)
-
N,N-Dimethylformamide (DMF) (3x)
-
Methanol (3x)
-
DCM (3x)
-
-
Drying: Dry the resin under a high vacuum to a constant weight. The loading of the linker can be quantified by spectrophotometric analysis of the dibenzofulvene adduct released upon a test Fmoc deprotection.
Application II: Monomer for Functional Polymer Synthesis
The aniline functionality of this compound makes it an excellent monomer for synthesizing functional polymers, particularly polyaniline (PANI) derivatives.[13] Polyanilines are conducting polymers with wide applications in sensors, electronics, and anti-corrosion coatings. By incorporating this monomer, a polymer chain can be created with pendant Fmoc-protected amines.
This approach is a powerful example of post-polymerization modification. The polymer is first synthesized, and then the Fmoc groups are removed to expose primary amines along the polymer backbone. These amines can then be used to graft other molecules, such as bioactive peptides, enzymes, or drug molecules, thereby tailoring the final properties of the material for specific biomedical or sensing applications.[14][15]
Workflow for Polymer Synthesis and Functionalization
Caption: Synthesis and subsequent functionalization of a polymer.
Protocol: Synthesis of a Polyaniline Derivative
This protocol describes a general method for the chemical oxidative polymerization of this compound.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
20% Piperidine in DMF (v/v)
Procedure:
-
Monomer Solution: Dissolve this compound (e.g., 1 mmol) in 50 mL of 1 M HCl. The acidic medium is necessary to protonate the aniline nitrogen, forming the anilinium salt which is soluble and readily polymerizable.[13]
-
Initiator Solution: In a separate beaker, dissolve ammonium persulfate (1.25 mmol) in 25 mL of 1 M HCl.
-
Polymerization: Cool both solutions to 0-5 °C in an ice bath. Slowly add the initiator solution to the monomer solution dropwise with constant, vigorous stirring. The reaction mixture will gradually change color, indicating polymerization.
-
Reaction Time: Continue stirring at 0-5 °C for 24 hours to ensure high molecular weight polymer formation.
-
Polymer Isolation: Collect the polymer precipitate by vacuum filtration.
-
Washing: Wash the polymer sequentially with 1 M HCl, deionized water, and finally methanol until the filtrate is colorless. This removes unreacted monomer, initiator, and oligomers.
-
Drying: Dry the resulting Fmoc-protected polymer powder in a vacuum oven at 40-50 °C. The polymer can be characterized by techniques like FT-IR and UV-Vis spectroscopy.[13]
-
Post-Polymerization Deprotection (Example):
-
Suspend the dried Fmoc-polymer in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 1-2 hours to remove the Fmoc groups.[4]
-
Isolate the amine-functionalized polymer by filtration, wash extensively with DMF and methanol, and dry under vacuum. This material is now ready for further conjugation.
-
Application III: Covalent Surface Functionalization
Modifying material surfaces with bioactive molecules is critical for applications in biosensors, medical implants, and cell culture platforms.[16][17] this compound provides a robust method for introducing a protected amine onto a wide variety of substrates. The aniline group can be covalently attached to surfaces through several chemistries. For example, on oxide surfaces (like glass or silicon), it can be coupled to a surface pre-activated with epoxy or carboxyl groups.
Once the linker is immobilized, the surface presents a field of Fmoc-protected amines. As in the other applications, these can be deprotected under mild conditions to yield reactive primary amines, which are then readily available for the covalent attachment of proteins, peptides, DNA, or other molecules of interest, often using amine-reactive crosslinkers like NHS-esters.[16]
Workflow for Surface Modification and Bioconjugation
Caption: Stepwise process for surface functionalization and bioconjugation.
Protocol: Functionalization of a Carboxyl-Terminated Surface
This protocol outlines the modification of a surface that has been pre-functionalized to present carboxylic acid groups.
Materials:
-
Carboxyl-terminated substrate (e.g., self-assembled monolayer on gold, or plasma-treated polymer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
20% Piperidine in DMF (v/v)
Procedure:
-
Surface Activation: Immerse the carboxyl-terminated substrate in a freshly prepared solution of EDC (0.4 M) and NHS (0.1 M) in MES buffer for 15-30 minutes at room temperature. This converts the surface carboxyl groups into reactive NHS-esters. The NHS ester is more stable than the initial O-acylisourea intermediate formed by EDC, leading to higher coupling efficiency.
-
Washing: Briefly rinse the activated substrate with MES buffer and deionized water.
-
Linker Coupling: Immediately immerse the activated substrate into a solution of this compound (10 mM in PBS or DMF) and incubate for 2-4 hours at room temperature. The aniline's primary amine will react with the NHS-ester to form a stable amide bond.
-
Washing: Thoroughly wash the substrate with the reaction solvent (PBS or DMF), followed by water and ethanol to remove any non-covalently bound molecules. Dry under a stream of nitrogen.
-
Fmoc Deprotection: Immerse the functionalized surface in a 20% piperidine in DMF solution for 30 minutes.
-
Final Washing: Wash the surface extensively with DMF, followed by ethanol and water. The surface now presents free primary amines and is ready for the final bioconjugation step.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][18]
-
Handling: Use only under a chemical fume hood. Avoid breathing dust, mist, vapors, or spray. Do not ingest or allow contact with skin and eyes.[7][18][19]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[1][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][18]
References
- Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). Mussel-inspired surface chemistry for multifunctional coatings. Science, 318(5849), 426-430. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press. [Link]
- Wei, Q., et al. (2013). Bioorthogonal Surface Functionalization with Bioactive Molecules. Journal of the American Chemical Society, 135(25), 9339-9342. [Link]
- Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. (2021). Frontiers in Chemistry, 9, 668875. [Link]
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21063-21072. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
- Wang, W., et al. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. Polymers, 16(3), 421. [Link]
- Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]
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- 3. Buy this compound | 159790-81-5 [smolecule.com]
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- 5. scbt.com [scbt.com]
- 6. 159790-81-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Fmoc-PAL-Linker Novabiochem 115109-65-4 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. geneseo.edu [geneseo.edu]
Protocol for the Covalent Immobilization of 4-(N-Fmoc-aminomethyl)aniline Linker to Amine-Reactive Resins for Solid-Phase Synthesis
Introduction: The Strategic Role of the 4-(N-Fmoc-aminomethyl)aniline Linker in Solid-Phase Synthesis
In the landscape of solid-phase synthesis, particularly in the construction of complex peptides and other organic molecules, the choice of a linker molecule is of paramount importance. The linker serves as the crucial bridge between the insoluble polymeric support and the nascent molecule, and its chemical nature dictates the conditions under which the final product can be cleaved and isolated. The this compound linker is a versatile tool in this context, offering a stable connection during synthesis and a defined cleavage point. Its aromatic amine functionality provides a nucleophilic handle for attachment to various resin types, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the benzylic amine allows for orthogonal deprotection and subsequent chain elongation.
This application note provides a detailed, field-proven protocol for the efficient attachment of this compound to amine-reactive resins. We will delve into the causality behind the experimental choices, from resin selection and activation to the nuances of the coupling reaction and the critical importance of quantifying the linker loading. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for incorporating this valuable linker into their solid-phase synthesis workflows.
Chemical Structures and Reaction Overview
The covalent attachment of this compound to a resin, such as a chlorotrityl or a pre-activated carboxylic acid resin, proceeds via nucleophilic substitution or amide bond formation, respectively. The aniline nitrogen, while less nucleophilic than an aliphatic amine, can effectively react with suitable electrophilic sites on the resin.
Diagram 1: General Reaction Scheme
Caption: Covalent attachment of the linker to the resin.
Materials and Reagents
For successful and reproducible linker attachment, the quality of all materials and reagents is critical.
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Major Chemical Supplier | Store desiccated at 2-8°C. |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Specialist Resin Supplier | Substitution level typically 1.0-1.6 mmol/g. |
| Aminomethyl (AM) resin | 100-200 mesh, 1% DVB | Specialist Resin Supplier | For two-step linker attachment. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Use freshly distilled or from a solvent purification system. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier | Use freshly distilled or from a solvent purification system. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Major Chemical Supplier | Use freshly distilled. |
| Piperidine | ≥99.5% | Major Chemical Supplier | For Fmoc deprotection in quantification. |
| Ninhydrin | ACS Reagent Grade | Major Chemical Supplier | For qualitative and quantitative analysis. |
| Phenol | ACS Reagent Grade | Major Chemical Supplier | For ninhydrin reagent preparation. |
| Potassium Cyanide (KCN) | ACS Reagent Grade | Major Chemical Supplier | EXTREMELY TOXIC . Handle with extreme caution. |
| Pyridine | Anhydrous, ≥99.8% | Major Chemical Supplier | For ninhydrin reagent preparation. |
| Ethanol | Anhydrous, ≥99.5% | Major Chemical Supplier | |
| Acetic Anhydride | ≥99% | Major Chemical Supplier | For capping unreacted sites. |
Experimental Protocols
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
This protocol is recommended for its mild attachment conditions, which preserve the integrity of the acid-sensitive Fmoc group.
Rationale: 2-Chlorotrityl chloride resin is highly reactive towards amines, and the bulky trityl group sterically hinders potential side reactions. The reaction proceeds under non-acidic conditions, which is crucial for the stability of the Fmoc protecting group.
Diagram 2: Workflow for Attachment to 2-Chlorotrityl Chloride Resin
Caption: Workflow for linker attachment to 2-chlorotrityl resin.
Step-by-Step Procedure:
-
Resin Swelling: In a fritted reaction vessel, add the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g substitution). Add anhydrous DCM (10-15 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain: Drain the DCM from the swollen resin.
-
Linker Solution Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to the resin substitution) in anhydrous DCM (10 mL/g of resin). To aid dissolution, a minimal amount of anhydrous DMF can be added. Add DIPEA (3.0 equivalents relative to the resin substitution) to the linker solution and mix well.
-
Coupling: Add the linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The less reactive nature of the aniline may necessitate a longer reaction time compared to aliphatic amines.
-
Capping: To cap any unreacted chlorotrityl sites, add methanol (1 mL/g of resin) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and methanol (3 x 15 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Protocol 2: Quantification of Linker Loading using the Ninhydrin (Kaiser) Test
A qualitative and quantitative assessment of the free amine on the resin is crucial to determine the success of the coupling reaction. The ninhydrin test is a highly sensitive method for detecting primary amines.[1]
Rationale: Ninhydrin reacts with primary amines to produce a deep blue-purple colored product known as Ruhemann's purple. The intensity of this color is proportional to the amount of primary amine present, allowing for both qualitative and quantitative analysis.
Reagent Preparation:
-
Reagent A (KCN/Pyridine): Dissolve KCN (65 mg) in deionized water (100 mL). Dilute 2 mL of this solution with anhydrous pyridine (100 mL). Caution: KCN is highly toxic.
-
Reagent B (Ninhydrin/n-Butanol): Dissolve ninhydrin (5 g) in n-butanol (100 mL).
-
Reagent C (Phenol/n-Butanol): Dissolve phenol (80 g) in n-butanol (20 mL).
Qualitative Test Procedure:
-
Place a small sample of the dried, linker-coupled resin (approx. 5-10 mg) in a small test tube.
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube in a heating block at 100°C for 5 minutes.
-
Observe the color of the beads and the solution. A blue or purple color indicates the presence of unreacted primary amine groups. A yellow or colorless result suggests complete coupling.
Quantitative Test Procedure (Spectrophotometric):
-
Accurately weigh a sample of the dried, linker-coupled resin (approx. 10-20 mg) into a test tube.
-
Add a solution of 20% piperidine in DMF (2 mL) to deprotect the Fmoc group and expose the primary amine. Agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and then with ethanol (3 x 2 mL).
-
To the washed resin, add 1 mL of each of Reagent A, Reagent B, and Reagent C.
-
Heat the mixture at 100°C for 5 minutes.
-
Allow the mixture to cool and then dilute with 60% ethanol in water to a final volume of 10 mL.
-
Filter the solution to remove the resin beads.
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
Calculate the loading using a standard curve prepared with a known concentration of a primary amine (e.g., benzylamine).
Data Interpretation and Troubleshooting
| Observation | Interpretation | Recommended Action |
| Qualitative Ninhydrin Test is strongly positive (deep blue/purple) | Incomplete coupling of the linker to the resin. | Increase the reaction time for the coupling step. Ensure all reagents and solvents are anhydrous. Consider using a stronger activating agent if applicable (for carboxyl resins). |
| Quantitative loading is significantly lower than the theoretical maximum of the resin. | Inefficient coupling or steric hindrance. | Re-evaluate the equivalents of linker and base used. Ensure adequate swelling of the resin. |
| Resin appears clumped or aggregated. | Poor solvation of the resin or linker. | Ensure the use of high-quality, anhydrous solvents. Consider a solvent mixture (e.g., DCM/DMF) to improve solubility. |
Safety and Handling Precautions
-
This compound: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane (DCM): A potential carcinogen and volatile solvent. Handle only in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact. Handle in a fume hood.
-
N,N-Diisopropylethylamine (DIPEA): Corrosive and flammable. Handle in a fume hood.
-
Potassium Cyanide (KCN): EXTREMELY TOXIC. Can be fatal if swallowed, inhaled, or absorbed through the skin. Handle with extreme caution in a designated area with appropriate safety measures in place.
-
Ninhydrin and Phenol: Corrosive and toxic. Avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The successful attachment of the this compound linker to a solid support is a critical first step in many solid-phase synthesis strategies. The protocols detailed in this application note provide a robust and reproducible framework for achieving high-efficiency coupling to 2-chlorotrityl chloride resin. By understanding the rationale behind each step and diligently monitoring the reaction progress through methods like the ninhydrin test, researchers can confidently prepare high-quality, linker-functionalized resins for their downstream synthetic applications.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
- Wellings, D. A., & Atherton, E. (1997). Methods in Enzymology Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
- Safety Data Sheet for this compound.
- Safety Data Sheet for 2-Chlorotrityl chloride resin.
- Safety Data Sheet for Dichloromethane.
- Safety Data Sheet for N,N-Dimethylformamide.
- Safety Data Sheet for N,N-Diisopropylethylamine.
- Safety Data Sheet for Potassium Cyanide.
- Safety Data Sheet for Ninhydrin.
- Safety Data Sheet for Phenol.
- Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
- Technical Support Information Bulletin 1027 - Aapptec Peptides. (n.d.).
Sources
Application Notes & Protocols: Leveraging 4-(N-Fmoc-aminomethyl)aniline for Advanced Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic design of linker systems is paramount to the efficacy and safety of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). 4-(N-Fmoc-aminomethyl)aniline stands out as a critical building block, offering a versatile platform for the development of sophisticated, cleavable linker systems. Its structure incorporates a base-labile Fmoc-protected amine for payload conjugation and an aromatic aniline moiety that can serve as a self-immolative spacer, ensuring the traceless release of the active drug within the target cell. This guide provides an in-depth exploration of the causality behind its use, detailed experimental protocols for its incorporation into ADCs, and robust analytical methods for characterization, empowering researchers to harness its full potential in their drug development pipelines.
Introduction: The Rationale for Aniline-Based Self-Immolative Linkers
In the architecture of an ADC, the linker is not a passive connector but an active determinant of the conjugate's therapeutic index.[][2] It must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved at the target site.[3][4] this compound is a precursor to the p-aminobenzyl carbamate (PABC) self-immolative spacer, a cornerstone of modern ADC design.[][5]
The core utility of the PABC system lies in its ability to undergo a spontaneous 1,6-elimination reaction following a specific triggering event, such as enzymatic cleavage of a dipeptide linker by lysosomal proteases like Cathepsin B.[][2][5] This "self-immolation" cascade is crucial because it ensures the release of the payload in its native, unmodified, and fully active form.[][6] The aniline nitrogen, once unmasked by the initial cleavage event, initiates an electronic cascade that expels the conjugated drug.[6]
This compound provides two key functionalities for this process:
-
Fmoc-Protected Aminomethyl Group: This serves as the primary attachment point for the cytotoxic payload. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group in peptide chemistry, known for its stability to acidic conditions and facile removal under mild basic conditions (e.g., with piperidine).[7][8] This orthogonality allows for selective deprotection and payload conjugation without compromising other sensitive functionalities in the molecule.[7]
-
Aniline Moiety: This aromatic amine is the linchpin of the self-immolative mechanism and can also be used as a reactive handle for conjugation to the antibody.[6][9]
The following workflow illustrates the central role of this compound in the construction of an ADC.
Caption: High-level workflow for ADC synthesis and action using an aniline linker.
Experimental Protocols
These protocols provide a generalized framework. Researchers must optimize conditions based on the specific properties of their drug, antibody, and linker system.
Protocol 2.1: Synthesis of the Drug-Aniline Linker Conjugate
This protocol details the conjugation of a cytotoxic drug possessing a carboxylic acid functionality to this compound.
Causality: The process begins with the deprotection of the Fmoc group to reveal a primary amine on the linker. This amine then acts as a nucleophile to attack a carboxylic acid on the drug, which has been pre-activated to form a more reactive species (an NHS ester), resulting in a stable amide bond.[10][11]
Materials:
-
This compound
-
Cytotoxic drug with a carboxylic acid group (Payload-COOH)
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Reverse-phase HPLC system for purification
Procedure:
-
Fmoc Deprotection (Solution Phase): a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add piperidine to a final concentration of 20% (v/v).[3][12] c. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine. e. Co-evaporate the residue with a solvent like acetonitrile multiple times to remove residual piperidine.[13] The resulting crude 4-(aminomethyl)aniline can be used directly or purified by precipitation in ether.
-
Activation of Payload-COOH: a. In a separate flask, dissolve the Payload-COOH (1 equivalent) in anhydrous DMF or DCM. b. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[10][11] c. Stir the reaction at room temperature for 1 hour to form the NHS ester. The formation of the activated ester can be monitored by LC-MS.
-
Amide Coupling: a. To the activated Payload-NHS ester solution, add a solution of the deprotected 4-(aminomethyl)aniline (1.1 equivalents in DMF). b. Stir the reaction at room temperature for 2-12 hours. Monitor the formation of the final drug-linker conjugate by LC-MS.[11]
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM. b. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[11] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude drug-aniline linker conjugate using reverse-phase HPLC to achieve high purity (>95%).[14][15] e. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2.2: Conjugation of Drug-Aniline Linker to a Monoclonal Antibody
This protocol describes a method for conjugating the aniline group of the drug-linker to the antibody. An oxidative coupling strategy is presented, which offers high chemoselectivity.[5][6][9]
Causality: This method utilizes an oxidizing agent, sodium periodate (NaIO₄), to facilitate a coupling reaction between the aniline group on the drug-linker and electron-rich aromatic side chains on the antibody, such as tyrosine, or an engineered p-aminophenylalanine.[16] This forms a stable covalent bond without requiring modification of the antibody with a separate reactive handle.
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.5-7.4), free of amine-containing additives.
-
Purified Drug-Aniline Linker conjugate from Protocol 2.1.
-
Sodium periodate (NaIO₄) solution, freshly prepared.
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.5).
-
Quenching solution (e.g., tris(2-carboxyethyl)phosphine, TCEP).
-
Size-Exclusion Chromatography (SEC) system for purification.
Procedure:
-
Antibody Preparation: a. Exchange the antibody into the desired reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5) using a desalting column or dialysis. b. Adjust the antibody concentration to a working range, typically 2-10 mg/mL.
-
Conjugation Reaction: a. Dissolve the Drug-Aniline Linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the antibody solution. A typical molar excess of the drug-linker is 5-20 fold over the antibody. b. Add freshly prepared NaIO₄ solution to the mixture to a final concentration of approximately 1 mM.[16] c. Gently mix the reaction and incubate at room temperature for 5-30 minutes. The reaction is rapid.[16]
-
Quenching and Purification: a. Quench the reaction by adding an excess of TCEP to consume any unreacted NaIO₄. b. Purify the resulting ADC from unreacted drug-linker and other reagents using Size-Exclusion Chromatography (SEC).[14][17] The ADC will elute in the high molecular weight fractions.
-
Characterization: a. Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR), aggregation levels, and purity.
Characterization and Data Analysis
Robust analytical characterization is essential to ensure the quality, consistency, and efficacy of the final ADC.[14]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that directly impacts both the potency and the pharmacokinetic properties of an ADC.[18]
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining DAR. The conjugation of a typically hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC can separate species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8), allowing for the calculation of the average DAR.[14][19]
-
UV-Vis Spectroscopy: A simpler, though less precise, method. By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the average DAR can be estimated using the Beer-Lambert law, provided the extinction coefficients of both the antibody and the drug are known.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC can provide a precise mass measurement, from which the number of conjugated drug-linkers and thus the DAR distribution can be determined.[14]
Stability Assessment
Linker stability is crucial for a safe and effective ADC.[7][20]
-
Plasma Stability Assay: The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0 to 7 days).[21][22] Aliquots are analyzed over time by methods such as ELISA (to measure conjugated antibody) or LC-MS (to quantify released payload) to determine the rate of premature drug release.[21]
-
Aggregation Analysis: The conjugation of hydrophobic payloads can induce antibody aggregation. Size-Exclusion Chromatography (SEC) is the standard method to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.[14]
Table 1: Representative Data Comparing Different Linker Technologies
| Linker Type | Average DAR (HIC) | % Aggregation (SEC) | Plasma Half-life (t½) of Conjugated Drug | In Vitro IC50 (nM) |
| Aniline-Based (Cleavable) | 3.8 | < 5% | ~150 hours | 1.5 |
| Val-Cit-PABC (Cleavable) | 3.9 | < 5% | ~230 hours[23] | 1.2 |
| SMCC (Non-cleavable) | 3.5 | < 3% | > 300 hours | 5.8 |
This table presents hypothetical yet representative data to illustrate the performance characteristics that should be evaluated. Actual results will vary based on the specific ADC components.
Visualization of Key Mechanisms
Self-Immolation of the Aniline Spacer
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. purepeg.com [purepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy (2006) | Jacob M. Hooker | 80 Citations [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 18. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with 4-(N-Fmoc-aminomethyl)aniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-(N-Fmoc-aminomethyl)aniline in solid-phase peptide synthesis (SPPS). This linker is a valuable tool for generating C-terminal peptide amides. However, its unique chemical properties, specifically the electronic nature of the aniline amine, can present challenges leading to lower-than-expected yields. This guide is structured in a question-and-answer format to directly address common issues, explain the underlying chemical principles, and provide robust, field-proven troubleshooting protocols.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Linker Immobilization & Initial Setup
Question 1: I'm experiencing low or inconsistent loading of this compound onto my 2-chlorotrityl chloride (2-CTC) resin. What's causing this and how can I improve it?
Answer: Low loading efficiency is a common first hurdle. Unlike aliphatic amines, the aniline nitrogen in this compound is a weaker nucleophile due to the delocalization of its lone pair of electrons into the benzene ring. This reduced nucleophilicity makes the reaction with the electrophilic chlorotrityl group on the resin slower and less efficient. Furthermore, the linker is sterically hindered. Success requires optimizing reaction conditions to favor this sluggish reaction.
Core Issues & Solutions:
-
Insufficient Base: A non-nucleophilic hindered base, like N,N-diisopropylethylamine (DIPEA), is crucial to activate the linker without competing in the reaction. Ensure you are using an adequate excess.
-
Reaction Time & Temperature: This reaction often requires more time than loading a standard Fmoc-amino acid.
-
Solvent Quality: Moisture in the solvent (typically Dichloromethane, DCM) can hydrolyze the 2-CTC resin, reducing available reactive sites. Always use anhydrous, peptide-synthesis-grade solvents.[1][2]
Optimized Protocol: Loading this compound onto 2-CTC Resin
| Parameter | Recommendation | Rationale |
| Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-labile, minimizes risk of diketopiperazine formation at the dipeptide stage. |
| Linker Excess | 1.5 - 2.0 equivalents (relative to resin capacity) | Drives the reaction equilibrium towards the product. |
| Base | DIPEA, 4.0 equivalents (relative to linker) | A hindered, non-nucleophilic base is essential to prevent side reactions. |
| Solvent | Anhydrous DCM | Ensures a moisture-free environment to prevent resin hydrolysis. |
| Reaction Time | 2 - 4 hours (or overnight for maximum loading) | Accommodates the slower reaction kinetics of the aniline nucleophile. |
| Capping | DCM/Methanol/DIPEA (17:2:1 v/v/v) | Deactivates any unreacted chlorotrityl groups to prevent chain deletion in subsequent steps.[3] |
Step-by-Step Methodology:
-
Swell 1.0 g of 2-CTC resin in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve 1.5-2.0 eq. of this compound and 4.0 eq. of DIPEA in anhydrous DCM (5-8 mL).
-
Drain the DCM from the swollen resin and immediately add the linker/DIPEA solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap unreacted sites, drain the reaction mixture and add a solution of DCM/MeOH/DIPEA (17:2:1). Agitate for 30 minutes.[3]
-
Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.
-
Determine the final loading capacity via the spectrophotometric Fmoc-cleavage method.[2]
Section 2: Peptide Chain Elongation
Question 2: The Kaiser test is positive (blue beads) after coupling the first amino acid to the aniline linker, indicating an incomplete reaction. How can I achieve complete coupling?
Answer: This is the most critical and challenging step when using this linker. The reduced nucleophilicity of the aniline nitrogen makes peptide bond formation significantly more difficult than coupling to a standard alpha-amino group. Standard coupling conditions (e.g., using HBTU/DIPEA) are often insufficient. To overcome this, you must use a more potent activation strategy and potentially longer reaction times.
Causality: The efficiency of coupling reagents is directly related to the reactivity of the active ester intermediate they form.[4]
-
HBTU/HCTU: Form reactive OBt- or OClBt-esters. These are effective for most couplings but can be too slow for weakly nucleophilic anilines.
-
HATU: Forms a highly reactive OAt-ester. The nitrogen atom at the 7-position of the azabenzotriazole moiety makes the ester exceptionally susceptible to nucleophilic attack, making HATU the reagent of choice for difficult couplings, including acylation of anilines.[4][5][6]
-
COMU: This uronium salt based on OxymaPure is also highly reactive and performs well with only one equivalent of base, reducing potential side reactions.[7]
Troubleshooting Workflow for Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Recommended Coupling Reagents for Aniline Linkers
| Reagent | Equivalents (AA:Reagent:Base) | Recommended Time | Key Advantages |
| HATU | 1 : 3.9 : 8 | 1-2 hours | Superior reactivity due to the OAt-ester intermediate; faster and more complete reactions.[4][8] |
| HCTU | 1 : 3.9 : 8 | 2-4 hours | More reactive and stable than HBTU, with reduced risk of racemization.[6] |
| COMU | 1 : 4 : 8 (or 1 eq. base) | 1-2 hours | Excellent solubility and high reactivity; byproducts are water-soluble, simplifying purification.[7] |
Protocol: Double Coupling with HATU
-
Following Fmoc-deprotection of the linker, wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate the first Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated mixture to the resin and allow it to react for 1-2 hours.
-
Take a small sample of resin beads and perform a Kaiser test.[9][10]
-
If the test is positive (blue beads), drain the reaction vessel and repeat steps 2-4 (this is the "double coupling").
-
If the test remains positive after a second coupling, consider capping the unreacted sites with acetic anhydride to prevent deletion sequences before proceeding.[11][12]
Question 3: The Kaiser test is unreliable for the aniline amine. Is there an alternative way to monitor the reaction?
Answer: You are correct. The standard Kaiser test, which detects primary amines, gives a weak or false-negative result with the less basic aromatic amine of the aniline linker.[11] While it becomes reliable for monitoring the subsequent couplings to the alpha-amines of the growing peptide chain, it's not suitable for the initial step.
For the first coupling to the linker, the most reliable method is to assume the reaction is difficult and use optimized conditions (e.g., HATU, double coupling). For subsequent steps, the Kaiser test is the standard method.[13] If you encounter an N-terminal proline, for which the Kaiser test is also unreliable, you should use an alternative like the Chloranil test.[9][11][13]
Section 3: Cleavage & Final Product
Question 4: My final yield is very low after TFA cleavage, and my mass spec shows unexpected side products. What is happening?
Answer: Low yield post-cleavage often points to two issues: incomplete cleavage from the resin or side reactions caused by reactive species generated during cleavage. The bond linking the peptide amide to the 4-aminomethyl benzyl moiety is acid-labile, but the cationic species generated upon its cleavage can be problematic.
Potential Issues:
-
Oxidation: The electron-rich aniline ring can be susceptible to oxidation, especially if the peptide contains sensitive residues like Tryptophan (Trp) or Tyrosine (Tyr).[14]
-
Re-attachment/Alkylation: The carbocation generated from the linker upon cleavage can re-attach to electron-rich side chains of the peptide, such as the indole ring of Tryptophan. This is a common issue with many acid-labile linkers.[15][16]
-
Incomplete Cleavage: While standard cleavage cocktails are usually sufficient, highly aggregated or long peptides may require extended cleavage times.
Optimized Cleavage Cocktails: The key to successful cleavage is the use of "scavengers" in the trifluoroacetic acid (TFA) cocktail. These are molecules designed to trap the reactive carbocations before they can damage the peptide.
| Cleavage Cocktail | Composition (v/v) | Target Application |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | General Purpose: Excellent for peptides with multiple sensitive residues like Trp, Met, Cys, Tyr.[17] |
| Reagent B | TFA / Water / Phenol / TIPS (88 : 5 : 5 : 2) | "Odorless" Option: Uses Triisopropylsilane (TIS/TIPS) as the primary scavenger. Effective for most peptides but less so for protecting Trp.[17] |
| TFA/TIS/Water | TFA / TIS / Water (95 : 2.5 : 2.5) | Standard: Good for simple peptides without sensitive residues prone to alkylation.[18][19] |
Protocol: Cleavage and Precipitation
-
Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.
-
Prepare the chosen cleavage cocktail fresh. Add the cold cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a chilled centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume (10x) of cold diethyl ether.[4][20]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove scavengers.
-
Dry the final peptide pellet under vacuum.
Visualizing the Core Chemistry
Sources
- 1. rsc.org [rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. fiveable.me [fiveable.me]
- 11. peptide.com [peptide.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Electron-rich anilines as cleavable linkers for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Peptides Containing 4-(N-Fmoc-aminomethyl)aniline
Introduction: Navigating the Challenges of Modified Peptides
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals incorporating the unique building block, 4-(N-Fmoc-aminomethyl)aniline (Fmoc-Ama), into their peptide sequences. While this reagent offers novel structural possibilities, its aromatic and flexible nature can significantly increase the propensity for on-resin peptide aggregation, leading to failed syntheses.
As Senior Application Scientists, we understand that a failed synthesis is more than a technical setback; it represents lost time and resources. This guide moves beyond simple protocols to explain the underlying chemical principles driving aggregation and provides a framework of proactive and reactive strategies to ensure your success. We will explore the causality behind these challenges and equip you with field-proven, validated methods to overcome them.
Section 1: Understanding the Aggregation Problem
This section addresses the fundamental questions surrounding peptide aggregation, with a special focus on the influence of the this compound moiety.
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of stable secondary structures, such as β-sheets.[1] When these structures form, the resin beads can collapse, trapping the reactive N-terminus of the peptide chain within the aggregated network. This makes the N-terminus inaccessible to reagents, resulting in incomplete or failed deprotection and coupling reactions.[2]
Q2: Why might a peptide containing this compound be particularly prone to aggregation?
A2: While any long or hydrophobic sequence can be challenging, the inclusion of this compound introduces specific structural features that may exacerbate aggregation:
-
Aromatic Stacking: The aniline ring is an aromatic system. Multiple aniline moieties within adjacent peptide chains can interact through π-π stacking, creating strong, non-covalent intermolecular bonds that stabilize an aggregated state.
-
Hydrogen Bonding: The secondary amine within the aminomethyl linker, once deprotected and acylated, still presents an amide bond capable of forming hydrogen bonds, contributing to the network that underpins β-sheet structures.[3]
-
Increased Hydrophobicity: The benzyl-like structure contributes to the overall hydrophobicity of the peptide sequence, which is a known driver of aggregation as the peptide chains attempt to minimize their interaction with the polar synthesis solvent (e.g., DMF).[4]
Q3: What are the common signs of on-resin aggregation during a synthesis?
A3: Identifying aggregation early is critical for salvaging a synthesis. Key indicators include:
-
Poor Resin Swelling: The most obvious sign is a visible reduction in the volume of the resin bed. The peptide-resin may appear shrunken or clumped instead of being fully solvated and free-flowing.[2]
-
Slow or Incomplete Fmoc Deprotection: The piperidine solution may struggle to access the Fmoc group, leading to slow deprotection kinetics. A UV-Vis spectrophotometer monitoring the Fmoc-adduct in the waste stream will show a broadened, flattened peak instead of a sharp, well-defined one.[5]
-
Failed Coupling Reactions: A positive Kaiser test (indicating free primary amines) or TNBS test after a coupling step is a strong sign that the activated amino acid could not reach the N-terminus of the growing peptide chain.[1] In severe cases, these tests may even yield false negatives because the testing reagents themselves cannot penetrate the aggregated cluster.[6]
-
Physical Changes: The resin may become sticky or gelatinous, making it difficult to filter and wash effectively.
Caption: The cascade of on-resin peptide aggregation.
Section 2: Proactive Strategies to Prevent Aggregation
The most effective way to deal with aggregation is to prevent it from happening. This requires careful planning of the synthesis strategy based on the peptide sequence.
Q4: How should I choose my resin and loading to minimize aggregation?
A4: Resin choice is a critical first line of defense.
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the physical distance between peptide chains. This spatial separation reduces the likelihood of intermolecular interactions that initiate aggregation.[1]
-
PEG-Based Resins: Resins that incorporate polyethylene glycol (PEG) chains, such as TentaGel®, have demonstrated superior performance for difficult sequences.[7] The PEG chains help to solvate the growing peptide, disrupting interchain hydrogen bonding and preventing the collapse of the resin matrix.
Q5: What modifications can I make to my synthesis chemistry?
A5: Altering the chemical environment can dramatically improve synthesis outcomes. The following table summarizes key strategies.
| Strategy | Principle of Action | When to Use |
| High Temperature / Microwave | Increases kinetic energy, disrupting weak intermolecular hydrogen bonds and accelerating coupling/deprotection reactions.[2] | For sequences known to be highly aggregation-prone from the outset. Microwave synthesis is particularly effective.[1] |
| Chaotropic Salts | Salts like LiCl or KSCN are added to washing or coupling solutions. They function as "structure-breakers" by disrupting the hydrogen bond networks that stabilize aggregates.[2] | When aggregation is detected mid-synthesis (e.g., poor swelling) or as a prophylactic measure for difficult sequences. |
| "Magic Mixture" Solvents | A cocktail of solvents (e.g., DMF/NMP/DCM with ethylene carbonate and a non-ionic detergent) designed to improve solvation of both the resin and the peptide chain. | Can be used as the standard solvent system for syntheses involving long, hydrophobic, or aggregation-prone peptides. |
| Stronger Deprotection Base | Adding a small percentage (1-5%) of a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can accelerate Fmoc removal when steric hindrance from aggregation is an issue.[1] | When standard Fmoc deprotection is observed to be slow or incomplete. |
Q6: How can I use structure-disrupting amino acids to prevent aggregation?
A6: This is one of the most powerful strategies for synthesizing "difficult" sequences. By introducing specific building blocks, you can physically disrupt the formation of β-sheet structures.[2][7]
-
Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue has been reversibly protected to form an oxazolidine ring, mimicking the structure of proline. This introduces a "kink" in the peptide backbone, effectively breaking any nascent β-sheet secondary structure. They are introduced as a single dipeptide unit and the native Ser/Thr residue is fully restored during the final TFA cleavage.[6] This is the preferred method if your sequence contains a Ser or Thr.
-
Backbone Protection (Hmb/Dmb Dipeptides): For sequences lacking Ser or Thr, N-alkylated amino acids can be used. Derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) are attached to the backbone amide nitrogen.[2] This bulky group prevents the amide from participating in hydrogen bonding. Incorporating one of these derivatives every 6-7 residues is often sufficient to disrupt aggregation.[2]
Caption: Decision tree for proactive aggregation prevention.
Section 3: Troubleshooting Guide
Even with careful planning, aggregation can sometimes occur. This guide provides direct answers to common problems encountered mid-synthesis.
| Issue | Symptoms | Probable Cause | Troubleshooting Steps |
| Incomplete Fmoc Deprotection | - Broad, shallow UV deprotection profile- Positive color test (e.g., Chloranil) after deprotection step | Aggregation is preventing piperidine from accessing the N-terminal Fmoc group. | 1. Extend Time: Increase the deprotection time (e.g., from 20 min to 45-60 min).2. Add DBU: Use a deprotection solution of 20% piperidine, 2% DBU in DMF.[1]3. Wash & Reswell: Wash the resin with a chaotropic agent (e.g., 1M LiCl in DMF) or NMP to disrupt aggregates, then re-attempt deprotection. |
| Incomplete Coupling | - Positive Kaiser or TNBS test after coupling- Mass spec of final product shows deletion sequences (n-1) | Aggregation is sterically hindering the activated amino acid from reaching the deprotected N-terminus. | 1. Double Couple: Perform a second coupling step with fresh reagents.[8]2. Use Stronger Reagents: Switch to a more potent coupling reagent like HATU or HCTU.[1]3. Increase Temperature: Perform the coupling at an elevated temperature (40-60°C) or using a microwave synthesizer.[1][2]4. Solvent Change: Switch the coupling solvent from DMF to the more polar N-Methyl-2-pyrrolidone (NMP).[2] |
| Poor Resin Swelling | - Visible shrinking of the resin bed- Slow solvent filtration | Severe on-resin aggregation is causing the polymer support to collapse. | 1. Solvent Disruption: Perform several extended washes with NMP or a "Magic Mixture" solvent. Sonication during washing can also help break up clumps.[2]2. TFA Wash (Boc/Bzl only): For Boc chemistry, an intermediate wash with TFA can break up aggregates. CAUTION: This is not compatible with standard Fmoc/tBu chemistry as it will cleave the peptide from the resin.[6] |
Section 4: Key Experimental Protocols
These protocols provide detailed, step-by-step instructions for implementing advanced anti-aggregation strategies.
Protocol 1: Microwave-Assisted SPPS Coupling
This protocol outlines a general cycle for SPPS at elevated temperatures using a microwave synthesizer, a highly effective method for preventing aggregation.[1]
-
Materials:
-
Fmoc-protected peptide-resin in a microwave-compatible reaction vessel
-
Fmoc-amino acid (5 eq.)
-
HATU (4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
Deprotection solution: 20% piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Microwave peptide synthesizer
-
-
Procedure:
-
Deprotection: Add the deprotection solution to the resin-filled vessel. Apply microwave power to ramp the temperature to 75°C and hold for 3-5 minutes.
-
Washing: Drain the vessel and wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Coupling: In a separate vial, dissolve the Fmoc-amino acid, HATU, and DIPEA in DMF. Add this activation mixture to the peptide-resin.
-
Microwave Reaction: Apply microwave power to ramp the temperature to 75°C and hold for 5-10 minutes.
-
Washing: Drain the vessel and wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines.
-
Repeat: Continue with the next cycle.
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide to disrupt secondary structure formation.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide (2 eq.)
-
HBTU (1.9 eq.)
-
DIPEA (4 eq.)
-
N-Methyl-2-pyrrolidone (NMP)
-
Kaiser test reagents
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and HBTU in a minimal volume of NMP.
-
Add DIPEA to the dipeptide solution and allow it to pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for at least 2 hours at room temperature. Coupling reactions for these sterically hindered units are slower than for standard amino acids.
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling may be required.
-
Proceed with the standard deprotection and coupling for the next residue in the sequence. The pseudoproline is stable to piperidine but will be cleaved by TFA, regenerating the native sequence.
-
Section 5: Frequently Asked Questions (FAQs)
Q: Can aggregation prediction tools help me when using non-standard amino acids like Fmoc-Ama? A: Yes, to an extent. Online aggregation prediction tools are parameterized based on the 20 natural amino acids. While they won't recognize Fmoc-Ama directly, you can substitute it with a highly hydrophobic natural amino acid (like Trp or Phe) in the prediction sequence. If the tool flags the sequence as high-risk, it's a strong indicator that you should employ proactive anti-aggregation strategies.
Q: Does the position of the this compound in the peptide sequence matter? A: Yes. Aggregation is typically most problematic for residues 5 through 20.[2] If the Fmoc-Ama is located in this central, aggregation-prone region, especially if it is flanked by other hydrophobic residues, the risk is significantly higher. Placing it near the N- or C-terminus may be less problematic, but proactive measures are still recommended.
Q: My peptide is aggregating even after cleavage and during purification. What can I do? A: Post-cleavage aggregation is a solubility issue. The troubleshooting steps are different from on-resin problems.
-
Change Solvents: Try dissolving the crude peptide in a different solvent system. For highly hydrophobic peptides, solvents like hexafluoroisopropanol (HFIP) may be required, which can then be diluted into the HPLC mobile phase.
-
Use Denaturants: As a last resort, you can dissolve the peptide in solutions containing denaturants like 6M Guanidine-HCl or 8M Urea, and then inject small volumes for purification.[9]
-
Adjust pH: Ensure the pH of your mobile phase is at least 2 units away from the peptide's isoelectric point (pI), as peptides are least soluble at their pI.[9]
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Gongora-Benitez, M., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Hong, Z., et al. (2023). Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry. Chemistry – An Asian Journal.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
- Anand, K., et al. (2020). A brief review on aniline and its derivatives. ResearchGate.
- Biotage. (2023). What do you do when your peptide synthesis fails?
- Kämpfer, S. S., et al. (2024). Amino Acid Composition drives Peptide Aggregation. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Improving coupling reactions with 4-(N-Fmoc-aminomethyl)aniline
An invaluable asset in modern synthetic chemistry, 4-(N-Fmoc-aminomethyl)aniline serves as a critical bifunctional linker and building block, particularly in solid-phase peptide synthesis (SPPS), drug development, and bioconjugation.[1][2] Its structure uniquely combines a nucleophilic aniline moiety for initial coupling and an Fmoc-protected primary amine, which can be selectively deprotected for subsequent chain elongation or functionalization.[][4]
This guide, designed for researchers and drug development professionals, provides expert-driven insights and practical solutions to common challenges encountered when working with this versatile reagent. From optimizing stubborn coupling reactions to navigating complex purifications, we address specific experimental issues in a direct question-and-answer format.
Technical Data Sheet
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 159790-81-5 | [2][5][6] |
| Molecular Formula | C₂₂H₂₀N₂O₂ | [2][5][6] |
| Molecular Weight | 344.41 g/mol | [2][5][6] |
| Appearance | Yellow or off-white powder | [2] |
| Purity | ≥ 95% | [2][6] |
| Storage Conditions | Store at 0 - 8 °C | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound? This reagent is a cornerstone in several research areas.[1] It is widely used as a building block in solid-phase peptide synthesis (SPPS) to create complex peptide sequences.[1][4] In drug development, it plays a crucial role in medicinal chemistry for designing novel pharmaceuticals.[1][2] Furthermore, it is employed in bioconjugation to link biomolecules with drugs or imaging agents and in the development of fluorescent probes.[1][2]
Q2: Why can coupling reactions with the aniline nitrogen be challenging? The lone pair of electrons on the aniline's nitrogen atom is delocalized into the aromatic ring, which significantly reduces its nucleophilicity compared to aliphatic amines. This inherent electronic property makes amide bond formation slower and more difficult, often requiring more forceful reaction conditions to achieve high yields.[7][8]
Q3: What are the standard conditions for removing the Fmoc protecting group? The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group.[9] The standard and most common method for its removal is treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][11] The deprotection mechanism is a β-elimination reaction, which proceeds rapidly under these mild basic conditions.[][13]
Q4: How should I properly store and handle this reagent? this compound should be stored in a cool, dry place, typically refrigerated at 0 - 8 °C, to ensure its long-term stability.[2] As with any chemical powder, it is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle it in a well-ventilated area to avoid inhalation.[5]
Troubleshooting Guide: Coupling & Deprotection Reactions
This section addresses specific problems you may encounter during your experiments, providing both the underlying cause and actionable solutions.
Problem Area 1: Poor Coupling Efficiency with the Aniline Nitrogen
Q: My coupling reaction to the aniline is slow, incomplete, or failing. What are the likely causes and how can I fix it?
This is the most common challenge. The low nucleophilicity of the aniline is the primary culprit.
Causality & Solutions:
-
Sub-optimal Activation: Standard carbodiimide reagents (like DCC or DIC) paired with HOBt may not be potent enough to activate the carboxylic acid sufficiently for reaction with the weakly nucleophilic aniline.
-
Insufficient Reagent Concentration/Equivalents: For challenging couplings, stoichiometry is critical.
-
Solution: Increase the excess of both the Fmoc-amino acid and the coupling reagent. Using 3 to 5 equivalents of each relative to the aniline starting material can effectively drive the reaction to completion.[14]
-
-
Inadequate Reaction Time: The reaction kinetics for aniline acylation are slower than for aliphatic amines.
-
Solution: Extend the reaction time significantly. While standard couplings may finish in 1-2 hours, allow this reaction to proceed for 2-4 hours or even overnight .[14] Monitor the reaction's progress periodically if possible.
-
-
Steric Hindrance: If either the carboxylic acid partner or substituents on the aniline are bulky, steric hindrance can impede the reaction.
-
Solution: If a powerful coupling reagent and extended time are insufficient, perform a "double coupling." [14][16] After the initial coupling period, filter the resin (if on solid phase), wash, and then add a fresh solution of activated amino acid and coupling reagents to react with any remaining uncoupled aniline.[14]
-
Caption: Troubleshooting workflow for poor coupling efficiency.
Problem Area 2: Solubility Issues
Q: My reagent or product is precipitating during the reaction. What can I do?
Peptide aggregation on a solid support or the low solubility of a growing molecule can halt a reaction by preventing reagents from accessing the reactive sites.[17][18]
Causality & Solutions:
-
Peptide Aggregation: Hydrophobic interactions or intermolecular hydrogen bonding in the growing chain can cause it to collapse onto itself.
-
Solution 1: Switch to a more effective solubilizing solvent. N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) have superior solvating properties compared to DMF.[9][15] Using a mixture, such as DCM/DMF (1:1) , can also disrupt aggregation.[9]
-
Solution 2: Add chaotropic agents. A low concentration of a salt like LiCl (e.g., 0.5 M) can be added to the reaction mixture to break up secondary structures that lead to aggregation.[18]
-
-
Poor Reagent Solubility: The protected amino acid or the aniline itself may have limited solubility in the chosen solvent.
-
Solution 1: Employ gentle heating. Warming the reaction mixture to 30-40°C can significantly improve solubility without risking thermal degradation of the Fmoc group.[18]
-
Solution 2: Use sonication. Placing the reaction vessel in a sonicator bath can help break up solid particles and facilitate dissolution.[18]
-
Problem Area 3: Fmoc Group Deprotection
Q: I'm observing incomplete Fmoc deprotection. How can I improve it?
Incomplete deprotection leads to deletion sequences, which can be difficult to separate from the target product. This issue is often caused by the same peptide aggregation that hinders coupling.[9]
Causality & Solutions:
-
Poor Reagent Access: If the peptide chain is aggregated, the piperidine solution cannot efficiently reach the Fmoc group.
-
Solution: Increase the deprotection time or use a more effective base system. A mixture of 2% DBU and 2% piperidine in DMF is a more potent deprotection cocktail that can often overcome issues of steric hindrance or aggregation.[10]
-
Q: I suspect side reactions are occurring during Fmoc deprotection. What are they and how can I minimize them?
The basic conditions of Fmoc removal can catalyze undesirable side reactions, especially in sensitive peptide sequences.[19]
Causality & Solutions:
-
Aspartimide Formation: This is a major side reaction where a peptide backbone containing an aspartic acid residue cyclizes to form a stable five-membered ring, often leading to racemization and chain termination.[19]
-
Solution: Use a less nucleophilic base or an additive. Replacing piperidine with piperazine has been shown to cause significantly less aspartimide formation.[19] Alternatively, adding 0.1 M 1-Hydroxybenzotriazole (HOBt) to the standard piperidine/DMF deprotection solution can help suppress this side reaction.[19]
-
-
Dibenzofulvene Adduct Formation: The dibenzofulvene (DBF) byproduct of Fmoc cleavage is highly reactive and can re-add to the N-terminus of the deprotected peptide.
-
Solution: This is the primary role of piperidine—to act as a scavenger for DBF.[11] Ensure you are using a sufficient excess of the deprotection solution and adequate mixing to trap the DBF as it is formed.
-
Problem Area 4: Reaction Monitoring
Q: How can I effectively monitor the progress of my coupling reaction?
Visual tests are crucial for optimizing reaction times and ensuring complete couplings.
Causality & Solutions:
-
Incorrect Test Selection: The standard Kaiser test (ninhydrin) is highly effective for detecting primary amines, but it gives a false negative (or a weak reddish color) for secondary amines, such as the N-substituted aniline formed after the first successful coupling.[15][20]
-
Solution: For monitoring coupling to a secondary amine, use the bromophenol blue (BPB) test .[20] In this test, unreacted free amines will deprotonate the indicator, resulting in a blue or green color on the resin beads. A complete reaction is indicated by a yellow color.[20] For the initial coupling to the aniline, the most reliable method is to cleave a small sample from the support and analyze it by LC-MS.
-
Experimental Protocols
Protocol 1: General Procedure for Coupling a Carboxylic Acid to this compound (Solid Phase)
This protocol is designed for the efficient coupling of a sterically demanding residue.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to this mixture and vortex for 1-2 minutes for pre-activation.[20]
-
Coupling Reaction: Immediately add the activated solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.[20]
-
Monitoring: Perform a Kaiser test (for primary amines) or bromophenol blue test (for secondary amines) to check for reaction completion.[14][20]
-
Washing: Once the test indicates completion, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.[20]
Protocol 2: Standard Procedure for Fmoc Deprotection
-
Place the peptide-resin in a suitable reaction vessel.
-
Add a solution of 20% (v/v) piperidine in DMF, using approximately 10 mL per gram of resin.[10]
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the solution from the resin.
-
Add a second portion of the 20% piperidine in DMF solution.[10]
-
Agitate the mixture for an additional 10-15 minutes.
-
Drain the solution and thoroughly wash the resin with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]
Protocol 3: Bromophenol Blue (BPB) Test for Reaction Monitoring
This qualitative test is used to monitor the completion of coupling to secondary amines.[20]
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Washing: Wash the beads thoroughly with methanol to remove any residual solvents or reagents.
-
Reagent Addition: Add 1-2 drops of the bromophenol blue solution (0.1% BPB in DMF).
-
Observation: Observe the color of the beads.
-
Blue/Green Color: Indicates the presence of unreacted free amine (incomplete coupling).
-
Yellow Color: Indicates the absence of free amine (complete coupling).
-
Caption: Decision tree for selecting a product purification strategy.
References
- Chem-Impex. (n.d.). 4-(N-Fmoc-aminometil)anilina.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines a, The....
- Gasser, V., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.
- ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
- ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are....
- ResearchGate. (n.d.). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis.
- CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Albericio, F., et al. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules.
- CEM Corporation. (2024, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube.
- GalChimia. (2020, November 24). A Different Approach to Anilines.
- Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science.
- ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Reddit. (2022, February 24). Working up the product after removing FMOC.
- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 159790-81-5 [smolecule.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating HPLC Purification of Peptides with 4-(N-Fmoc-aminomethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the unique challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of synthetic peptides incorporating the 4-(N-Fmoc-aminomethyl)aniline (AM) linker. The inherent hydrophobicity of the Fmoc protecting group, combined with the aromatic nature of the aniline moiety, often leads to complex purification profiles. This resource will equip you with the knowledge to diagnose and resolve these common issues.
Understanding the Core Challenge: The Physicochemical Impact of the Fmoc-AM Linker
The this compound linker is a valuable tool in peptide chemistry, often employed for creating cyclic peptides or as a branching point for more complex structures. However, its chemical nature introduces significant hurdles during purification. The primary challenges stem from:
-
Increased Hydrophobicity: The fluorenylmethoxycarbonyl (Fmoc) group is exceptionally hydrophobic.[1][2][3] Its presence, especially on a linker that is not cleaved off with the side-chain protecting groups, dramatically increases the overall hydrophobicity of the target peptide. This leads to strong retention on reversed-phase (RP) HPLC columns, often requiring high concentrations of organic solvent for elution.[4][5]
-
Aggregation Tendency: Highly hydrophobic peptides have a propensity to aggregate via intermolecular hydrophobic interactions.[4][6][7] The Fmoc-AM linker can exacerbate this, leading to the formation of oligomers or even insoluble precipitates. This aggregation can occur in the sample vial, during injection, or on the column itself, resulting in poor peak shape, low recovery, and even column clogging.[6][8]
-
Poor Solubility: The combination of a potentially long peptide sequence and the hydrophobic Fmoc-AM linker can lead to poor solubility in standard aqueous HPLC mobile phases.[4][7][9] This can make sample preparation difficult and can lead to precipitation on the column.
These core issues manifest in a variety of chromatographic problems. The following sections provide a structured, question-and-answer-based approach to troubleshooting these specific experimental challenges.
Troubleshooting Guide: From Problem to Protocol
This section is designed to address the common problems encountered during the HPLC purification of Fmoc-AM-containing peptides. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Q1: Why is my peptide peak extremely broad, tailing, or split into multiple peaks?
Broad, tailing, or split peaks are often the most visible signs of a problematic purification. These issues can stem from a variety of factors, from on-column aggregation to improper method parameters.
Underlying Causes:
-
On-column Aggregation: The peptide may be aggregating on the stationary phase of the HPLC column.[8] This is particularly common with hydrophobic peptides.
-
Secondary Interactions: The peptide may be interacting with active sites (e.g., free silanols) on the silica-based stationary phase, leading to peak tailing.[10]
-
Poor Sample Solubility: If the peptide is not fully dissolved in the injection solvent or is poorly soluble in the initial mobile phase conditions, it can lead to a staggered introduction onto the column, resulting in a broad or split peak.[10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening.[11]
-
Instrumental Effects: Issues such as excessive extra-column volume (long tubing, large detector flow cell) can contribute to peak broadening.[11][12]
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Increase Organic Modifier Strength: For highly hydrophobic peptides, standard acetonitrile (ACN) gradients may not be sufficient. Consider using a stronger organic solvent like isopropanol or n-propanol, either alone or in combination with ACN.[5][8]
-
Modify the Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape.[13][14][15] If you are already using 0.1% TFA, consider if a different additive like formic acid (FA) or difluoroacetic acid (DFA) might offer different selectivity, though they are weaker ion-pairing agents.[13][15]
-
Adjust pH: The ionization state of a peptide can significantly affect its chromatographic behavior.[16] Adjusting the pH of the mobile phase away from the peptide's isoelectric point (pI) can increase its net charge and reduce aggregation.[17] For basic peptides, using an acidic mobile phase is generally effective.[9]
-
-
Refine the Gradient Profile:
-
Start at a Higher Organic Percentage: For very hydrophobic peptides, a starting condition of 5% ACN may be too aqueous, causing the peptide to precipitate at the head of the column. Try starting your gradient at a higher percentage of organic solvent (e.g., 20-30% ACN).
-
Use a Shallower Gradient: A slow, shallow gradient can improve the resolution of closely eluting species and can sometimes mitigate on-column aggregation by allowing the peptide to elute more gradually.[18]
-
-
Address Solubility Issues:
-
Optimize the Injection Solvent: Dissolve your peptide in a solvent that is as close as possible in composition to the initial mobile phase.[10] If the peptide is not soluble, you may need to use a stronger solvent like DMSO or DMF for the initial dissolution, but be mindful to inject as small a volume as possible to avoid peak distortion.[19]
-
Incorporate Solubilizing Agents: In some cases, adding a small amount of an organic acid like acetic acid or formic acid to the sample can improve solubility.[7]
-
-
Check for Column Overload and Instrumental Issues:
-
Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts of your sample. If peak shape improves, you were likely overloading the column.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible.[12]
-
Q2: My peptide seems to be irreversibly stuck on the column, or my recovery is very low.
Low recovery is a frustrating issue that can significantly impact your research progress. This problem is often linked to the extreme hydrophobicity of Fmoc-AM peptides.
Underlying Causes:
-
Irreversible Adsorption: The peptide may be so hydrophobic that it binds irreversibly to the C18 stationary phase under the elution conditions used.[7]
-
Precipitation on the Column: If the peptide is not soluble in the mobile phase, it can precipitate onto the column frit or the stationary phase, leading to low recovery and high backpressure.[4]
-
Aggregation and Precipitation in Collection Tubes: The peptide may elute from the column but then precipitate in the collection tubes as the organic solvent evaporates or upon mixing with the aqueous fraction.
Troubleshooting Protocol:
-
Employ a Stronger Elution Strategy:
-
Incorporate a "Column Wash" Step: At the end of your gradient, include a high-organic wash step (e.g., 95-100% isopropanol or n-propanol) to strip any strongly retained material from the column.[8]
-
Consider a Different Stationary Phase: A C18 column is very hydrophobic. For extremely hydrophobic peptides, a less retentive stationary phase, such as C8 or C4, may be more appropriate.[20] A phenyl-hexyl column can also offer different selectivity for aromatic-containing peptides.
-
-
Enhance Peptide Solubility:
-
Pre-column Dissolution Studies: Before injecting onto your preparative column, perform small-scale solubility tests to find an optimal solvent system for your peptide.[8] This can save a significant amount of time and sample.
-
Use Chaotropic Agents (with caution): In difficult cases, the addition of a small amount of a chaotropic agent like guanidine hydrochloride (GuHCl) or urea to the sample can help to disrupt aggregates. However, these are non-volatile and will need to be removed in a subsequent step.
-
-
Optimize Fraction Collection:
-
Acidify Collection Tubes: Pre-filling your collection tubes with a small amount of an acidic solution (e.g., 0.1% TFA in water) can help to maintain a low pH and keep the peptide protonated and soluble as it is collected.
-
Immediate Post-Purification Handling: As soon as fractions are collected, they should be analyzed for purity. Pooling of pure fractions should be done promptly, followed by lyophilization to prevent degradation or precipitation in solution.
-
Frequently Asked Questions (FAQs)
Q: Should I remove the Fmoc group before purification?
A: While removing the Fmoc group would significantly reduce the hydrophobicity of the peptide, this is often not feasible if the Fmoc-AM linker is an integral part of the final peptide structure (e.g., for cyclization or as a stable linker). If the Fmoc group is intended to be a temporary protecting group on the linker, then deprotection prior to HPLC would simplify purification. The deprotection of the Fmoc group is typically achieved using a base like piperidine.[3]
Q: What is a good starting point for a generic HPLC gradient for an unknown Fmoc-AM peptide?
A: A reasonable starting point would be a linear gradient of 20% to 80% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes on a C18 column. Monitor the chromatogram closely and adjust the gradient based on the retention time of your peptide.
Q: Can temperature be used to improve the purification?
A: Yes, increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape and reduce viscosity of the mobile phase, leading to better mass transfer. However, be cautious as elevated temperatures can also accelerate the degradation of some peptides.
Q: Are there alternatives to reversed-phase HPLC for these types of peptides?
A: While RP-HPLC is the most common method, other techniques can be employed.[14][21] For particularly challenging separations, hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography (IEX) could be considered as orthogonal purification methods.[21][22]
Data Summary & Visualization
To aid in your method development, the following table summarizes key parameters and their impact on the purification of hydrophobic peptides.
| Parameter | Standard Condition | Recommended Adjustment for Fmoc-AM Peptides | Rationale |
| Stationary Phase | C18 | C8, C4, or Phenyl-Hexyl | Reduce hydrophobic interactions for highly retentive peptides. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Maintain low pH to protonate acidic residues and improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile/Isopropanol (or n-Propanol) | Increase solvent strength to elute highly hydrophobic peptides. |
| Gradient | 5-95% B over 30 min | 20-80% B over 30-60 min (shallow gradient) | Improve resolution and prevent on-column precipitation. |
| Flow Rate | 1 mL/min (analytical) | 0.8-1.2 mL/min (adjust for column dimensions) | Optimize for best efficiency. |
| Temperature | Ambient | 40-60 °C | Decrease mobile phase viscosity and improve peak shape. |
| Injection Solvent | Mobile Phase A | DMSO, DMF, or a high percentage of Mobile Phase B | Ensure complete dissolution of the hydrophobic peptide. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues with Fmoc-AM peptides.
Caption: A logical workflow for troubleshooting HPLC purification of Fmoc-AM peptides.
By systematically addressing these potential issues, you can develop a robust and efficient purification method for your challenging Fmoc-AM-containing peptides.
References
- Teixidó, M., & Giralt, E. (2007). The role of hydrophobicity in the synthesis and purification of difficult peptides. Biopolymers, 88(1), 5-17.
- Biotage. (2023). How to improve peptide purification by altering the mobile phase pH.
- The Nest Group, Inc. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Nguyen, J. M., Liu, X., & Lauber, M. A. (2020). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation.
- ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?
- Interchim. (2019). Peptides purification development in Reverse Phase.
- Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization.
- Agilent Technologies. (n.d.). Video Notes LC Troubleshooting Series Peak Broadening.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
- Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- HPLC Troubleshooting Guide. (n.d.).
- Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH.
- Hodges, R. S., & Mant, C. T. (2005). HPLC analysis and purification of peptides. In Peptide analysis protocols (pp. 203-232). Humana Press.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
Sources
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Decoupling the effects of hydrophilic and hydrophobic moieties at the neuron–nanofibre interface - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05686F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides purification development in Reverse Phase [blog.interchim.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. nestgrp.com [nestgrp.com]
- 9. bachem.com [bachem.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. lcms.cz [lcms.cz]
- 14. bachem.com [bachem.com]
- 15. waters.com [waters.com]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry of Peptides Containing 4-(N-Fmoc-aminomethyl)aniline
Welcome to the technical support guide for the mass spectrometric analysis of peptides modified with 4-(N-Fmoc-aminomethyl)aniline (AMA). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges in analytical characterization. The presence of the bulky, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group introduces specific behaviors during ionization and fragmentation that require careful consideration and optimized methodologies.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each recommendation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the MS analysis of AMA-modified peptides.
Q1: What are the key masses I should know for identifying my AMA-containing peptide?
A1: Accurate mass measurement is fundamental to confirming the presence of the AMA modification. The Fmoc protecting group is a significant contributor to the overall mass and is also the source of common, predictable fragment ions.
-
Causality: The Fmoc group is attached to the aminomethyl)aniline moiety. During synthesis, the entire AMA unit is incorporated into the peptide. For MS analysis, knowing the mass of the full modification and its common fragments is crucial for interpreting the spectra.
Here is a summary of the essential masses for your analysis:
| Moiety | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) | Notes |
| Fmoc Group | C₁₅H₁₁O₂ | 222.0786 | 222.24 | Often observed as a neutral loss or in characteristic fragment ions. |
| Fluorenylmethyl Cation | C₁₄H₁₁⁺ | 179.0861 | 179.23 | A highly characteristic reporter ion for the Fmoc group in CID/HCD spectra.[1] |
| 4-(aminomethyl)aniline | C₇H₁₀N₂ | 122.0844 | 122.17 | The core aniline linker without the Fmoc group. |
| Full AMA Moiety | C₂₂H₂₀N₂O₂ | 344.1525 | 344.41 | The mass added to the peptide, typically replacing a hydroxyl group (e.g., at the C-terminus). |
Q2: My MS/MS spectrum is dominated by a single peak at m/z 179. Is this normal?
A2: Yes, this is a very common and expected observation when analyzing Fmoc-protected peptides using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Expertise & Causality: The bond linking the fluorenyl group to the carbamate oxygen is relatively labile under the energetic conditions of CID/HCD.[1][2] The fragmentation process preferentially cleaves this bond, leading to the formation of a very stable fluorenylmethyl cation (C₁₄H₁₁⁺) with a mass-to-charge ratio (m/z) of 179.09.[1] This ion is often the base peak in the spectrum, consuming most of the ion current and suppressing the formation of peptide backbone fragments (b- and y-ions) that are necessary for sequence confirmation.
Q3: Should I remove the Fmoc group before LC-MS analysis?
A3: It depends on your analytical goal.
-
For identity confirmation of the final, protected product: No, you must analyze the intact peptide to confirm the correct mass. However, you must use an optimized MS/MS strategy (see Troubleshooting Section 2) to obtain sequence information.
-
For routine purity analysis where the Fmoc group will be removed later: Yes, removing the Fmoc group simplifies the analysis significantly. The resulting peptide will behave more predictably during chromatography and fragmentation, yielding cleaner MS/MS spectra with better sequence coverage.[3][4]
-
Trustworthiness: The standard method for Fmoc removal is treatment with a solution of piperidine (typically 20-40%) in a solvent like N,N-dimethylformamide (DMF).[4][5] It is critical to ensure complete removal of piperidine and its byproducts before MS analysis, as they can suppress ionization and contaminate the instrument.
Q4: How does the AMA moiety affect the chromatographic behavior of my peptide?
A4: The AMA moiety, particularly with the Fmoc group attached, significantly increases the hydrophobicity of the peptide.
-
Expertise & Causality: The large, aromatic fluorenyl ring system of the Fmoc group will cause the peptide to be retained much more strongly on reversed-phase HPLC columns (e.g., C18, C8).[6] This means you will need to use a higher percentage of organic solvent (like acetonitrile) to elute your peptide compared to its unprotected counterpart. This increased retention can be advantageous for separating the modified peptide from more polar impurities. However, it can also lead to broader peaks if the gradient is not optimized.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the mass spectrometry analysis of AMA-containing peptides.
Problem 1: Poor MS/MS fragmentation and low sequence coverage.
Your MS/MS spectrum shows a strong precursor ion and the characteristic m/z 179 fragment, but very few or no b- and y-ions for sequence confirmation.
-
Root Cause Analysis: As discussed in FAQ 2, the lability of the Fmoc group is the primary cause. The energy applied during CID/HCD is channeled into breaking the Fmoc bond rather than the peptide amide bonds.[1][8] This is a classic example of a charge-remote fragmentation being overwhelmed by the fragmentation of a labile modification.
-
Solutions & Protocols:
-
Optimize Collision Energy (CID/HCD): Avoid using a single, high collision energy. Instead, use a stepped or ramped collision energy approach. Start with lower energies to gently fragment the peptide backbone while minimizing the dominant Fmoc fragmentation.
-
Switch to an Alternative Fragmentation Method: Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are "softer" fragmentation techniques that are highly effective for peptides with labile modifications.[2][9] These methods cleave the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions while often leaving the Fmoc group intact.[10][11] This preserves the modification information and provides extensive sequence coverage. If available, EThcD (a combination of ETD and HCD) can provide the benefits of both techniques in a single scan.[9]
-
Workflow: Selecting the Right Fragmentation Method
This diagram illustrates the decision-making process for obtaining better MS/MS data from AMA-peptides.
Caption: Decision tree for optimizing MS/MS fragmentation of AMA-peptides.
Problem 2: I can't find the signal for my peptide in the full MS scan.
You expect to see your peptide at a specific m/z, but the signal is weak, absent, or lost in the noise.
-
Root Cause Analysis: This can stem from several issues: poor ionization efficiency, sample precipitation, or using an incompatible mobile phase additive. The bulky, hydrophobic Fmoc group can sometimes promote aggregation, especially in highly aqueous solutions.[12] Furthermore, common HPLC additives like trifluoroacetic acid (TFA), while excellent for chromatography, are known to cause significant ion suppression in the ESI source.[7]
-
Solutions & Protocols:
-
Modify the LC Mobile Phase: Replace 0.1% TFA with 0.1% formic acid (FA) or 0.1% acetic acid.[7] While peak shape might be slightly broader, FA is much more compatible with ESI-MS and dramatically improves signal intensity.
-
Adjust Sample Diluent: Ensure your sample is fully dissolved. Do not dilute your peptide stock in 100% water. The final diluent should contain a significant percentage of organic solvent (e.g., 30-50% acetonitrile with 0.1% formic acid) to maintain solubility.[1]
-
Check for Adducts: The molecular ion may not be just [M+H]⁺. Look for common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware was not scrupulously clean or if buffers were used. Also, check for multiple charge states (e.g., [M+2H]²⁺).
-
Problem 3: My automated sequencing software fails to identify the peptide.
The data looks good upon manual inspection, but the database search or sequencing algorithm fails to make a confident assignment.
-
Root Cause Analysis: Automated software relies on predictable fragmentation patterns. The unusual behavior of AMA-peptides can confuse standard algorithms for several reasons:
-
Dominant Non-Peptide Fragments: The m/z 179 ion is not part of the standard b/y-ion series and can be discarded by the software as noise.
-
Mass of Modification: The software's variable modification list may not include the AMA moiety's mass (344.15 Da).
-
Neutral Loss: A prominent neutral loss of the Fmoc group (222.08 Da) from the precursor ion can be misinterpreted.[1]
-
-
Solutions & Protocols:
-
Customize Search Parameters: Manually add the AMA moiety as a variable modification in your search software. Define it as a C-terminal or side-chain modification with a mass delta of +344.1525 Da.
-
Account for Neutral Loss: Instruct the software to consider a neutral loss of 222.0786 Da from the precursor ion during MS/MS matching.
-
Use De-Novo Sequencing: If database searching fails, use de-novo sequencing tools to piece together the amino acid sequence from the MS/MS spectrum manually or with specialized software, and then align the resulting sequence tag with your expected peptide.
-
Section 3: Recommended Experimental Protocols
This section provides step-by-step methodologies for the successful analysis of AMA-containing peptides.
Protocol 3.1: Optimized LC-MS/MS Method for AMA-Peptide Analysis
This protocol is designed to maximize signal intensity and generate informative fragmentation data using a standard ESI-Q-TOF or Orbitrap-based mass spectrometer.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the peptide in 50:50 acetonitrile:water. b. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a diluent of 30% acetonitrile with 0.1% formic acid.[13]
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase, 1.8-2.7 µm particle size, 100-300 Å pore size (e.g., Agilent AdvanceBio Peptide Mapping, Waters ACQUITY Peptide BEH).[6]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with a shallow gradient to account for the peptide's hydrophobicity. A typical gradient might be:
- 0-5 min: 20% B
- 5-35 min: 20% to 70% B
- 35-40 min: 70% to 95% B
- 40-45 min: Hold at 95% B
- 45-50 min: Return to 20% B and equilibrate.
- Flow Rate: 0.2-0.4 mL/min for analytical columns (2.1 mm ID).
- Column Temperature: 40-50 °C to improve peak shape.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS1 Scan Range: m/z 300-2000.
- MS/MS Fragmentation:
- Method 1 (HCD/CID): Use data-dependent acquisition (DDA). Select the top 3-5 most intense precursor ions for fragmentation. Apply a stepped normalized collision energy (e.g., 20%, 30%, 40%) to capture both low-energy backbone fragments and higher-energy reporter ions.
- Method 2 (ETD): If available, use a decision-tree method. For precursors with charge state ≥2+, prioritize ETD fragmentation. For charge state 1+, use HCD/CID. This provides the most comprehensive data.[9]
- Resolution: Set to >30,000 for MS1 and >15,000 for MS/MS to ensure accurate mass assignments.
Diagram: General Analytical Workflow
This diagram outlines the key stages from sample preparation to final data interpretation for AMA-peptide analysis.
Caption: Workflow for the LC-MS/MS analysis of AMA-modified peptides.
References
- A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with Fmoc-Ser-OMe. Benchchem.
- Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry, 25(14), 1949-58.
- Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1540.
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). International Journal of Molecular Sciences.
- Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (n.d.). PubMed Central.
- Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(2), 549-58.
- CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2025). Walsh Medical Media.
- CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
- Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). Journal of Chemical Information and Modeling.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Addressing challenges in the synthesis of long peptide chains. Benchchem.
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent.
- Proposed fragmentation pathway for the Fmoc-Dap. ResearchGate.
- Wbeimar, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(12), 658-667.
- Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1540.
- Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides. (2018). Future Science OA, 5(1), FSO348.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- The LC-MS chromatogram of Fmoc-Ala-Ile-NH 2 prepared by PyBOP mediated couplings at 110 °C. ResearchGate.
- Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). The Journal of Organic Chemistry.
- Overview of peptide and protein analysis by mass spectrometry. (2010). Current Protocols in Protein Science.
- Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). Journal of Chemical Information and Modeling.
- Removal of the Fmoc group by secondary amines for the formation of a free. ResearchGate.
- Overview of peptide and protein analysis by mass spectrometry. (1995). Current Protocols in Protein Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(N-Fmoc-aminomethyl)aniline Synthesis
Welcome to the technical support resource for the synthesis of 4-(N-Fmoc-aminomethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this procedure. We will move beyond simple protocols to explore the chemical principles behind impurity formation and provide robust, field-tested strategies for their identification, mitigation, and elimination.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: During the Fmoc protection of 4-(aminomethyl)aniline, several impurities can arise from side reactions or incomplete conversion. The most prevalent species are:
-
Unreacted Starting Material: 4-(aminomethyl)aniline.
-
Di-Fmoc Impurity: The di-substituted product where a second Fmoc group has attached to the aniline nitrogen, forming 4-(N-Fmoc-aminomethyl)-N-Fmoc-aniline.
-
Fmoc-OH (9-Fluorenemethanol): This is a hydrolysis byproduct of the Fmoc-Cl or Fmoc-OSu reagent, especially under aqueous basic conditions.[1][2][3][4]
-
Unidentified Oligomers: Potential for small polymeric chains if reaction conditions are not well-controlled.
Each of these impurities presents unique challenges for purification and can impact the success of subsequent reactions, such as solid-phase peptide synthesis (SPPS).[5][6]
Q2: I see a major byproduct in my reaction that is much less polar than my desired product. What is it likely to be?
A2: A significantly less polar byproduct is almost certainly the di-Fmoc impurity . The addition of a second large, hydrophobic Fmoc group dramatically decreases the compound's polarity, causing it to elute much earlier in reversed-phase HPLC and have a significantly higher Rf value in normal-phase TLC. This impurity is a common consequence of the aniline nitrogen's residual nucleophilicity.
Q3: My final product yield is low, and I have a significant amount of a water-soluble impurity. What could be the cause?
A3: This issue points towards unreacted 4-(aminomethyl)aniline starting material. This can happen for several reasons:
-
Inactive Reagent: The Fmoc-Cl may have hydrolyzed over time due to improper storage.
-
Insufficient Stoichiometry: Not using a sufficient excess of the Fmoc-reagent.
-
Suboptimal Reaction Conditions: Low temperature or short reaction times may lead to incomplete conversion.
-
Base Issues: The choice and amount of base are critical. An inappropriate base may not efficiently deprotonate the aminomethyl group, hindering its reaction with Fmoc-Cl.[7]
Synthesis and Impurity Formation Pathway
The following diagram illustrates the intended reaction and the primary side reactions leading to common impurities.
Caption: Synthesis of the target molecule and formation pathways for key impurities.
Troubleshooting Guide: Impurity Identification
This section provides a systematic approach to identifying unknown peaks or signals in your analytical data.
Q4: I have an unexpected peak in my HPLC chromatogram. How do I identify it?
A4: A multi-step analytical approach is the most reliable way to identify unknown impurities. Follow this workflow:
Caption: A workflow for systematic identification of unknown HPLC peaks.
Data Summary: Common Impurities
The table below summarizes the key analytical data for the target product and its most common impurities.
| Compound | Structure | Molecular Weight | Expected [M+H]+ | Key 1H NMR Features (in CDCl3) |
| 4-(aminomethyl)aniline (Starting Material) | C7H10N2 | 122.17 | 123.18 | Aromatic protons (~6.6-7.0 ppm), benzylic CH2 (~3.8 ppm), aniline NH2 (broad, ~3.6 ppm), aminomethyl NH2 (broad, ~1.5 ppm). |
| This compound (Product) | C22H20N2O2 | 344.41 | 345.42 | Fmoc aromatic protons (8H, ~7.3-7.8 ppm), aniline aromatic protons (4H, ~6.6-7.1 ppm), benzylic CH2 (~4.3 ppm), Fmoc CH & CH2 (~4.2-4.5 ppm), aniline NH2 (broad, ~3.7 ppm). |
| Di-Fmoc Impurity | C37H30N2O4 | 566.65 | 567.65 | Two sets of Fmoc aromatic protons (~16H), aniline aromatic protons (4H), disappearance of aniline NH2 signal. |
| Fmoc-OH | C14H12O | 196.25 | 197.26 (less common) | Aromatic protons (~7.3-7.8 ppm), CH and CH2 protons of the fluorene methanol moiety. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[8]
Experimental Protocols & Troubleshooting
Q5: How can I minimize the formation of the di-Fmoc impurity during the reaction?
A5: Formation of the di-Fmoc impurity is a classic case of over-reaction due to the nucleophilicity of the aniline nitrogen. To control this, you must carefully manage the reaction conditions.
Causality: The primary aminomethyl group is significantly more basic and nucleophilic than the aromatic aniline amine. The goal is to exploit this difference. Aggressive reaction conditions (strong base, high temperature, large excess of Fmoc-Cl) can overcome this selectivity.
Mitigation Protocol:
-
Control Stoichiometry: Use a modest excess of Fmoc-Cl (e.g., 1.05-1.1 equivalents). A large excess will drive the reaction towards the di-substituted product.
-
Use a Mild Base: Employ a weak inorganic base like sodium bicarbonate (NaHCO3) rather than stronger bases like sodium carbonate or organic amines (e.g., triethylamine).[7] This ensures that only the more basic aminomethyl group is deprotonated and reactive.
-
Maintain Low Temperature: Start the reaction at 0 °C by adding the Fmoc-Cl solution dropwise to the solution of 4-(aminomethyl)aniline and base. After the initial addition, allow the reaction to slowly warm to room temperature. This kinetic control favors the more rapid reaction at the primary amine.
-
Solvent Choice: A biphasic system like dioxane/water or THF/water is often effective.[4][9] The 4-(aminomethyl)aniline and base are in the aqueous phase, while the Fmoc-Cl is primarily in the organic phase, controlling the reaction at the interface.
Protocol 1: Optimized Fmoc Protection to Minimize Di-Fmoc Impurity
-
Dissolve 4-(aminomethyl)aniline (1.0 eq) and sodium bicarbonate (2.0-2.5 eq) in a 1:1 mixture of dioxane and water.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Dissolve Fmoc-Cl (1.05 eq) in dioxane.
-
Add the Fmoc-Cl solution dropwise to the cooled amine solution over 30-60 minutes.
-
After the addition is complete, continue stirring at 0 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of starting material and minimize the formation of the di-Fmoc spot/peak.
-
Upon completion, proceed with standard aqueous workup and extraction.
Q6: My crude product is contaminated with Fmoc-OH. How do I remove it?
A6: Fmoc-OH is a neutral, non-polar byproduct of Fmoc-Cl hydrolysis.[2][3] Its properties make it behave similarly to the desired product during extraction, but it can often be removed effectively during purification.
Removal Strategies:
-
Recrystallization: This is often the most effective method. The desired product, this compound, has a different crystal lattice structure than Fmoc-OH. A solvent system like ethanol/water or ethyl acetate/hexanes can be screened to find conditions where the product crystallizes out, leaving Fmoc-OH and other impurities in the mother liquor. A patent for a similar process suggests an ethanol/water system can yield high purity crystals.[10]
-
Silica Gel Chromatography: If recrystallization is unsuccessful, column chromatography is a reliable alternative. Fmoc-OH is slightly less polar than the desired product (due to the product's free aniline group). A gradient elution, for example, from 20% to 50% ethyl acetate in hexanes, will typically elute the Fmoc-OH first, followed by the desired product.
-
Aqueous Base Wash (for crude mixture): During the workup, a mild aqueous base wash (e.g., with dilute NaHCO3) can help remove any unreacted Fmoc-Cl and some acidic impurities, though it will not effectively remove the neutral Fmoc-OH.
References
- ResearchGate. (n.d.). The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl).
- ResearchGate. (n.d.). The hydrolysis reaction of FMOC-Cl [Figure].
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Góngora-Benítez, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Ciocîlteu, M. V., et al. (2019). PLGA-GENTAMICIN BIOCOMPOSITE MATERIALS WITH POTENTIAL ANTIMICROBIAL APPLICATIONS IN ORTHOPEDICS. ResearchGate.
- Molecules Editorial Office. (2022). Peer review of "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent". MDPI.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Reddit. (2022). Questions about Fmoc protection using Fmoc-Osu.
- ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?
- Gregory R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- ACS Omega. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 9. reddit.com [reddit.com]
- 10. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
Solubility issues of 4-(N-Fmoc-aminomethyl)aniline in SPPS solvents
<Technical Support Center: 4-(N-Fmoc-aminomethyl)aniline >
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this versatile linker during Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SPPS?
A1: this compound is a bifunctional linker used in SPPS.[1][2] It possesses a primary aniline amine for attachment to a resin (often via an appropriate linker like a Rink Amide linker) and an Fmoc-protected aminomethyl group.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group, which allows for the selective deprotection of the aminomethyl group to enable peptide chain elongation.[1][2] Its structure provides a stable connection to the solid support and facilitates the synthesis of C-terminally modified peptides.
Q2: I'm having trouble dissolving this compound in DMF. Is this normal?
A2: Yes, experiencing difficulty in dissolving this compound, which often appears as a yellow or off-white powder, in pure N,N-dimethylformamide (DMF) at room temperature is a commonly reported issue.[1] While DMF is a go-to solvent for SPPS, the combination of the planar, aromatic Fmoc group and the aniline moiety can lead to intermolecular interactions and aggregation, hindering solubility.
Q3: What are the primary SPPS solvents, and how do they compare for dissolving this linker?
A3: The most common solvents in Fmoc-SPPS are DMF and N-methyl-2-pyrrolidone (NMP).[3] Dichloromethane (DCM) is also used, particularly in Boc-chemistry.[3] NMP is generally a stronger solvent than DMF due to its higher polarity and can be more effective at solvating difficult-to-dissolve reagents and disrupting peptide aggregation.[3][4] However, DMF is often preferred due to its lower cost.[3]
Troubleshooting Common Solubility Problems
Issue 1: The linker is not dissolving completely in DMF at room temperature.
This is the most frequent challenge. The compound may appear as a fine suspension or leave behind undissolved solid material.
Root Cause Analysis:
-
Intermolecular Interactions: The planar aromatic systems of the Fmoc group and the aniline ring can stack (π-π stacking), leading to self-aggregation.
-
Hydrogen Bonding: The presence of the secondary amine (carbamate) and the primary aniline amine allows for hydrogen bonding between molecules, further reducing solubility.
-
Solvent Polarity: While DMF is a polar aprotic solvent, its solvating power may be insufficient to overcome the strong intermolecular forces of the linker at high concentrations.[3]
-
Purity of Reagent: Impurities in the this compound can sometimes affect its solubility characteristics.
Solutions:
Level 1: Simple Physical Interventions
-
Sonication: Using an ultrasonic bath for 10-15 minutes can provide the energy needed to break up aggregates and facilitate dissolution.[5][6] This is often the quickest and most effective first step.
-
Gentle Warming: Carefully warming the solution to 30-40°C can increase the kinetic energy of the solvent molecules and improve solvation.[5]
-
Caution: Avoid excessive heat, as it can potentially lead to the degradation of the Fmoc group over extended periods.
-
-
Vortexing: Vigorous vortexing can also help to break apart solid particles and improve dissolution.
Level 2: Solvent System Modification
-
Switch to NMP: N-methyl-2-pyrrolidone (NMP) is a more powerful polar aprotic solvent than DMF and often provides superior solubility for many SPPS reagents.[3]
-
Use a Co-solvent: Adding a small percentage (5-10%) of a more polar or disruptive co-solvent can significantly improve solubility.
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that is excellent at disrupting hydrogen bonds. Use with caution as it can be difficult to remove and may oxidize sensitive residues like methionine or cysteine.[5]
-
Dichloromethane (DCM): While less polar, a mixture of DCM and DMF is sometimes more effective than either solvent alone for certain couplings.[7]
-
Experimental Protocol: Preparing a Solution of this compound
-
Weigh the required amount of this compound into a clean, dry vessel.
-
Add the desired volume of the primary solvent (e.g., DMF or NMP).
-
Attempt to dissolve by vortexing at room temperature.
-
If undissolved material remains, place the vessel in an ultrasonic bath for 10-minute intervals, monitoring for dissolution.[6]
-
If sonication is insufficient, gently warm the solution to 30-40°C with continued agitation.[5]
-
As a final resort, consider preparing the solution in NMP or adding a co-solvent like DMSO.
-
Always ensure the linker is fully dissolved before proceeding with the coupling reaction to avoid inaccurate concentrations and incomplete reactions.
Issue 2: The linker precipitates out of solution during pre-activation or coupling.
Even if initially dissolved, the linker may crash out upon the addition of other reagents.
Root Cause Analysis:
-
Change in Solvent Environment: The addition of coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA) alters the overall polarity and composition of the solution, which can decrease the solubility of the linker.
-
Salt Formation: The reaction of the base with the acidic components of the coupling reagents can form salts that may reduce the overall solvating capacity of the mixture.
-
Concentration Effects: The concentration of the linker may be too close to its saturation point, and any small change can induce precipitation.
Solutions:
-
Increase Solvent Volume: The simplest solution is often to increase the total volume of the solvent to reduce the concentration of all components.
-
Alter the Order of Addition: Try dissolving the linker and the coupling reagent in the solvent first, then add the base just before adding the mixture to the resin.
-
Use a More Robust Solvent System: If precipitation is persistent, switching to NMP or a DMF/DMSO co-solvent system from the outset is recommended.
Data Summary: SPPS Solvent Properties
| Solvent | Abbreviation | Polarity (Dielectric Constant) | Key Characteristics |
| N,N-Dimethylformamide | DMF | 36.7 | Standard SPPS solvent, can have issues with secondary structure and dissolving some reagents.[3] |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | More powerful solvent than DMF, better at disrupting aggregation.[3] |
| Dichloromethane | DCM | 9.1 | Less polar, good for swelling polystyrene resins but not as effective for solvating polar molecules.[3] |
| Dimethyl Sulfoxide | DMSO | 47.2 | Highly polar, excellent for dissolving difficult compounds but can have side reactions.[5] |
Workflow & Logic Diagrams
The following diagram illustrates a systematic approach to troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2015). Better Solvents for Peptide Synthesis. ChemistryViews.
- BenchChem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
- GenScript. (n.d.). Peptide Solubilization.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.
- ResearchGate. (n.d.). Boosting Fmoc Solid-Phase Peptide Synthesis by Ultrasonication.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Chem-Impex. (n.d.). This compound.
- Smolecule. (n.d.). Buy this compound | 159790-81-5.
- BOC Sciences. (n.d.). CAS 159790-81-5 this compound.
Sources
Minimizing racemization during coupling of 4-(N-Fmoc-aminomethyl)aniline
Technical Support Center: 4-(N-Fmoc-aminomethyl)aniline Coupling
A Guide to Minimizing Racemization for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A: Racemization is the loss of stereochemical integrity at the alpha-carbon (α-C) of an amino acid during the coupling process.[1][2] This results in the conversion of a pure L- or D-enantiomer into a mixture of both. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids. The presence of diastereomeric impurities, even in small amounts, can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or introduce unpredictable off-target effects, compromising drug safety and development.[2]
Q2: What is the primary chemical mechanism responsible for racemization during peptide bond formation?
A: The most prevalent mechanism for racemization during amide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process occurs in several steps:
-
Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent.
-
Cyclization: The activated carboxyl group can undergo intramolecular cyclization to form a planar oxazolone ring.
-
Enolization: The α-proton on this planar intermediate is acidic and can be easily abstracted by a base. The resulting enolate is achiral.
-
Reprotonation: Reprotonation of the enolate can occur from either face, leading to a mixture of L- and D-isomers, thus causing racemization.[2][3]
A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a strong base, which also leads to a planar enolate intermediate.[1][4]
Caption: Mechanism of racemization via oxazolone formation.
Q3: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid can racemize under suboptimal conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[1][2][5] The imidazole side chain of histidine can catalyze the racemization process, while the thiol group in cysteine can also promote it.[2] Other amino acids that require careful handling include serine (Ser) and phenylalanine (Phe).[1][2]
Q4: What is the role of coupling additives, and why are they essential?
A: Coupling additives are crucial for suppressing racemization, especially when using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[6] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which is prone to rearranging into an inactive N-acylurea or cyclizing to the problematic oxazolone.[7][8]
Additives like 1-hydroxybenzotriazole (HOBt) or, more modernly, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), intercept this O-acylisourea to form an active ester (OBt or Oxyma ester, respectively).[7][8][9] These active esters are more stable than the O-acylisourea, yet still sufficiently reactive to couple with an amine.[9] Crucially, they are less prone to forming the oxazolone intermediate, thereby minimizing racemization.[7][8][9] Oxyma-based additives are generally considered superior to HOBt for suppressing racemization due to their higher acidity.[8][9]
Troubleshooting Guide: Minimizing Racemization
Problem: I'm observing significant diastereomeric impurities after coupling my Fmoc-amino acid to this compound. What are the most likely causes?
Answer: High levels of racemization are almost always due to suboptimal reaction conditions. The four most critical factors to investigate are your choice of coupling reagent, the use of an appropriate additive, the type and amount of base, and the reaction temperature.
-
Coupling Reagent Selection: Not all coupling reagents are created equal in their ability to prevent racemization. Uronium/aminium salt reagents are generally preferred over carbodiimides alone for difficult couplings.
-
Coupling Additive: Failure to use a racemization-suppressing additive (like HOBt or Oxyma) with carbodiimide reagents is a common cause of epimerization.[6]
-
Base: The presence of excess base or the use of a less suitable base can directly abstract the α-proton of the activated amino acid, leading to racemization.[4]
-
Temperature & Time: Higher temperatures and prolonged activation times increase the rate of oxazolone formation and subsequent racemization.[6][10]
Problem: Which coupling reagent and additive combination is best for minimizing racemization?
Answer: For minimizing racemization, modern uronium/aminium salt reagents that incorporate an Oxyma or HOAt moiety are highly recommended. These reagents offer high coupling efficiency with low epimerization rates.[11][12]
| Reagent Class | Examples | Racemization Risk | Notes |
| Carbodiimides | DIC, EDC | High (without additive) | Require an additive like HOBt or OxymaPure to be effective at suppressing racemization.[6][13] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Medium | Efficient but can be hazardous (BOP forms carcinogenic HMPA).[6][11] Do not cause guanidinylation side reactions.[14] |
| Aminium/Uronium (HOBt-based) | HBTU, TBTU | Low | Very efficient, but excess reagent can cause irreversible N-terminal capping (guanidinylation).[5][11] |
| Aminium/Uronium (HOAt-based) | HATU | Very Low | The 7-aza group in HOAt accelerates coupling and provides superior racemization suppression compared to HOBt-based reagents.[11] |
| Aminium/Uronium (Oxyma-based) | COMU | Very Low | Considered a state-of-the-art reagent. Offers excellent coupling efficiency, superior racemization suppression, and a better safety profile than HOBt-based reagents.[12][14][15] |
Recommendation: For critical applications involving this compound, HATU or COMU are the preferred choices due to their demonstrated ability to facilitate rapid coupling with minimal racemization.[11][12]
Problem: How do I choose the right base and how much should I use?
Answer: The choice and stoichiometry of the base are critical.
-
Choice of Base: Use a non-nucleophilic, sterically hindered tertiary amine. The most common choices are N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For particularly sensitive couplings, the weaker base 2,4,6-collidine is recommended as it has been shown to substantially reduce racemization compared to DIPEA and NMM.[6][16]
-
Stoichiometry: The amount of base is crucial. For uronium/aminium salt couplings (HBTU, HATU, COMU), typically 2 equivalents of base are used. One equivalent neutralizes the amino acid salt, and the second is required for the coupling reaction itself. However, using a large excess of base should be avoided as it increases the risk of direct α-proton abstraction and racemization.[17] For COMU, it has been shown to perform well with only 1 equivalent of base.[14]
Problem: What is the optimal experimental protocol to couple an Fmoc-amino acid to this compound?
Answer: The following protocol is designed to minimize racemization by employing a modern coupling reagent and optimized conditions.
Recommended Low-Racemization Coupling Protocol
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (1.2 eq.) and the coupling reagent (e.g., HATU, 1.15 eq.) in an anhydrous, polar aprotic solvent like DMF or NMP.[18]
-
Base Addition: Add 2,4,6-collidine (2.0 eq.) to the mixture and allow it to pre-activate for 1-5 minutes at room temperature.[19] The solution will often change color.
-
Coupling Reaction: Add the pre-activated amino acid solution to your reaction vessel containing this compound (1.0 eq.), which has been dissolved or is anchored to a solid support.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 1-2 hours. For sensitive amino acids, consider running the reaction at 0°C to further minimize side reactions.[6]
-
Monitoring: Monitor the reaction for completion using a suitable method (e.g., Kaiser test for solid-phase synthesis to confirm the consumption of the free amine).[15]
-
Workup: Once the reaction is complete, proceed with the standard washing and subsequent deprotection steps.
Caption: Recommended workflow for minimizing racemization.
References
- Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Journal of Undergraduate Chemistry Research. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- BenchChem. (n.d.).
- ACS Omega. (2022).
- National Institutes of Health (NIH). (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- MDPI. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- BenchChem. (n.d.).
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- Chem-Impex. (n.d.). This compound.
- Biomatik. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- National Institutes of Health (NIH). (2023).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- The Royal Society of Chemistry. (n.d.).
- UCI Department of Chemistry. (2020).
- Biomatik. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BenchChem. (n.d.). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
Sources
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- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mesalabs.com [mesalabs.com]
- 17. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomatik.com [biomatik.com]
- 19. chem.uci.edu [chem.uci.edu]
Technical Support Center: 4-(N-Fmoc-aminomethyl)aniline in Peptide Synthesis
Welcome to the technical support center for 4-(N-Fmoc-aminomethyl)aniline (AM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful application of this versatile linker in peptide synthesis. The unique properties of the this compound linker, particularly its rigid nature and aromatic core, can significantly enhance peptide stability and are instrumental in the synthesis of complex cyclic peptides. This resource addresses common questions and challenges encountered during its use in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
A1: this compound is a chemical building block used in solid-phase peptide synthesis (SPPS). It consists of an aniline core with an aminomethyl group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its primary applications include:
-
As a linker: It can be attached to a solid support to serve as an anchor for the growing peptide chain. The aniline moiety offers unique cleavage options compared to standard benzyl-type linkers.
-
For peptide cyclization: It is frequently used to facilitate head-to-tail cyclization of peptides, a strategy employed to enhance peptide stability, receptor affinity, and bioavailability. The rigid nature of the aniline ring can help to pre-organize the peptide backbone into a favorable conformation for cyclization.[1][2]
-
Introduction of a stable aromatic moiety: Incorporating the aniline group into the peptide backbone can influence the overall conformation and stability of the peptide.
Q2: How does the rigidity of the this compound linker impact peptide stability and cyclization?
A2: The aromatic ring of the aniline linker imparts significant conformational rigidity. This can be advantageous for several reasons:
-
Enhanced Stability: By reducing the conformational flexibility of the peptide, the linker can make it less susceptible to enzymatic degradation.[2] For cyclic peptides, this rigidity contributes to a more stable cyclic structure.
-
Improved Cyclization Efficiency: The rigid linker can pre-organize the linear peptide into a conformation that favors intramolecular cyclization, potentially increasing the yield of the desired cyclic product and minimizing the formation of dimers or oligomers. The linker's length and rigidity can influence where it sits relative to the peptide backbone, which can subtly alter the peptide's conformation.[3]
Q3: What are the key considerations for coupling the first amino acid to the this compound linker attached to a resin?
A3: Coupling the first amino acid to the aniline nitrogen of the linker can be more challenging than coupling to a standard primary amine on a resin. This is due to the reduced nucleophilicity of the aromatic amine. To ensure efficient coupling, consider the following:
-
Use of potent coupling reagents: Reagents such as HATU, HBTU, or COMU are recommended to achieve high coupling efficiency.
-
Extended coupling times: Longer reaction times may be necessary to ensure complete acylation of the aniline nitrogen.
-
Monitoring the coupling reaction: It is crucial to monitor the reaction for completion using a qualitative test like the Kaiser test (ninhydrin test). However, be aware that the Kaiser test is not always reliable for aromatic amines. Alternative methods for monitoring coupling efficiency may be necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of the this compound linker in your experiments.
Issue 1: Low Coupling Efficiency to the Aniline Nitrogen
Symptoms:
-
Incomplete consumption of the activated amino acid.
-
Presence of deletion sequences in the final peptide, as detected by mass spectrometry.
-
Positive Kaiser test (or other amine test) after the coupling step.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reduced Nucleophilicity of Aniline | The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, making it less nucleophilic than an aliphatic amine. | Use a more potent activating reagent like HATU or HCTU. Consider a double coupling protocol. |
| Steric Hindrance | The bulky Fmoc-amino acid and the rigid aniline structure can create steric hindrance, impeding the approach of the activated carboxyl group.[4] | Allow for longer coupling times (e.g., 2-4 hours or overnight). Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential side reactions. |
| Peptide Aggregation | The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin, blocking access to the N-terminal amine. | Use a solvent system known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF). Incorporate pseudoproline dipeptides or other "difficult sequence" strategies. |
Issue 2: Side Reactions Associated with the Aniline Linker
Symptoms:
-
Unexpected masses in the final product's mass spectrum.
-
Difficulty in purifying the target peptide.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Benzimidazole Formation | During acidic cleavage (e.g., with TFA), the aniline moiety can participate in a side reaction leading to the formation of a peptidic benzimidazole derivative.[5] | Minimize the duration of TFA cleavage. If this side reaction is persistent, consider using a milder cleavage cocktail or an alternative cleavage strategy. Adjusting the pH to neutral or basic after cleavage can suppress this reaction.[5] |
| Oxidation of the Aniline Ring | The electron-rich aniline ring can be susceptible to oxidation, especially if the peptide sequence contains easily oxidizable residues like Met or Trp and harsh cleavage conditions are used. | Use a cleavage cocktail containing scavengers that can protect against oxidation, such as dithiothreitol (DTT) or 1,2-ethanedithiol (EDT). Consider using an oxidative cleavage method as a controlled alternative to TFA cleavage.[6] |
Issue 3: Inefficient On-Resin Cyclization
Symptoms:
-
Low yield of the desired cyclic peptide.
-
Presence of linear peptide, dimers, or higher-order oligomers in the crude product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Unfavorable Peptide Conformation | The linear peptide may not adopt a conformation conducive to intramolecular cyclization, leading to intermolecular reactions (dimerization/oligomerization). | Optimize the position of the linker within the peptide sequence. The rigidity of the aniline linker should be leveraged to promote a favorable cyclization conformation.[1][3] |
| Suboptimal Cyclization Conditions | The choice of coupling reagent, base, and solvent can significantly impact cyclization efficiency. | Screen different on-resin cyclization protocols. Common reagents include HATU/DIPEA or PyBOP/DIPEA in NMP or DMF. Longer reaction times and elevated temperatures can sometimes improve yields, but should be optimized to avoid side reactions. |
| Steric Hindrance at the Cyclization Site | Bulky amino acid side chains near the N- and C-termini can hinder the cyclization reaction. | If possible, design the peptide sequence to have less sterically demanding residues at the cyclization points. |
Issue 4: Challenges with Peptide Cleavage from the Aniline Linker
Symptoms:
-
Low yield of the cleaved peptide.
-
Incomplete removal of side-chain protecting groups.
-
Modification of sensitive amino acids.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Standard TFA Cleavage Issues | As mentioned, standard TFA cleavage can lead to side reactions like benzimidazole formation.[5] | Use a well-optimized TFA cleavage cocktail with appropriate scavengers (e.g., water, triisopropylsilane (TIS), EDT). Minimize cleavage time. |
| Alternative Cleavage Strategy: Oxidative Cleavage | Electron-rich aniline linkers can be cleaved under mild oxidative conditions.[6] | For peptides sensitive to strong acids, consider oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). This method can be more compatible with sensitive residues like Tyr and Trp.[6] |
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization using this compound Linker
-
Linear Peptide Synthesis: Assemble the linear peptide on the 4-(aminomethyl)aniline-functionalized resin using standard Fmoc-SPPS chemistry. The C-terminal amino acid is coupled to the aniline nitrogen.
-
N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using a 20% piperidine solution in DMF.
-
C-terminal Carboxyl Group Activation: Swell the resin in NMP or DMF. Add a solution of a coupling reagent (e.g., 4 equivalents of HATU) and a base (e.g., 8 equivalents of DIPEA) in NMP.
-
Cyclization: Allow the reaction to proceed for 2-24 hours at room temperature. Monitor the reaction for completion.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).
Protocol 2: Oxidative Cleavage of Peptides from an Aniline Linker
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DCM and dry it.
-
Cleavage Cocktail: Prepare a solution of an oxidizing agent (e.g., DDQ or CAN) in an appropriate solvent (e.g., DCM or acetonitrile/water).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature for 30-60 minutes.
-
Work-up: Filter the resin and collect the filtrate containing the cleaved peptide. Quench any remaining oxidant if necessary.
-
Purification: Purify the peptide by reverse-phase HPLC.
Visualizations
Workflow for On-Resin Cyclization
Caption: General workflow for on-resin head-to-tail peptide cyclization.
Troubleshooting Logic for Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- Shugrue, C. et al. (2024). Electron-rich anilines as cleavable linkers for peptides. Bioorganic Chemistry, 154, 108084.
- Chen, J. et al. (2020). Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. Chembiochem, 21(19), 2735-2746.
- Lelièvre, D. et al. (2023). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. Journal of Chemical Information and Modeling, 63(21), 6756-6767.
- Gloaguen, Y. et al. (2022). Differences in the linker position, and impact of the linker on backbone conformation. ResearchGate.
- Todorov, M. et al. (2018). Flexibility vs rigidity of amphipathic peptide conjugates when interacting with lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1845-1853.
- Morimoto, J. et al. (2021). De novo Design and Efficient Synthesis of Orally Bioavailable Small Cyclic Peptides. Journal of the American Chemical Society, 143(31), 12156-12166.
- Li, W. et al. (2001). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Chemistry, 19(11), 1134-1139.
- Li, Y. et al. (2024). Rigid linker peptides improve the stability and anti-inflammation effect of human serum albumin and α-melanocyte-stimulating hormone fusion proteins. Biotechnology Journal, 19(3), e2300502.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- D'Andrea, L. D. et al. (2000). A comparative study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope. Journal of Peptide Research, 56(1), 53-62.
- Rentzsch, G. et al. (2018). Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in Chemistry, 6, 570.
- Davies, N. M. et al. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research, 54(2), 105-113.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Lelièvre, D. et al. (2023). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. Journal of Chemical Information and Modeling, 63(21), 6756-6767.
- AAPPTec. (n.d.). Peptide Synthesis Resins.
- Haridasan, V. K., & Pillai, V. N. R. (1991). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(1), 43-53.
- Ishizawa, T. et al. (2021). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society, 143(4), 1956-1966.
- Usui, K. et al. (2020). Scheme of the peptide synthesis, deprotection, reduction, cleavage, and purification process. ResearchGate.
- Pomplun, S. et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Angewandte Chemie International Edition, 59(28), 11566-11572.
- Pasquale, R. et al. (2014). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 12(35), 6843-6848.
- Chlupatý, T. et al. (2018). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 47(39), 13877-13888.
- Fields, G. B. et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research, 8(3), 143-151.
- Amay D. Bandaria, A. D. et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(30), 7990-8003.
- Hooker, J. M. et al. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15582-15583.
- Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Methods in Molecular Biology, vol 73. Humana Press.
- The Peptide Synthesis Lab. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
- Coin, I. et al. (2007). Epimerisation in Peptide Synthesis. Molecules, 12(4), 831-854.
- Chen, Y. et al. (2019). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. RSC Advances, 9(43), 25036-25044.
- Mayr, H. et al. (2001). Nucleophilicities of amino acids and peptides. Angewandte Chemie International Edition, 40(18), 3453-3456.
- Lelièvre, D. et al. (2023). Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. bioRxiv.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Liu, R. et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 45(52), 9607-9610.
- Li, P., & Roller, P. P. (2002). Cyclization Strategies in Peptide Derived Drug Design. Current Topics in Medicinal Chemistry, 2(3), 325-341.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Finn, M. G. et al. (2009). Synthesis of novel peptide linkers: simultaneous cyclization and labeling. Organic Letters, 11(20), 4708-4711.
Sources
- 1. Rigid linker peptides improve the stability and anti-inflammation effect of human serum albumin and α-melanocyte-stimulating hormone fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-rich anilines as cleavable linkers for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Incomplete Cleavage from Aniline-Based Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the cleavage of aniline-based linkers, which are critical components in advanced bioconjugates like Antibody-Drug Conjugates (ADCs). As a senior application scientist, my goal is to provide you with both the theoretical underpinnings and practical, field-proven solutions to overcome challenges with incomplete linker cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of aniline-based linkers and their cleavage mechanisms?
A1: Aniline-based linkers are broadly categorized into two main types, each with a distinct cleavage mechanism:
-
Acid-Labile Hydrazone Linkers: These linkers are formed by the reaction of a hydrazine derivative with a ketone or aldehyde. The cleavage is triggered by the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[][2] The mechanism involves acid-catalyzed hydrolysis of the C=N bond, which releases the payload.[3][4]
-
Self-Immolative Linkers: The most common example is the p-aminobenzyl carbamate (PABC) spacer.[5] In this system, the aniline nitrogen is typically connected to a trigger, such as an enzyme-cleavable peptide (e.g., Val-Cit). Once the enzyme cleaves the peptide bond, the exposed aniline initiates a rapid 1,6-elimination reaction, which leads to the release of the payload, carbon dioxide, and an azaquinone methide byproduct.[6][7]
Q2: My hydrazone-linked conjugate is showing premature cleavage at neutral pH. What could be the cause?
A2: While generally more stable at neutral pH, some hydrazone linkers can undergo slow hydrolysis in circulation.[2][3] This is often influenced by the structure of the reactants used to form the linker. For instance, hydrazones derived from aliphatic aldehydes are known to be less stable at neutral pH compared to those derived from aromatic aldehydes.[3][8] Additionally, electron-withdrawing groups near the hydrazone bond can enhance its susceptibility to hydrolysis, even at physiological pH.[3]
Q3: What are the most common reasons for incomplete cleavage of aniline-based linkers?
A3: Incomplete cleavage can stem from several factors, which we will explore in detail in the troubleshooting section. The primary culprits include:
-
Suboptimal Cleavage Conditions: For acid-labile linkers, the pH may not be sufficiently low to drive hydrolysis to completion.[][8] For enzyme-cleavable systems, issues with enzyme activity, concentration, or the presence of inhibitors can be problematic.[9]
-
Steric Hindrance: Bulky substituents near the cleavage site on either the aniline ring or the payload can physically block the access of water molecules (for hydrolysis) or enzymes.[9][10][11]
-
Electronic Effects: The electronic properties of substituents on the aniline ring can significantly impact the stability of the linker. Electron-donating groups on an aniline can facilitate the protonation of a hydrazone nitrogen, which can influence the rate of hydrolysis.[8] Conversely, for self-immolative linkers, electron-donating groups on the aniline can accelerate the 1,6-elimination cascade.[12]
Troubleshooting Guide for Incomplete Cleavage
This guide provides a systematic approach to diagnosing and resolving incomplete cleavage of the two major classes of aniline-based linkers.
Issue 1: Incomplete Cleavage of Acid-Labile Hydrazone Linkers
Incomplete release from a hydrazone linker often points to issues with the hydrolysis conditions or the intrinsic stability of the linker itself.
Potential Cause A: Suboptimal pH Environment
Causality: The hydrolysis of hydrazones is acid-catalyzed.[3][4] The reaction rate is highly dependent on the pH of the environment. If the local pH in your experimental system (e.g., in vitro assay buffer or intracellular compartment) is not sufficiently acidic, the hydrolysis will be slow and may not proceed to completion within the experimental timeframe.[8]
Troubleshooting Protocol: pH Optimization for Hydrazone Cleavage
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your cleavage buffer. For mimicking lysosomal conditions, a pH of 4.5-5.5 is recommended.[]
-
Screen a pH Range: Prepare a series of buffers (e.g., 100 mM sodium acetate) ranging from pH 4.0 to 6.0.
-
Incubation and Analysis: Incubate your hydrazone-linked conjugate in each buffer at 37°C, taking aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quantify Cleavage: Analyze the samples using RP-HPLC to separate the intact conjugate from the released payload.[3] The percentage of cleavage can be determined by comparing the peak areas.
-
Determine Optimal pH: Plot the percentage of cleavage against pH to identify the optimal condition for your specific linker.
Potential Cause B: Steric Hindrance at the Linker-Payload Junction
Causality: The access of water molecules to the C=N bond of the hydrazone is crucial for hydrolysis. A bulky payload or substituents near the linkage can create steric hindrance, impeding this access and slowing down the cleavage rate.[11]
Strategies to Mitigate Steric Hindrance:
-
Linker Design Modification: If you are in the design phase, consider incorporating a smaller, less hindered spacer between the hydrazone moiety and a bulky payload.
-
Increase Reaction Time/Temperature: For existing conjugates, extending the incubation time at the optimal pH may be sufficient to drive the cleavage to completion. Cautiously increasing the temperature (e.g., to 40-45°C) can also increase the reaction rate, but be mindful of the stability of your payload and antibody.
Potential Cause C: Electronic Effects Stabilizing the Hydrazone Bond
Causality: The electronic nature of the aniline and the carbonyl component forming the hydrazone bond significantly influences its stability. Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to the conjugation of the C=N bond with the aromatic ring.[8] Electron-withdrawing groups on the aromatic ring can decrease the basicity of the hydrazone nitrogen, making it less favorable to protonate, which is a key step in acid-catalyzed hydrolysis.[4]
Table 1: Factors Influencing Hydrazone Linker Stability
| Factor | Effect on Stability at Acidic pH | Rationale |
| Aromatic Aldehyde/Ketone | Increased | π-electron conjugation with the C=N bond stabilizes the linker.[8] |
| Aliphatic Aldehyde/Ketone | Decreased | Lack of conjugation makes the C=N bond more susceptible to hydrolysis.[3] |
| Electron-Donating Groups | Decreased | Facilitates protonation of the hydrazone nitrogen, accelerating hydrolysis.[8] |
| Electron-Withdrawing Groups | Increased | Reduces the basicity of the hydrazone nitrogen, slowing down hydrolysis.[3][4] |
Issue 2: Incomplete Cleavage of Self-Immolative Aniline-Based Linkers (e.g., Val-Cit-PABC)
For these systems, cleavage is a two-step process: an initial trigger (often enzymatic) followed by the self-immolation of the aniline-based spacer. A failure in either step will result in incomplete payload release.
Potential Cause A: Inefficient Enzymatic Cleavage
Causality: Linkers like Val-Cit-PABC rely on the activity of specific proteases, such as Cathepsin B, which are abundant in lysosomes.[9][13] Incomplete cleavage can occur if the enzyme is inactive, present at a low concentration, or if inhibitors are present in the reaction mixture.[9]
Troubleshooting Protocol: Optimizing Enzymatic Cleavage of Val-Cit-PABC Linkers
-
Enzyme Activity Verification:
-
Positive Control: Test your enzyme stock (e.g., Cathepsin B) with a known fluorogenic substrate to confirm its activity.
-
Proper Handling: Ensure the enzyme has been stored and handled correctly to prevent degradation.
-
-
Buffer and Cofactor Optimization:
-
Enzyme and Substrate Titration:
-
Vary the enzyme concentration while keeping the ADC concentration constant to find the optimal enzyme-to-substrate ratio.
-
Ensure the ADC concentration is within the linear range of the assay.
-
-
Inhibitor Check:
-
Review all components of your reaction mixture for the presence of known cysteine protease inhibitors.
-
Potential Cause B: Failure of the Self-Immolation Step
Causality: The 1,6-elimination of the PABC spacer is typically very rapid once the aniline amine is exposed. However, modifications to the aromatic ring of the PABC moiety could potentially influence the kinetics of this electronic cascade. Substitutions on the PABC ring, for instance, have been explored to modulate stability and release rates.[10] While less common, an issue with this step could theoretically contribute to incomplete payload release.
Troubleshooting and Considerations:
-
Structural Verification: Use high-resolution mass spectrometry (LC-MS/MS) to analyze the reaction mixture. Look for the presence of the payload still attached to the PABC spacer, which would indicate a failure of the self-immolation step.
-
Linker Design: When designing novel self-immolative linkers based on aniline derivatives, be aware that substituents on the aromatic ring can alter the rate of elimination.[12] Electron-donating groups generally favor the elimination process.
Analytical Protocols for Assessing Cleavage
Robust analytical methods are essential for accurately diagnosing and quantifying linker cleavage.
Protocol 1: HPLC-Based Assay for Quantifying Cleavage
This method is ideal for determining the kinetics of cleavage by separating and quantifying the intact ADC and the released payload over time.
Materials:
-
ADC sample
-
Cleavage buffer (optimized pH)
-
Enzyme solution (if applicable)
-
Quenching solution (e.g., 1% TFA in acetonitrile)
-
RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Reaction Setup: Incubate the ADC in the cleavage buffer at 37°C. For enzymatic reactions, add the activated enzyme to initiate cleavage.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of quenching solution to stop the reaction.
-
Analysis: Inject the quenched sample onto the RP-HPLC system.
-
Quantification: Integrate the peak areas of the intact ADC and the released payload. Calculate the percentage of cleavage at each time point.
Protocol 2: LC-MS Analysis for Product Identification
LC-MS is a powerful tool for confirming the identity of cleavage products and identifying any unexpected byproducts or partially cleaved species.
Procedure:
-
Follow the sample preparation steps from the HPLC protocol.
-
Instead of a UV detector, couple the HPLC system to a mass spectrometer.
-
Analyze the eluted peaks to obtain their mass-to-charge ratios (m/z).
-
Compare the observed masses with the theoretical masses of the expected cleavage products (released payload, linker fragments) and the starting material. This can help identify issues such as stalled self-immolation or side reactions.
Visualizations
Cleavage Mechanisms and Troubleshooting Workflow
Caption: Mechanism of acid-catalyzed hydrazone linker cleavage.
Caption: Self-immolative mechanism of a PABC linker.
Caption: Troubleshooting workflow for incomplete linker cleavage.
References
- Kress, G. J., et al. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- Kanamala, M., et al. (2016).
- Battistini, L., et al. (2021). Pros and cons of RGD/Drug independent administration vs covalent... ResearchGate.
- Wang, Y., et al. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
- Afarinkia, K., et al. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Chemical Society Reviews, 51(10), 3720-3743.
- Erickson, H. K., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing.
- Sorkin, M. R., et al. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. Molecular & Cellular Oncology, 6(6), e1669956.
- SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics.
- Al-Mugheirbi, S., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Current Organic Chemistry, 25(10), 1224-1244.
- Dorywalska, M., et al. (2015). Comparison of enzymatic cleavage of derivatized VC-PABC linkers by... ResearchGate.
- Poudel, Y. B., et al. (2023).
- Abernethy, J. L., & Srulevitch, D. (1976). Thin-layer chromatography for detection of peptide cleavage or integrity during reactions of the Z-alanylglycines with aniline or phenylhydrazine under papain catalysis.
- Shen, B. Q., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(7), 955.
- Qiu, Y., et al. (2020). The cleavage of anilines and phenylboronic acids and downstream... ResearchGate.
- Zmolek, W., et al. (2016). A Simple LC/MRM-MS-based Method to Quantify Free Linker-Payload in Antibody-Drug Conjugate Preparations.
- Le, H. T., et al. (2015). Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker. Analytical Chemistry, 87(18), 9299–9306.
- Poudel, Y. B., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(15), 11593–11600.
- St. Amant, A. H., & Spring, D. R. (2018). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 47(17), 6575-6591.
- Chen, D., et al. (2021). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Chemical Science, 12(45), 15064-15069.
- Shugrue, C. R., et al. (2024). Electron-rich anilines as cleavable linkers for peptides. Bioorganic Chemistry, 154, 108084.
- Borras, E., et al. (2020).
- Zmolek, W., et al. (2016). A simple LC/MRM-MS-based method to quantify free linker-payload in antibody-drug conjugate preparations. Semantic Scholar.
- AxisPharm. (2024). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs.
- Figueras, I., et al. (2025). Steric Effects in Release of Amides from Linkers in Solid-Phase Synthesis. Molecular Mechanics Modeling of Key Step in Peptide and Combinatorial Chemistry. ResearchGate.
- Sheppard, T. L., & Grainger, D. M. (2004). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 69(15), 5095–5098.
- YouTube. (2025). Mitigating ADC Toxicities With Linker-Payload Design....
- Liptak, M. D., et al. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
- Kim, D., et al. (2021). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site.
- Mondal, S., et al. (2021). A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides. Chemical Science, 12(15), 5439-5447.
- Mondal, S., et al. (2024). A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides. ResearchGate.
Sources
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance Challenges with 4-(N-Fmoc-aminomethyl)aniline
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting issues arising from the use of 4-(N-Fmoc-aminomethyl)aniline in your synthesis workflows. The unique structure of this reagent, while highly valuable for introducing a functionalizable aniline moiety, presents significant steric challenges that can impact reaction efficiency and product purity. This technical support center provides in-depth, experience-driven solutions to anticipate and overcome these obstacles.
Troubleshooting Guide: Diagnosis & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions are presented in a question-and-answer format, focusing on the underlying scientific principles to empower your decision-making.
Question 1: I'm experiencing consistently low coupling yields when reacting an activated amino acid with the aniline nitrogen of this compound. What's causing this and how can I fix it?
Answer:
Low coupling efficiency is the most common issue when working with this compound and is primarily due to steric hindrance. The bulky 9-fluorenylmethoxycarbonyl (Fmoc) group, attached to the aminomethyl substituent, creates a sterically crowded environment around the target aniline nitrogen. This physically impedes the approach of the activated carboxylic acid of the incoming amino acid, slowing down the reaction rate and leading to incomplete coupling.[1][2]
Immediate Diagnostic Steps:
-
Qualitative Reaction Monitoring: Perform a Kaiser test on a small sample of the resin-bound substrate. A positive result (blue beads) indicates the presence of unreacted aniline groups, confirming incomplete coupling.[1]
-
Mass Spectrometry (MS) Analysis: After cleavage from the solid support, analyze the crude product by MS. The presence of a significant peak corresponding to the mass of your starting material (the peptide chain without the additional amino acid) is a definitive indicator of coupling failure.
Solutions to Improve Coupling Efficiency:
-
Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient to overcome this steric barrier. More powerful uronium/aminium or phosphonium salt-based reagents are necessary.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and rapid activation.[3]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly effective and commonly used reagent for sterically hindered couplings.
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers comparable efficiency to HATU with an improved safety profile as it is not derived from potentially explosive precursors.[3]
-
-
Optimize Reaction Conditions:
-
Extended Reaction Time: For sterically hindered reactions, the standard 1-2 hour coupling time may be insufficient. Extending the reaction to 4 hours, or even overnight, can help drive the reaction to completion.[3]
-
Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric hindrance.[3] Microwave-assisted synthesis is particularly effective for this purpose.[3][4]
-
-
Perform a "Double Coupling": After the initial coupling reaction, wash the resin thoroughly and then re-subject it to a fresh solution of the activated amino acid and coupling reagent. This second coupling can help to acylate any remaining unreacted aniline groups.[1][5]
-
Increase Reagent Concentration: Using a higher concentration (3-5 equivalents) of the Fmoc-amino acid and coupling reagent can increase the reaction rate and improve the yield.[1]
Question 2: My final product is contaminated with a deletion sequence corresponding to the failed coupling with this compound. How can I prevent this in future syntheses?
Answer:
The presence of a deletion sequence is a direct consequence of incomplete coupling. When the acylation of the aniline fails, the unreacted amino group is carried over to the next synthesis cycle. To prevent the formation of these impurities, it is crucial to "cap" any unreacted amino groups after the coupling step.
Capping Strategy:
Capping involves acetylating the unreacted aniline groups with a small, highly reactive acylating agent like acetic anhydride.[5] This permanently blocks the unreacted sites from participating in subsequent coupling reactions, preventing the formation of deletion sequences.
Experimental Protocol: Acetic Anhydride Capping
-
Post-Coupling Wash: After the coupling reaction with the incoming amino acid, thoroughly wash the resin with DMF (5x) to remove all excess reagents.[3]
-
Capping Solution: Prepare a capping solution of 10% acetic anhydride and 1% DIPEA (N,N-Diisopropylethylamine) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3x) and then with DCM (3x) before proceeding to the next Fmoc deprotection step.
Below is a workflow diagram illustrating the decision-making process for troubleshooting these coupling issues.
Caption: Troubleshooting workflow for low coupling yields.
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group on the aminomethyl moiety to reduce steric hindrance?
A1: While the Fmoc group is standard for solid-phase peptide synthesis (SPPS) due to its base-lability,[6][7] its bulkiness is a known issue.[2] For applications where the standard Fmoc/tBu strategy is not strictly required, you could consider synthesizing a custom linker with a smaller protecting group. However, this would necessitate a complete re-optimization of your deprotection and synthesis strategy. For most applications, optimizing the coupling reaction as described above is a more practical and efficient approach.
Q2: Does the choice of solid support (resin) affect the steric hindrance from this compound?
A2: Yes, the resin can play a significant role. Proper swelling of the resin is critical to ensure that the reactive sites are accessible to the reagents.[4][8] If the resin is poorly swollen, the steric hindrance from the Fmoc-linker can be exacerbated by the collapsed polymer matrix. Ensure you are using a solvent like DMF or NMP that promotes good resin swelling.[9] For particularly difficult sequences, switching to a resin with a lower loading capacity can increase the distance between peptide chains, potentially reducing intermolecular steric interactions.
Q3: Is the aniline of this compound less reactive than a standard alkyl amine?
A3: Yes. The aniline nitrogen is significantly less nucleophilic than a primary alkyl amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. This inherent lower reactivity, combined with the steric hindrance from the Fmoc group, makes this coupling particularly challenging and necessitates the use of powerful activation methods.
Q4: How can I confirm that the Fmoc group has been completely removed from the aminomethyl group before I proceed with the next step?
A4: Incomplete Fmoc deprotection can also lead to failed reactions.[8][10] The standard method for confirming Fmoc removal is to quantify the dibenzofulvene-piperidine adduct released during the deprotection step using UV-Vis spectrophotometry at approximately 301 nm.[10][11] This provides a quantitative measure of the number of deprotected sites, which should correspond to the initial loading of your resin.
Quantitative Data Summary: Coupling Reagent Performance
The selection of a coupling reagent is a critical parameter for overcoming steric hindrance. While exact yields are sequence-dependent, the following table summarizes the relative performance of common reagents for difficult couplings.
| Reagent Class | Example(s) | Relative Efficiency | Key Considerations |
| Uronium/Aminium | HATU, HCTU | Very High | Gold standard for hindered couplings.[3] Guanidinylation of the N-terminus is a possible side reaction with excess reagent. |
| Phosphonium | PyBOP, PyAOP | High | Highly reactive and effective for hindered couplings.[3] |
| Oxyma-Based | COMU | Very High | Efficiency comparable to HATU with an improved safety profile.[3] |
| Carbodiimide | DCC, DIC | Low to Moderate | Generally insufficient for sterically demanding couplings unless used with potent additives like HOAt. |
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU
This protocol outlines a robust procedure for coupling an Fmoc-amino acid to the aniline nitrogen of resin-bound 4-(aminomethyl)aniline.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected peptide, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution. Vortex for 1-2 minutes to pre-activate the carboxylic acid.[3]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the temperature can be increased to 40°C.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[3]
-
Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.[11] If the test is positive, consider a second coupling (double coupling).
Visualization of the Coupling Challenge
The diagram below illustrates the steric clash that occurs during the coupling reaction.
Caption: Steric clash from the Fmoc group impeding amino acid approach.
References
- J&K Scientific. (n.d.). This compound | 159790-81-5.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
- Häcki, M., & Wennemers, H. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Chemical Biology, 1(4), 276-291.
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143.
- ResearchGate. (n.d.). Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS.
- Reddit. (2020). Fmoc protection of electron-poor aniline?.
- Kent, S. B., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
- Albericio, F., & de la Torre, B. G. (2021). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry II (2nd ed.). Elsevier.
- García-Ramos, Y., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(2), 135-141.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(N-Fmoc-aminomethyl)aniline
Welcome to the technical support center for the purification of 4-(N-Fmoc-aminomethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical building block in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this raw material.
Introduction
This compound is a versatile reagent widely used in solid-phase peptide synthesis (SPPS), bioconjugation, and medicinal chemistry.[1][2] The purity of this starting material is paramount, as impurities can lead to the formation of deletion sequences, side-product accumulation, and complex purification challenges downstream.[3][4] This guide provides practical, field-proven insights to help you achieve the desired purity of your this compound raw material.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a yellow or off-white powder.[1] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 159790-81-5 |
| Molecular Formula | C₂₂H₂₀N₂O₂ |
| Molecular Weight | 344.41 g/mol |
| Appearance | Yellow or off-white powder |
| Storage Conditions | Store at 0 - 8 °C |
Q2: What are the common impurities in crude this compound?
A2: Impurities can arise from the synthesis of the compound itself.[3][5] Common impurities may include:
-
Unreacted starting materials: Such as 4-aminobenzylamine or Fmoc-Cl.
-
Di-Fmoc species: Where the aniline nitrogen is also protected with an Fmoc group.
-
Products of Fmoc cleavage: Small amounts of the free amine due to instability.
-
Residual solvents: From the synthesis and initial work-up.
Q3: How should I handle and store this compound to maintain its purity?
A3: To maintain purity, it is recommended to store this compound at 0 - 8 °C.[1] It should be kept in a tightly sealed container, protected from light and moisture, to prevent degradation of the Fmoc group.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Purity or Multiple Spots on TLC After Initial Synthesis
Causality: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. This is a common outcome of the initial synthesis and necessitates a purification step. The spots could correspond to the desired product, unreacted starting materials, or side products.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Tale of Two Linkers: A Comparative Guide to 4-(N-Fmoc-aminomethyl)aniline Analogs and the Rink Amide Linker in Solid-Phase Peptide Synthesis
For the Researcher at the Bench: Navigating the Critical Choice of Linker for C-Terminal Peptide Amides
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of linker is a pivotal decision that dictates the success of synthesizing a target peptide. This is particularly true for the production of C-terminal peptide amides, a common structural motif in biologically active peptides. For decades, the Rink Amide linker has been a cornerstone of Fmoc-based SPPS, prized for its reliability and straightforward cleavage. However, the landscape of available chemical tools is ever-expanding, with alternatives such as backbone amide linkers (BAL), exemplified by structures derived from 4-(N-Fmoc-aminomethyl)aniline, offering unique advantages.
This guide provides an in-depth, objective comparison between the venerable Rink Amide linker and the versatile BAL linker, a close structural and functional analog of a resin functionalized with this compound. We will delve into their chemical underpinnings, compare their performance characteristics, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.
At the Core: Understanding the Chemical Architecture
The fundamental difference between these two linkers lies in their points of attachment to the peptide chain and their cleavage mechanisms.
The Rink Amide Linker: A Classic Acid-Labile Handle
The Rink Amide linker is a xanthenyl-based linker characterized by its acid lability. The peptide chain is anchored to the resin via an amide bond formed with the linker's primary amine. The final cleavage of the peptide from the resin is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA), which concurrently removes most common side-chain protecting groups.
dot
Caption: General structure of a Rink Amide resin.
The Backbone Amide Linker (BAL): A Versatile Alternative
The BAL linker, with its 4-(aminomethyl)-3,5-dimethoxyphenoxy core, is a prominent example of a linker derived from a substituted 4-aminomethylaniline structure. Unlike the Rink Amide linker, the first amino acid is attached to the BAL linker via a secondary amine, forming a "backbone" amide linkage. This seemingly subtle difference has significant implications for the synthesis of complex peptides.
dot
Caption: Workflow for loading the first amino acid onto Rink Amide resin.
Protocol 2: Loading the First Amino Acid onto BAL Resin
The loading of the first amino acid onto a BAL resin involves a reductive amination step.
Materials:
-
BAL Resin (e.g., 4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)acetic acid attached to a solid support)
-
Fmoc-protected amino acid (3 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) (5 equivalents)
-
1% Acetic acid in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the BAL resin in DMF for 1 hour.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Deprotect the Fmoc group of the linker with 20% piperidine in DMF as described in Protocol 1.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vial, dissolve the Fmoc-protected amino acid in 1% acetic acid in DMF.
-
Add this solution to the resin, followed by the addition of NaBH₃CN or STAB.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction for the disappearance of the primary amine (a modified Kaiser test may be required).
-
Once the reaction is complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
The resin is now loaded with the first amino acid and ready for peptide chain elongation.
dot
Caption: Workflow for loading the first amino acid onto BAL resin.
Protocol 3: Cleavage and Deprotection
The final cleavage and deprotection of the peptide from both Rink Amide and BAL resins are performed under similar acidic conditions.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-bound resin with DCM (3x) and dry it under a stream of nitrogen.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
The Verdict: Selecting the Right Tool for the Job
The choice between a Rink Amide linker and a BAL linker is not a matter of one being definitively superior to the other, but rather a strategic decision based on the synthetic goal.
-
For routine, straightforward synthesis of linear peptide amides, the Rink Amide linker remains a robust and reliable choice. Its long history of successful application and the wealth of established protocols make it a go-to for many researchers.
-
For more challenging syntheses, including peptides prone to diketopiperazine formation, N-alkylated peptides, or those requiring on-resin cyclization, the BAL linker offers significant advantages. The secondary amine attachment point provides a unique chemical handle that can be exploited for more complex synthetic transformations.
Ultimately, a thorough understanding of the chemical properties and performance characteristics of each linker, as outlined in this guide, will enable the discerning scientist to select the optimal tool for the efficient and successful synthesis of their target peptide amide.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. (1998). Backbone amide linker (BAL) strategy for solid-phase synthesis of C-terminal-modified and cyclic peptides. Journal of the American Chemical Society, 120(22), 5441-5452.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
4-(N-Fmoc-aminomethyl)aniline vs. other Fmoc-amino linkers
An In-Depth Guide to Amide-Generating Linkers in Fmoc-SPPS: A Comparative Analysis of 4-(N-Fmoc-aminomethyl)aniline Derivatives and Key Alternatives
Abstract
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of a linker is paramount, dictating the C-terminal functionality of the final peptide and influencing the overall success of the synthesis. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on linkers designed for the synthesis of C-terminal peptide amides, a common functional group in biologically active peptides. We will conduct a deep dive into the properties and applications of linkers derived from this compound, exemplified by the widely-used Rink Amide linker. Its performance will be objectively contrasted with other critical amide-generating linkers, such as the hyper-acid-sensitive Sieber Amide linker. To provide a complete contextual framework, we will also compare these with the Wang linker, a benchmark for generating C-terminal peptide acids, thereby highlighting the critical decision points in linker selection. This guide synthesizes technical data with field-proven insights, offering detailed experimental protocols and a logical framework for choosing the optimal linker for your specific research objectives.
Chapter 1: The Foundational Role of Linkers in Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the initial amino acid to an insoluble polymer support (resin), allowing for the stepwise elongation of the peptide chain. Reagents and byproducts are simply washed away after each step, dramatically simplifying the purification process. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the dominant method used today, prized for its mild reaction conditions.[1][2]
This entire process hinges on the linker , a bifunctional chemical moiety that connects the nascent peptide chain to the resin. A linker must:
-
Provide a stable anchor: It must remain inert to the repetitive conditions of the synthesis cycle, specifically the basic conditions (typically 20% piperidine in DMF) used for N-terminal Fmoc group removal.[1][3]
-
Enable efficient cleavage: After synthesis is complete, the linker must be selectively cleaved under conditions that do not damage the final peptide, releasing it from the solid support.[4]
The chemical nature of the linker dictates the C-terminal functional group of the cleaved peptide—most commonly a carboxylic acid or an amide.
Chapter 2: The Workhorse: this compound and the Rink Amide Linker
This compound is a versatile chemical building block widely used in peptide chemistry and drug development.[5][6] Its structure is foundational for creating one of the most reliable and commonly used linkers for peptide amide synthesis: the Rink Amide (RAM) linker.[7][8] When this moiety is attached to a resin, it provides a robust anchor for the first amino acid.
Chemical Structure and Mechanism
The Rink Amide linker is characterized by a di-alkoxy substituted benzhydrylamine core. This structure is engineered for stability under the basic conditions of Fmoc deprotection while being labile to moderately strong acid.[8] The final cleavage step, typically using a high concentration of trifluoroacetic acid (TFA), protonates the linker, leading to the formation of a stable carbocation and releasing the peptide with a C-terminal amide.
Strengths and Applications:
-
Reliability: It is the go-to linker for the routine synthesis of simple to moderately complex peptide amides.[9]
-
High Cleavage Efficiency: Cleavage with concentrated TFA (e.g., 95%) is typically efficient and quantitative.[10]
-
Versatility: It is compatible with a wide range of standard side-chain protecting groups used in Fmoc-SPPS.[10]
Limitations:
-
Harsh Cleavage: The requirement for concentrated TFA makes it unsuitable for synthesizing peptides with extremely acid-sensitive moieties.
-
No Protected Fragments: The cleavage conditions simultaneously remove most common side-chain protecting groups (like tBu, Boc, Trt), preventing the isolation of fully protected peptide amide fragments.[11]
Chapter 3: Key Alternatives for Peptide Amide Synthesis
While the Rink Amide linker is a generalist, specific synthetic challenges often require a more specialized tool.
The Sieber Amide Linker: The Mild Cleavage Specialist
The Sieber Amide linker is distinguished by its xanthenyl core, which renders it significantly more acid-labile than the Rink Amide linker.[10][12]
Key Advantage: Hyper-Acid Sensitivity The primary benefit of the Sieber linker is its ability to be cleaved under exceptionally mild acidic conditions, such as 1-3% TFA in dichloromethane (DCM).[12][13] This mildness allows for the peptide to be released from the resin while keeping acid-labile side-chain protecting groups completely intact.[8][12]
Ideal Applications:
-
Synthesis of Protected Peptide Fragments: It is the linker of choice for creating fully protected peptide amides that will be used in subsequent fragment condensation or ligation strategies.[12]
-
Peptides with Sensitive Functionalities: When the peptide sequence contains moieties that would be degraded by concentrated TFA, the Sieber linker provides a crucial advantage.[11]
-
Sterically Hindered Peptides: The linker's structure is considered less sterically hindered than Rink Amide, which can sometimes facilitate higher loading and more efficient synthesis for challenging sequences.[13]
Safety-Catch Linkers: For Ultimate Orthogonal Control
Safety-catch linkers represent a more advanced strategy. These linkers are completely stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[14] They require a discrete chemical "activation" step to render them labile for cleavage.[14]
An example is the acyl sulfonamide linker , which is stable throughout the synthesis. After completion, the sulfonamide is activated via alkylation. This activation makes the linker susceptible to nucleophilic attack or changes its lability, allowing for cleavage under specific conditions to yield a peptide amide.[15]
Ideal Applications:
-
Complex Synthesis Strategies: Essential for syntheses that require multiple orthogonal protecting group schemes, where standard acid/base lability is insufficient.[14]
-
On-Resin Cyclization: The robust stability prior to activation allows for complex on-resin modifications, including cyclization, before the final cleavage.
Chapter 4: A Study in Contrast: The Wang Linker for Peptide Acids
To fully appreciate the function of amide-generating linkers, it is instructive to compare them with the most common linker for producing C-terminal peptide acids: the Wang linker .[16]
The Wang linker is a p-alkoxybenzyl alcohol type linker.[17] The first amino acid is attached via an ester bond. This ester linkage is stable to the basic conditions of Fmoc deprotection but is cleaved by concentrated TFA to yield a peptide with a C-terminal carboxylic acid.[12][16]
Critical Differences and Challenges:
-
Product: Wang yields a peptide acid (-COOH), whereas Rink and Sieber yield a peptide amide (-CONH₂).[8]
-
Loading Issues: The esterification of the first amino acid to the Wang resin can be problematic and is a known source of racemization, particularly for sensitive residues like Cysteine and Histidine.[9][12][18] Trityl-based resins are often recommended to avoid this issue.[9]
-
Diketopiperazine (DKP) Formation: Peptides with C-terminal Glycine or Proline attached to benzyl alcohol linkers like Wang are highly susceptible to DKP formation during the deprotection of the second amino acid. This side reaction involves an intramolecular cyclization that cleaves the dipeptide from the resin, resulting in significant yield loss.[9][18]
Chapter 5: Performance Metrics: A Comparative Analysis
The choice of linker is a critical decision based on a trade-off between cleavage conditions, desired product, and potential side reactions.
Table 1: Comparative Data of Key Fmoc-SPPS Linkers
| Feature | This compound Type (Rink Amide) | Sieber Amide | Wang |
| C-Terminal Product | Peptide Amide (-CONH₂) ** | Peptide Amide (-CONH₂) ** | Peptide Acid (-COOH) |
| Cleavage Conditions | High-Concentration Acid (e.g., 95% TFA)[11] | Mild, Dilute Acid (e.g., 1-3% TFA in DCM)[12][13] | High-Concentration Acid (e.g., 95% TFA)[12] |
| Yields Protected Fragment? | No, global deprotection occurs | Yes , side-chain protecting groups remain intact[12] | No (though specialty trityl linkers can) |
| Key Advantage | Robust and reliable for routine peptide amide synthesis[9] | Mild cleavage for protected fragments and sensitive peptides[11] | Standard, cost-effective choice for peptide acids[16] |
| Common Side Reactions/Drawbacks | Potential for side reactions with very acid-sensitive groups | Slightly lower stability during prolonged synthesis | High risk of racemization on loading Cys/His; high risk of DKP formation with Gly/Pro[9][12][18] |
| Ideal Use Case | Synthesis of deprotected C-terminal peptide amides for biological screening. | Synthesis of peptide fragments for ligation; synthesis of peptides with acid-labile modifications. | Synthesis of deprotected C-terminal peptide acids. |
Chapter 6: Field-Proven Methodologies: Experimental Protocols
The following protocols represent standard, validated procedures. Causality: The choice of solvents (DMF for swelling and reaction, DCM for washing) is based on their ability to effectively solvate the resin and reagents. The use of scavengers in cleavage cocktails is critical to prevent the re-attachment of reactive carbocations generated during deprotection to sensitive amino acid side chains like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[19]
Protocol 1: Standard Fmoc-Amino Acid Coupling Cycle
This protocol is universal once the first amino acid is loaded onto the resin.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5 minutes. Drain and repeat with fresh reagent for 10 minutes.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Typically: 5x with DMF, 3x with Dichloromethane (DCM), 3x with DMF. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 eq.), a coupling agent like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin 5x with DMF. Perform a Kaiser test to confirm the absence of free primary amines (complete coupling).
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection from Rink Amide Resin (Standard Conditions)
-
Preparation: After the final coupling, perform a final Fmoc deprotection (Protocol 1, Step 2) and wash the peptide-resin thoroughly with DCM. Dry the resin under high vacuum for at least 4 hours.[19]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common choice is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). This cocktail contains scavengers for a wide variety of sensitive residues.[20]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a reaction vessel. Agitate at room temperature for 2-3 hours.[21]
-
Peptide Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin 2-3 times with fresh TFA, collecting the washes with the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.
-
-
Purification:
-
Pellet the precipitated peptide by centrifugation (5 min at 3000 rpm).
-
Decant the ether, wash the pellet 2-3 more times with cold ether, and dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
-
Protocol 3: Mild Cleavage from Sieber Amide Resin (for Protected Fragments)
-
Preparation: Wash and dry the final peptide-resin as described in Protocol 2, Step 1.
-
Mild Cleavage Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. If the peptide contains Trp, add 1% triisopropylsilane (TIS) as a scavenger.[19]
-
Cleavage Reaction: Add the mild cleavage cocktail to the resin and agitate. The reaction is often performed in batches (e.g., 3 x 30 minutes), collecting the filtrate after each batch to maximize yield. Monitor cleavage completion by HPLC analysis of the filtrate.
-
Isolation: Combine the filtrates. Remove the TFA and DCM under reduced pressure (rotary evaporation). The resulting fully protected peptide is typically an oil or solid that can be used directly or purified by normal-phase chromatography. Do not precipitate with ether unless the hydrophobicity of the peptide has been confirmed to allow it.
Chapter 7: A Decision-Making Framework for Linker Selection
Choosing the correct linker is not merely a technical detail; it is a strategic decision that impacts the entire synthetic workflow. The following framework can guide your selection process.
By methodically considering the desired final product and the specific requirements of the peptide sequence, researchers can confidently select the most appropriate linker, minimizing side reactions and maximizing the probability of a successful synthesis.
References
- Atherton, E., & Sheppard, R. C. (1988). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Cushing, P. R., et al. (1994). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. International Journal of Peptide and Protein Research, 44(1), 1-10.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: A Deep Dive into Rink Amide AM Resin vs. Other SPPS Supports.
- Scilit. (n.d.). Preparation of protected peptide amides using the Fmoc chemical protocol.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Pícha, J., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(15), 4434.
- ResearchGate. (n.d.). Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis.
- BenchChem. (2025). A Researcher's Guide to Linker Selection for C-Terminal Acid Peptides.
- Patek, M., & Lebl, M. (1991). Safety-catch anchoring linkage for synthesis of peptide amides by Boc/Fmoc strategy. Tetrahedron letters, 32(31), 3891-3894.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859-866.
- MDPI. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- The Journal of Organic Chemistry. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- National Institutes of Health. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
- 10. biosynth.com [biosynth.com]
- 11. nbinno.com [nbinno.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. mdpi.com [mdpi.com]
- 15. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fmoc SPPS Linkers [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. scribd.com [scribd.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Alternative Linkers for Solid-Phase Peptide Synthesis: A Comparative Analysis
In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone methodology, enabling the routine construction of complex peptide chains.[1][2][3] The success of this technique hinges on the judicious selection of its core components: the solid support, protecting groups, and the linker that anchors the nascent peptide to the resin.[3][4] While standard acid-labile linkers like Wang and Rink Amide are workhorses of the field, the increasing complexity of synthetic targets—including peptides with sensitive modifications, cyclic architectures, and C-terminal functionalization—demands a more sophisticated and versatile toolkit.
This guide provides an in-depth comparison of alternative linker strategies that offer enhanced control, orthogonality, and synthetic possibilities beyond the conventional. We will explore the mechanistic underpinnings, comparative performance, and practical applications of these advanced tools, providing researchers with the necessary insights to select and implement the optimal linker for their specific synthetic challenge.
The Principle of Orthogonality: Moving Beyond Acid-Labile Cleavage
The primary driver for employing alternative linkers is the principle of orthogonality. In SPPS, an ideal synthetic scheme involves a set of completely independent reaction conditions for Nα-amino deprotection, side-chain deprotection, and final cleavage from the resin.[1] Standard Fmoc/tBu chemistry offers a bis-orthogonal system where the base-labile Fmoc group is removed iteratively, while the acid-labile side-chain protecting groups and the linker are cleaved simultaneously with a strong acid like trifluoroacetic acid (TFA).[1][5]
However, this co-dependency can be a significant limitation. For instance, synthesizing a fully protected peptide fragment for subsequent ligation is impossible if the linker and side-chains are cleaved under the same conditions. Alternative linkers introduce a third, or even fourth, dimension of orthogonality, enabling selective cleavage from the resin while leaving side-chain protecting groups intact, or vice-versa.
A Comparative Overview of Alternative Linker Technologies
To navigate the diverse options available, we can categorize alternative linkers based on their unique cleavage mechanisms. Each class offers distinct advantages and is suited for different synthetic end-goals.
Safety-Catch Linkers: Stability Through Activation
The "safety-catch" concept represents a paradigm shift in linker design. These linkers are exceptionally stable to the conditions used for both Fmoc and Boc chemistries.[1][2][6][7] They require a discrete chemical activation step to render them labile for cleavage.[1][6][7] This two-step release mechanism provides an exceptional degree of control, making them ideal for the synthesis of fully protected peptide fragments and complex cyclic peptides.
Mechanism of Action: The Sulfonamide-Based Safety-Catch Linker
A classic example is the Kenner and Ellman sulfonamide linker. The peptide is anchored via an acyl sulfonamide bond, which is stable to both acids and bases.
-
Activation: The sulfonamide nitrogen is alkylated (e.g., methylated), which dramatically increases the lability of the acyl group.
-
Cleavage: The activated N-methyl acyl sulfonamide can then be cleaved by a variety of nucleophiles (e.g., amines, water, thiols) to release the peptide as a C-terminal amide, acid, or thioester.[1]
DOT Script for Safety-Catch Linker Mechanism
Caption: Orthogonality of photolabile vs. acid-labile linkers.
Traceless Linkers: Modifying the C-Terminus
In many applications, particularly in medicinal chemistry, modification of the peptide's C-terminus is required. Traceless linkers are designed to be replaced by a functional group during the cleavage step, leaving no remnant of the linker itself on the final product.
Hydrazone and oxime linkers are excellent examples. [8][9]A peptide can be assembled on a resin functionalized with a hydrazine or an aminooxy group. Cleavage is then effected by trans-oximation or trans-hydrazonation with an excess of a soluble aldehyde or ketone, releasing the modified peptide. [8][10]Another strategy uses reductively cleavable linkers, such as those based on an azidobenzyl carbamate, which can be reduced to an aniline to trigger cleavage. [11]These methods provide access to C-terminally modified peptides without requiring a linker-derived functional group in the final structure. [11][12]
Hydrazine Linkers for Peptide Hydrazides
The synthesis of peptide hydrazides is a key step for fragment condensation via azide coupling. Aryl hydrazide linkers allow for the direct synthesis of these valuable intermediates. Cleavage is typically achieved under mild acidic conditions, which are often compatible with side-chain protecting groups.
Experimental Data: A Head-to-Head Comparison
Objective evaluation requires quantitative data. The following table summarizes experimental results from a study comparing cleavage efficiency under various basic conditions for a novel sulfone-based safety-catch linker after activation.
Table 1: Cleavage Efficiency of an Activated Sulfone Linker with Various Bases [13]
| Cleavage Condition (30 min) | % Peptide Cleaved | % Peptide Remaining on Resin |
|---|---|---|
| 100% Diethylamine (DEA) | 100% | 0% |
| 80% DEA in DCM | 100% | 0% |
| 50% DEA in DCM | 100% | 0% |
| 20% DEA in DCM | ~15% | ~85% |
| 10% Piperidine in DMF | 96% | 4% |
| 10% 4-Methylpiperidine in DMF | ~90% (Estimated from data) | ~10% (Estimated from data) |
| 60% Morpholine in DMF | Low (Qualitative) | High (Qualitative) |
Data derived from HPLC analysis reported in Pascual-García, C., et al. (2024).[13]
This data clearly demonstrates that while piperidine is highly effective, the choice of base and its concentration are critical parameters that must be optimized for efficient cleavage. The complete cleavage with ≥50% DEA highlights the lability of the activated linker to specific amine bases.
Experimental Protocols
The following protocols provide a starting point for utilizing alternative linkers. Researchers should always perform small-scale trials to optimize conditions for their specific peptide sequence.
Protocol 1: General Procedure for Photocleavage
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30 minutes in a vessel transparent to the chosen UV wavelength.
-
Solvent Exchange: Wash the resin with a solvent appropriate for the photocleavage reaction (e.g., a neutral buffered solution or an organic solvent).
-
Irradiation: Suspend the resin in the chosen solvent and irradiate with a UV lamp at the appropriate wavelength (e.g., 365 nm) with gentle agitation. The optimal irradiation time can range from 1 to 24 hours and must be determined empirically.
-
Product Collection: After irradiation, filter the resin and collect the supernatant containing the cleaved peptide. Wash the resin several times with the cleavage solvent to ensure complete recovery.
-
Analysis: Combine the filtrates and analyze the product by HPLC and Mass Spectrometry to determine cleavage efficiency and purity. [14]
Protocol 2: Activation and Cleavage of a Sulfonamide Safety-Catch Linker
-
Peptide Synthesis: Assemble the peptide sequence on the sulfonamide-based resin using standard Fmoc-SPPS protocols.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DCM and DMF and dry under vacuum.
-
Activation (Alkylation): Swell the resin in anhydrous DMF. Add a solution of an alkylating agent (e.g., iodoacetonitrile or trimethylsilyldiazomethane) and a non-nucleophilic base (e.g., DBU or MTBD). Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Cleavage:
-
For Peptide Amides: Suspend the activated resin in a solution of 20% amine (e.g., propylamine) in DMF for 4-12 hours.
-
For Peptide Acids: Suspend the activated resin in a solution containing a nucleophile like LiSPh or in a basic aqueous buffer.
-
-
Product Collection & Analysis: Filter the resin, collect the filtrate, and wash the resin. Analyze the crude product by HPLC and Mass Spectrometry.
Conclusion and Future Outlook
The evolution of linker technology has profoundly expanded the horizons of peptide science. Alternative linkers, particularly safety-catch and photolabile systems, provide an essential layer of orthogonality that enables the synthesis of previously inaccessible molecules. [1][14]Safety-catch linkers offer unparalleled control for creating protected fragments, while photolabile linkers provide the mildest possible cleavage conditions for sensitive biomolecules. Traceless and other specialty linkers continue to open new avenues for C-terminal modifications and bioconjugation.
As the demand for complex synthetic peptides in drug discovery, materials science, and chemical biology continues to grow, the development of even more sophisticated and efficient linker strategies will remain a critical area of research. The selection of the right linker is no longer a trivial choice but a strategic decision that dictates the entire synthetic route and ultimately determines the success of the project.
References
- Pascual-García, C., et al. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.
- Al-Warhi, T., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
- Al-Warhi, T., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. OUCI.
- Al-Warhi, T., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar.
- Al-Warhi, T., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
- Chen, Y.-A., et al. (2018). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. National Institutes of Health.
- Schneider, C. M., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. National Institutes of Health.
- Liu, F., et al. (2010). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. National Institutes of Health.
- Guberman, M., et al. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. ACS Publications.
- Various Authors. (n.d.). Linkers for Solid-Phase Peptide Synthesis. ResearchGate.
- McKay, C. S., et al. (2023). Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I). ACS Publications.
- Subirós-Funosas, R., & Albericio, F. (2014). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer Protocols.
- Dirksen, A., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Amazon Web Services.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.
- Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Humana Press.
- Various Inventors. (n.d.). Cleavable linker for peptide synthesis. Google Patents.
- Various Authors. (n.d.). Rapid and reversible site-specific protein immobilization and labeling via oxime and hydrazone ligations. ResearchGate.
- Hermann, P., et al. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health.
- Wang, P., et al. (2024). Traceless Peptide and Protein Modification via Rational Tuning of Pyridiniums. PubMed.
- Ward, C. C., et al. (2022). Solid-Phase Compatible Silane-Based Cleavable Linker Enables Custom Isobaric Quantitative Chemoproteomics. National Institutes of Health.
- Dahan, A., & Goldwaser, E. (2022). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. ResearchGate.
- Ward, C. C., et al. (2022). A solid-phase compatible silane-based cleavable linker enables custom isobaric quantitative chemoproteomics. ChemRxiv.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Traceless Peptide and Protein Modification via Rational Tuning of Pyridiniums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Peptides Containing 4-(N-Fmoc-aminomethyl)aniline
Introduction: The Role of 4-(N-Fmoc-aminomethyl)aniline in Modern Peptide Synthesis
In the landscape of therapeutic peptide development and chemical biology, the precise introduction of functional moieties is paramount. This compound, hereafter referred to as Fmoc-AM-Aniline, has emerged as a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its utility lies in its dual-functionality: the Fmoc-protected amine allows for its incorporation as a linker or a modified amino acid surrogate within a peptide sequence, while the aniline moiety provides a reactive handle for subsequent modifications, such as bioconjugation or the synthesis of complex peptide architectures.[1]
This guide provides a comprehensive comparison of analytical strategies for validating peptide sequences containing Fmoc-AM-Aniline. We will delve into the nuances of established validation techniques, explore common challenges and their solutions, and compare the performance of Fmoc-AM-Aniline with alternative linkers and building blocks. The methodologies and data presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their synthetic peptides.
Core Analytical Techniques for Peptide Validation
The validation of any synthetic peptide rests on two fundamental pillars: confirming its identity and assessing its purity. A multi-pronged analytical approach is not just recommended; it is essential for regulatory compliance and ensuring the biological function of the peptide.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for evaluating the purity of a peptide sample.[3][4] The technique separates the target peptide from impurities based on hydrophobicity. While robust, HPLC alone is insufficient for complete characterization as it does not confirm the molecular identity of the peptide.[4][5]
Mass Spectrometry (MS): The Definitive Tool for Identity Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight of a peptide with high accuracy, thereby confirming its identity.[3][6] When coupled with a liquid chromatography system (LC-MS), it provides both purity and identity data in a single run. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can be further employed to verify the amino acid sequence and pinpoint the location of modifications.[2][3]
Synergistic Power of HPLC and MS
The combination of HPLC and MS provides a comprehensive picture of a synthetic peptide's quality. HPLC can indicate a sample is, for instance, 98% pure, but only MS can confirm that the primary peak corresponds to the peptide of interest by verifying its molecular weight.[4][5]
Navigating the Challenges in Validating Peptides with Fmoc-AM-Aniline
The incorporation of Fmoc-AM-Aniline introduces specific analytical challenges that researchers must be prepared to address.
-
Hydrophobicity and its Impact on HPLC: The aniline and Fmoc-protecting groups (if not removed) contribute significant hydrophobicity to the peptide. This can lead to longer retention times and potential peak broadening in RP-HPLC. Method optimization, such as adjusting the gradient of the organic solvent, may be necessary to achieve sharp, well-resolved peaks.
-
Ionization Efficiency and Fragmentation in MS: The aniline moiety can influence the ionization efficiency of the peptide in the mass spectrometer. Furthermore, during tandem MS (MS/MS) for sequencing, the presence of this non-standard building block can lead to atypical fragmentation patterns. It is crucial to carefully analyze the MS/MS spectra to ensure correct sequence assignment.
-
Incomplete Fmoc-Deprotection: Incomplete removal of the Fmoc group from the aniline's aminomethyl group during synthesis is a common source of impurity. This results in a significant increase in hydrophobicity, leading to a well-separated peak in the HPLC chromatogram, and a corresponding mass shift of +222.2 Da in the mass spectrum.
Comparative Analysis: Fmoc-AM-Aniline vs. Alternative Linkers
The choice of a linker or functionalized building block is critical and depends on the desired properties of the final peptide. Below is a comparison of Fmoc-AM-Aniline with other commonly used alternatives.
| Feature | This compound | Rink Amide Linker | Sieber Amide Resin | Trityl-Based Resins |
| Functionality | Introduction of an aromatic amine for further conjugation. | Synthesis of C-terminal peptide amides.[7] | Synthesis of protected peptide amides.[7] | Synthesis of peptide acids and protected peptides.[7] |
| Cleavage Conditions | Standard TFA cleavage cocktails.[8][9] | Requires strong acid (e.g., 95% TFA) for cleavage.[7] | Mildly acidic conditions (e.g., 1% TFA in DCM) for cleavage.[7] | Very mild acidic conditions for cleavage. |
| Key Advantage | Provides a versatile handle for post-synthesis modification. | Robust and widely used for peptide amide synthesis. | Allows for the synthesis of fully protected peptide fragments. | Minimizes side reactions like diketopiperazine formation.[7] |
| Potential Challenge | Increased hydrophobicity can complicate purification. | Can be difficult to cleave peptides with sensitive residues. | Less commonly used than Rink Amide. | Bulky linker can sometimes lead to lower loading capacities. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis Incorporating Fmoc-AM-Aniline
This protocol outlines the manual coupling of Fmoc-AM-Aniline onto a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-AM-Aniline (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for another 10 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Coupling: In a separate vessel, dissolve Fmoc-AM-Aniline, HATU, and DIPEA in DMF. Add this activation mixture to the resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times) followed by dichloromethane (DCM) (3 times).
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
N-terminal Fmoc Removal: Ensure the final N-terminal Fmoc group is removed using 20% piperidine in DMF.[9]
-
Resin Preparation: Wash the resin with DMF, then DCM, and dry under vacuum.[9]
-
Cleavage: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[8]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: HPLC and LC-MS Analysis
Instrumentation:
-
Analytical HPLC system with a C18 column
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 214 nm and 280 nm.
-
-
LC-MS Analysis:
-
Couple the HPLC outflow to the mass spectrometer.
-
Acquire mass spectra across the expected m/z range of the peptide.
-
For sequence confirmation, perform MS/MS analysis on the parent ion of the target peptide.
-
Visualizing the Workflow
Diagram 1: Fmoc-SPPS Cycle with Fmoc-AM-Aniline Incorporation
Caption: The solid-phase peptide synthesis cycle for incorporating Fmoc-AM-Aniline.
Diagram 2: Peptide Validation Workflow
Caption: A decision-based workflow for the validation of synthetic peptides.
Conclusion
The successful synthesis and validation of peptides containing this compound require a nuanced understanding of its chemical properties and their impact on standard analytical techniques. While its incorporation presents unique challenges, particularly concerning hydrophobicity and mass spectrometric behavior, these can be overcome with careful method development and a synergistic analytical approach. By combining HPLC for purity assessment with mass spectrometry for identity confirmation, researchers can confidently verify the integrity of their Fmoc-AM-Aniline-containing peptides, paving the way for their application in novel therapeutics and advanced biomaterials.
References
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Retrieved from Google Search.
- Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc. Retrieved from Google Search.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved from Google Search.
- This compound. (n.d.). Chem-Impex. Retrieved from Google Search.
- The Role of HPLC Analysis in Peptide Characterization. (2025, November 20). Retrieved from Google Search.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. Retrieved from Google Search.
- Peptide–Spectrum Match Validation with Internal Standards (P–VIS). (n.d.). PubMed Central - NIH. Retrieved from Google Search.
- Verification of Single-Peptide Protein Identifications by the Application of Complementary Database Search Algorithms. (n.d.). PubMed Central. Retrieved from Google Search.
- Peptide Quality: Importance of Third-Party Validation. (n.d.). Retrieved from Google Search.
- Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ -50 Gradient System. (n.d.). LabRulez LCMS. Retrieved from Google Search.
- (PDF) Validation of Peptide Mapping for Protein Identity and Genetic Stability. (n.d.). ResearchGate. Retrieved from Google Search.
- Cleavage from Wang Resin. (n.d.). Aapptec Peptides. Retrieved from Google Search.
- Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. (n.d.). PubMed. Retrieved from Google Search.
- Cleavage from HMPA Resin. (n.d.). Aapptec Peptides. Retrieved from Google Search.
- A Comparative Guide to Alternatives for Fmoc-N-Me-Glu(OtBu)-OH in Peptide Synthesis. (n.d.). Benchchem. Retrieved from Google Search.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from Google Search.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. Retrieved from Google Search.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies. Retrieved from Google Search.
- Fmoc SPPS Linkers. (n.d.). Sigma-Aldrich. Retrieved from Google Search.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pepdoopeptides.com [pepdoopeptides.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. ijsra.net [ijsra.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to pH-Dependent Stability of Aniline-Based Linkers in Targeted Therapeutics
Introduction: The Critical Role of Linker Stability in Drug Efficacy
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker is not merely a molecular bridge but a sophisticated control element. It dictates the stability of the conjugate in systemic circulation and orchestrates the precise release of a potent payload at the target site.[1] An ideal linker must perform a delicate balancing act: it must be exceptionally stable at the physiological pH of blood (~7.4) to prevent premature drug release and associated off-target toxicity, yet cleave efficiently in the acidic environments of tumor microenvironments (pH ~6.5) or intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][3] This pH differential is the key that aniline-based and other pH-sensitive linkers are designed to exploit.
This guide provides an in-depth comparison of the stability profiles of various linkers involving aniline chemistry under different pH conditions. We will delve into the mechanisms governing their stability, present comparative experimental data, and provide a robust, field-tested protocol for evaluating linker stability in your own laboratory.
The Role of Aniline in pH-Sensitive Linker Design
Aniline and its derivatives are versatile components in the construction of cleavable linkers. Their role can be broadly categorized in two ways: as a key structural element within a pH-labile bond, or as a leaving group in a pH-triggered cleavage mechanism. The electronic properties of the aniline ring can be modified through substitution to finely tune the stability and cleavage kinetics of the linker.[] For instance, electron-donating groups can increase stability, while electron-withdrawing groups can render a linker more susceptible to hydrolysis.[5] This tunability is paramount for optimizing the therapeutic index of a drug conjugate.
Comparative Analysis of Aniline-Based Linkers
The stability of a linker is best understood through its cleavage half-life (t½) at different pH values. A large differential in half-life between pH 7.4 and acidic pH is the hallmark of a successful pH-sensitive linker.
Hydrazone Linkers
Hydrazone linkers, formed by the condensation of a ketone or aldehyde with a hydrazine derivative, are the most extensively studied class of pH-sensitive linkers.[] The cleavage mechanism is based on the acid-catalyzed hydrolysis of the C=N imine bond. The pKa of aniline (~4.6) is fundamental to this process; in acidic conditions, protonation of the aniline nitrogen facilitates nucleophilic attack by water, leading to bond scission.[7]
The stability of hydrazones can be significantly influenced by their chemical structure. Acylhydrazones, for example, are often more resistant to hydrolysis at neutral pH compared to alkylhydrazones, yet remain highly labile at lower pH, making them excellent candidates for ADCs.[8]
Thiomaleamic Acid Linkers
A more recent innovation involves the use of thiomaleamic acids, which are generated from the ring-opening of N-arylthiomaleimide bioconjugates.[9] In this system, the linker is stable under physiological conditions. However, upon exposure to mildly acidic pH, the amide bond cleaves, releasing the aniline-containing payload. This strategy offers a distinct mechanism for pH-controlled release.[9]
Below is a diagram illustrating the general concept of pH-dependent payload release.
Caption: General mechanism of ADC action via pH-dependent linker cleavage.
Quantitative Stability Comparison
The following table summarizes the reported half-life data for different types of pH-sensitive linkers, illustrating their relative stabilities.
| Linker Type | Structure Example | t½ at pH 7.4 | t½ at pH 5.0-5.5 | Stability Ratio (pH 7.4 / pH 5.0) | Reference |
| Acylhydrazone | AcBut-Doxorubicin | >24 hours | ~4.4 hours (at pH 5.0) | > 5.5 | [8][10] |
| Alkylhydrazone | Simple Alkyl | ~2.0 hours | ~2.4 minutes | ~50 | [8] |
| Thiomaleamic Acid | Dithiomaleimide-Aniline | Stable for >3 days | Progressive cleavage over 72h | Qualitatively High | [9] |
| Val-Cit (Enzymatic) | Val-Cit-PAB-MMAE | >100x more stable than hydrazone | N/A (Enzyme-cleaved) | N/A | [10] |
Note: Data is compiled from multiple sources and represents typical values. Actual stability is highly dependent on the specific molecular structure.
The chemical structures and cleavage sites for representative linkers are shown below.
Caption: Cleavage sites of representative pH-sensitive linkers.
Experimental Protocol: In Vitro pH-Dependent Stability Assay
This protocol provides a robust method for assessing the chemical stability of a linker-payload or ADC at different pH values over time. The primary analytical method is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and quantify the intact conjugate from the released payload.[11]
Rationale
The choice of buffers at pH 7.4, 5.5, and 4.5 mimics the physiological conditions of the bloodstream, early endosomes, and lysosomes, respectively.[2] Incubation at 37°C replicates physiological temperature. LC-MS is the preferred analytical method as it provides both quantitative data (% remaining) and qualitative identification of degradation products.[11]
Materials
-
Test Article (e.g., ADC, linker-payload conjugate)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, 50 mM, pH 5.5
-
Acetate Buffer, 50 mM, pH 4.5
-
Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (e.g., Acetonitrile with 0.1% formic acid or a high pH buffer like Tris)
-
Incubator or water bath at 37°C
-
HPLC or LC-MS system
-
Autosampler vials
Procedure
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test article in DMSO.
-
Working Solution Preparation:
-
For each pH condition (7.4, 5.5, 4.5), dilute the stock solution into the respective buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Vortex gently to mix.
-
-
Time-Zero (T=0) Sample: Immediately after preparing the working solutions, take an aliquot from each pH condition. Quench the reaction by diluting it 1:10 in the cold quenching solution. This sample represents 100% intact conjugate. Store at -20°C or colder until analysis.
-
Incubation: Place the remaining working solutions in an incubator at 37°C.
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each incubating solution.
-
Quench each aliquot immediately as described in step 3 and store frozen. The selection of time points should be guided by the expected lability of the linker.
-
-
Sample Analysis:
-
Once all time points are collected, analyze the samples by a validated reverse-phase HPLC or LC-MS method.
-
The method should be able to resolve the intact conjugate from the released payload and other potential degradants.
-
-
Data Analysis:
-
For each time point, calculate the peak area of the intact conjugate.
-
Determine the percentage of intact conjugate remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining versus time for each pH condition.
-
Calculate the half-life (t½) for each pH by fitting the data to a first-order decay model.
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for the in vitro pH stability assay.
Conclusion and Future Outlook
The selection of a linker is a critical decision in the development of targeted therapies. Aniline-based linkers, particularly acylhydrazones and emerging thiomaleamic acid systems, offer a powerful, tunable platform for achieving pH-dependent payload release. While hydrazones are well-characterized, their potential for premature release in circulation remains a consideration.[12] Newer chemistries, like the thiomaleamic acid linkers, demonstrate excellent stability at physiological pH, addressing this key challenge.[9]
The ultimate choice of linker must be tailored to the specific antibody, payload, and cancer indication.[1] A thorough evaluation of linker stability using robust in vitro assays, as described here, is an indispensable step in the pipeline. It provides the foundational data needed to predict in vivo performance, de-risk candidates early, and ultimately design safer and more effective therapeutics.
References
- Benchchem. A Head-to-Head Comparison: Enzyme-Cleavable vs. pH-Sensitive Linkers in Antibody-Drug Conjugates.
- Shugrue, C., et al. (2024). Electron-rich anilines as cleavable linkers for peptides. PubMed.
- Washington State University. pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates.
- Benchchem. The Stability Showdown: A Comparative Guide to Hydrazone-Based Conjugates In Vitro and In Vivo.
- Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH.
- NJ Bio, Inc. Linkers for ADCs.
- Lu, J., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.
- BOC Sciences. Acid Labile Linker Synthesis | ADC Services.
- Di Pisa, M., et al. (2022). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications (RSC Publishing).
- IPHASE Biosciences. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo.
- Di Pisa, M., et al. (2022). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. ResearchGate.
- Creative Biolabs. pH-Sensitive Linker Synthesis Service.
- Yabbarov, N. G., et al. (2019). Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate. PubMed.
- BOC Sciences. Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates.
- Jones, M. W., et al. (2016). Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation. NIH.
- Enamine. Chemical Stability Assay.
- IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release.
- Stejskal, J., et al. (2010). Neutral aniline molecules are converted to protonated form, anilinium cations, in high acidity conditions. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. iphasebiosci.com [iphasebiosci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. njbio.com [njbio.com]
The Strategic Advantage of 4-(N-Fmoc-aminomethyl)aniline in Peptide Amide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of linker—the molecular anchor tethering a growing peptide chain to its solid support—is a critical decision that profoundly influences the success of the synthesis. For the production of C-terminally amidated peptides, a common structural motif in many biologically active peptides, linkers derived from 4-(N-Fmoc-aminomethyl)aniline have become a cornerstone of the field. This guide provides an in-depth technical comparison of the advantages of using this compound-derived linkers, primarily the Rink Amide linker, against other common alternatives for peptide amide synthesis, supported by an analysis of their chemical properties and performance in SPPS.
The Central Role of the Linker in SPPS
The linker in SPPS serves a dual purpose: it must be stable enough to withstand the repeated cycles of deprotection and coupling during peptide chain elongation, yet be susceptible to cleavage under specific conditions to release the desired peptide product. The choice of linker dictates the C-terminal functionality of the peptide, with different linkers designed to yield peptide acids, amides, or other modified termini. For peptide amides, the linker's structure and cleavage characteristics are paramount to achieving high yield and purity.
This compound: The Precursor to a Versatile Linker
This compound is a versatile building block in organic and peptide chemistry.[1] Its key structural features—a primary aromatic amine and an Fmoc-protected aminomethyl group—make it an ideal starting material for the synthesis of acid-labile linkers for SPPS. The most prominent linker derived from this compound is the Rink Amide linker.
The synthesis of the Rink Amide linker typically involves the acylation of the aniline nitrogen with an appropriate dicarboxylic acid derivative, which is then coupled to an aminofunctionalized solid support. The Fmoc-protected aminomethyl group serves as the attachment point for the first amino acid of the peptide sequence.
A Head-to-Head Comparison: Rink Amide vs. Alternative Amide Linkers
The performance of a linker is best evaluated by comparing its performance against alternatives under similar conditions. Here, we compare the Rink Amide linker, derived from this compound, with other popular linkers for peptide amide synthesis: the Sieber amide linker and the PAL (Peptide Amide Linker).
| Linker | Structure | Key Features | Cleavage Conditions | Advantages | Disadvantages |
| Rink Amide | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamido | Acid-labile benzhydrylamine type | 95% TFA | Robust, versatile, and widely used for routine synthesis of peptide amides.[2][3] | Harsher cleavage conditions compared to Sieber; potential for side-product formation from linker decomposition.[4] |
| Sieber Amide | 9-Fmoc-amino-xanthen-3-yloxy | Highly acid-labile xanthenyl type | 1-5% TFA in DCM | Milder cleavage conditions, suitable for sensitive peptides and synthesis of protected peptide amides.[3][5] Less sterically hindered than Rink Amide.[3] | May be too labile for some applications; potential for premature cleavage. |
| PAL | 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid | Tris(alkoxy)benzylamine type | 95% TFA | Chemically inert linker backbone, potentially leading to cleaner products, especially for long sequences.[5][6] | Similar cleavage conditions to Rink Amide; may offer subtle advantages in specific contexts. |
Key Performance Metrics:
-
Acid Lability and Cleavage Conditions: The Rink Amide linker requires a high concentration of trifluoroacetic acid (TFA) for efficient cleavage, which also simultaneously removes most common side-chain protecting groups.[2] In contrast, the Sieber amide resin is significantly more acid-labile, allowing for cleavage with as little as 1-5% TFA in dichloromethane (DCM).[3][5] This mild cleavage is a distinct advantage when synthesizing peptides with sensitive modifications or when the goal is to obtain a fully protected peptide amide for subsequent fragment condensation. The PAL linker generally requires strong acid cleavage, similar to the Rink Amide linker.[6]
-
Steric Hindrance and Loading Efficiency: The Sieber amide linker is noted to be less sterically hindered than the Rink Amide linker.[3] This can be advantageous for the coupling of the first amino acid, particularly with bulky residues, potentially leading to higher loading efficiencies.
-
Side Reactions:
-
Diketopiperazine (DKP) Formation: DKP formation is a common side reaction in SPPS, particularly with dipeptide sequences containing proline or other residues prone to cyclization. The choice of linker can influence the extent of this side reaction. While DKP formation is a sequence-dependent issue, the steric bulk of the linker can play a role.[7] Highly sterically hindered linkers like 2-chlorotrityl chloride are often employed to suppress DKP formation.[5]
-
Racemization: Racemization can occur during the activation and coupling of amino acids. While largely dependent on the coupling reagents and the specific amino acid, the conditions used for linker attachment and cleavage can also contribute. The use of milder cleavage conditions, as afforded by the Sieber linker, can be beneficial in minimizing acid-catalyzed racemization of sensitive residues.
-
Linker Decomposition: The Rink Amide linker can undergo decomposition under strong acid cleavage conditions, potentially leading to the formation of byproducts that can alkylate the C-terminal amide of the peptide.[4] This side reaction can be minimized by the addition of scavengers to the cleavage cocktail. The PAL linker, with its more chemically inert backbone, is reported to generate fewer linker-derived byproducts upon cleavage.[5]
-
Experimental Protocols
General Workflow for Peptide Amide Synthesis
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis of a peptide amide using an Fmoc-protected, acid-labile linker.
Step-by-Step Protocol for Peptide Synthesis using Rink Amide Resin
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: Making an Informed Decision
The choice of linker is a strategic decision in peptide synthesis. This compound serves as a valuable precursor for the widely used Rink Amide linker, a robust and versatile tool for the routine synthesis of peptide amides. Its advantages lie in its well-established protocols and predictable performance.
However, for peptides with acid-sensitive moieties or for the synthesis of protected peptide fragments, the more acid-labile Sieber amide linker presents a compelling alternative, offering milder cleavage conditions that can enhance product purity and preserve delicate chemical functionalities. The PAL linker may offer benefits in specific cases, particularly for the synthesis of long and complex peptides where minimizing linker-related side products is a priority.
Ultimately, the optimal choice of linker depends on the specific requirements of the target peptide. A thorough understanding of the chemical properties and performance characteristics of each linker, as outlined in this guide, will empower researchers to make informed decisions that lead to the successful synthesis of high-quality peptide amides.
References
- Biotage. How to choose the right resin functionality for solid phase peptide synthesis. [Link]
- Rapp Polymere. Resins with Sieber Amide (Xanthenyl) Linker. [Link]
- AAPPTec.
- ACS Publications. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. [Link]
- UCI Department of Chemistry.
- MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. [Link]
- Semantic Scholar. An improved and practical synthesis of Fmoc Rink linker. [Link]
- PubMed. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. [Link]
- Digital CSIC. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. [Link]
- AAPPTec. Peptide Synthesis Resins. [Link]
- ResearchGate. To Rink or Not to Rink Amide Link, that is the Question to Address for More Economical and Environmentally Sound Solid-Phase Peptide Synthesis. [Link]
- Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]
- PubMed.
- Mesa Labs. SPPS Tips For Success Handout. [Link]
- ProQuest.
- ResearchGate. C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin.
- UC Davis.
- PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Peptide Amide Synthesis: A Comparative Guide to 4-(N-Fmoc-aminomethyl)aniline and Its Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of success, directly influencing the purity, yield, and overall feasibility of obtaining the desired peptide amide. Among the plethora of available options, 4-(N-Fmoc-aminomethyl)aniline has been a workhorse, serving as the foundational component for the widely used PAL (Peptide Amide Linker) resins. While versatile, this linker is not without its limitations. This guide provides an in-depth technical comparison of this compound with common alternatives, supported by experimental insights and protocols to empower you in making informed decisions for your specific synthetic challenges.
The Central Role and Inherent Limitations of this compound (PAL Linker)
This compound is an acid-labile linker precursor that, once attached to a solid support, generates a PAL-type resin for the synthesis of C-terminal peptide amides. Its popularity stems from its compatibility with the standard Fmoc/tBu strategy and its relatively straightforward cleavage using trifluoroacetic acid (TFA).
However, experienced peptide chemists are well-acquainted with the potential pitfalls associated with this linker, particularly in the synthesis of "difficult" or sensitive peptide sequences. The primary limitations can be categorized as follows:
-
Diketopiperazine (DKP) Formation: This is arguably the most significant side reaction associated with benzyl-type linkers like PAL. DKP formation is an intramolecular cyclization of the N-terminal dipeptide, leading to the cleavage of the peptide from the resin and truncation of the sequence. This side reaction is particularly pronounced when the C-terminal amino acids are proline, glycine, or other residues that can readily adopt the necessary conformation for cyclization.[1][2][3] The acidic conditions used for Fmoc deprotection can catalyze this process.[1]
-
Linker Instability and Fragmentation: Under strong acid cleavage conditions, the ether bond anchoring the linker to the resin can also be susceptible to cleavage. This can lead to the generation of linker-related impurities that can be challenging to separate from the desired peptide. In some cases, the cleaved linker fragments can even reattach to sensitive residues on the peptide, such as tryptophan.[4]
-
Suboptimal Performance in "Difficult" Syntheses: For long or aggregation-prone peptide sequences, the inherent properties of the polystyrene-based resins often used with PAL linkers can exacerbate synthetic challenges.[5][6] Incomplete couplings and deprotections can become more frequent, leading to a complex mixture of deletion sequences in the crude product.
A Comparative Analysis: this compound vs. Key Alternatives
To overcome the limitations of the PAL linker, several alternatives have been developed. This section provides a head-to-head comparison with two of the most common alternatives: the Rink Amide linker and the Sieber Amide linker.
| Feature | This compound (PAL) | Rink Amide Linker | Sieber Amide Linker |
| Structure | p-alkoxybenzylamine | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxymethyl | Xanthenyl |
| Acid Lability | High | High | Very High |
| Cleavage Conditions | 95% TFA | 95% TFA | 1-5% TFA in DCM |
| Diketopiperazine (DKP) Formation | Prone, especially with Pro or Gly at C-terminus | Prone, similar to PAL | Less prone due to milder cleavage |
| Side Reactions | Linker fragmentation and reattachment | Linker fragmentation possible | Linker cleavage from resin observed[4] |
| Suitability for Protected Fragments | Not ideal | Not ideal | Excellent |
| Performance with Bulky Residues | Can be challenging | Steric hindrance can be an issue[7] | Generally good performance |
Rink Amide Linker: A Close Relative with Subtle Differences
The Rink Amide linker is structurally similar to the PAL linker and shares many of its characteristics, including its acid lability and propensity for DKP formation. However, some studies have suggested that for certain applications, such as the synthesis of N-alkyl amides, PAL-based resins can provide higher loading yields.[7] The choice between PAL and Rink Amide often comes down to empirical optimization for a specific peptide sequence.
Sieber Amide Linker: The Mild Cleavage Champion
The Sieber Amide linker stands out due to its exceptional acid lability, allowing for cleavage under very mild conditions (e.g., 1-5% TFA in dichloromethane).[4][8] This property makes it the linker of choice for the synthesis of protected peptide amides, which can be used as building blocks in fragment condensation strategies. The milder cleavage conditions can also help to minimize acid-sensitive side reactions. However, the high acid sensitivity of the Sieber linker means that care must be taken during synthesis to avoid premature cleavage.
Safety-Catch Linkers: A Paradigm Shift in Cleavage Strategy
For particularly challenging syntheses where acid lability is a concern throughout the process, "safety-catch" linkers offer an elegant solution. These linkers are stable to both acidic and basic conditions used in SPPS. They require a specific chemical activation step before they become labile for cleavage.[9][10][11][12] This approach provides an additional layer of orthogonality and can be invaluable for the synthesis of complex peptides.
Experimental Design for Linker Performance Evaluation
To provide a practical framework for comparing these linkers in your own laboratory, the following experimental protocol outlines a head-to-head evaluation of PAL, Rink Amide, and Sieber Amide resins for the synthesis of a model peptide amide.
Objective:
To compare the performance of PAL, Rink Amide, and Sieber Amide resins in the synthesis of a model peptide amide, focusing on crude purity, yield, and the prevalence of diketopiperazine (DKP) formation.
Model Peptide:
A hexapeptide sequence known to be susceptible to DKP formation, such as H-Gly-Pro-Gly-Val-Gly-Ala-NH₂.
Experimental Workflow:
Figure 1: A generalized workflow for the comparative synthesis and analysis of a model peptide on different resins.
Detailed Protocols:
1. Peptide Synthesis:
-
Resin: Use pre-loaded PAL, Rink Amide, and Sieber Amide resins with the first amino acid (Ala) to ensure consistent starting material.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Amino Acid Coupling: Use a standard coupling cocktail, such as HBTU/DIPEA in DMF, with a 4-fold excess of Fmoc-amino acid.
-
Monitoring: Perform a Kaiser test after each coupling step to ensure completion.
2. Cleavage:
-
PAL and Rink Amide Resins: Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours at room temperature.
-
Sieber Amide Resin: Cleave the peptide using a milder cocktail of 2% TFA in dichloromethane (DCM) for 2 hours at room temperature.
3. Analysis:
-
HPLC Analysis: Analyze the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Monitor the absorbance at 214 nm.
-
LC-MS Analysis: Use LC-MS to identify the desired peptide product and any major impurities, including the DKP byproduct and any linker-related adducts.
Expected Outcomes and Data Interpretation:
By comparing the HPLC chromatograms and LC-MS data from the three syntheses, you can quantitatively assess the following:
-
Crude Purity: The percentage of the desired peptide peak in the HPLC chromatogram.
-
Yield: The amount of desired peptide obtained relative to the theoretical yield.
-
DKP Formation: The percentage of the DKP byproduct peak in the HPLC chromatogram, confirmed by its mass in the LC-MS data.
This comparative data will provide a clear indication of which linker is most suitable for your specific peptide sequence and synthetic strategy.
Conclusion and Recommendations
While this compound remains a valuable and widely used linker for the synthesis of peptide amides, a thorough understanding of its limitations is crucial for successful peptide synthesis. For sequences prone to diketopiperazine formation, or for the synthesis of protected peptide fragments, alternative linkers such as the Sieber Amide resin may offer significant advantages. For particularly "difficult" sequences, exploring safety-catch linkers or other advanced strategies may be warranted.
The experimental protocol provided in this guide offers a robust framework for empirically determining the optimal linker for your specific needs. By systematically evaluating different linkers, you can minimize side reactions, improve the purity and yield of your crude peptide, and ultimately streamline your downstream purification efforts.
References
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Kinetics of diketopiperazine formation using model peptides. PubMed, 1995.
- Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI, 2023.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Morressier, 2023.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed, 2024.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar, 2024.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI, 2024.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH, 2024.
- The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis.
- A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH, 2010.
- Peptide Synthesis Resins. AAPPTEC, n.d.
- Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activ
- Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC - NIH, 2022.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore, n.d.
- The road to the synthesis of "difficult peptides". PubMed, 2016.
- Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences. MDPI, 2025.
- Schematic representation for the cleavage protocol from Sieber amide resin.
- Peptide Purification Process & Methods: An Overview. Bachem, n.d.
- Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs, n.d.
- HPLC of Peptides and Proteins. Springer, n.d.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich, n.d.
- Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Wiley Online Library, 2016.
- Purification of Peptides from Solid-Phase Peptide Synthesis with RP-HPLC.
- This compound. Chem-Impex, n.d.
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs, 2025.
- Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. MDPI, 2022.
- Technical Support Center: Synthesis of Difficult Peptides with PEG Linkers. Benchchem, n.d.
- Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI, 2023.
- Assessing the Stability of Amide Bonds from Fmoc-N-PEG24-acid: A Compar
- Synthesis of 'difficult' peptide sequences: application of a depsipeptide technique to the Jung-Redemann 10- and 26-mers and the amyloid peptide A beta(1-42).
- A novel mass spectrometry-cleavable, phosphate-based enrichable and multi-targeting protein cross-linker. PMC - NIH, 2017.
- A Head-to-Head Comparison of Fmoc- and Boc-Protected PEG Linkers in Bioconjug
- The road to the synthesis of "difficult peptides". Semantic Scholar, 2016.
- Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH, 2013.
- Compatibility study of Merrifield linker in Fmoc str
- Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central, n.d.
- Fmoc SPPS Linkers. Sigma-Aldrich, n.d.
- Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journals, n.d.
- Mass Spectrometry-Based Solid Phase Peptide Reaction Assay for Detecting Allergenicity Using an Immobilized Peptide-Conjug
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- 3. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 4. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The road to the synthesis of "difficult peptides" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Bioconjugation Efficiency: A Comparative Study of Common Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Bioconjugate Performance
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1][2] From antibody-drug conjugates (ADCs) for targeted cancer therapy to fluorescently labeled proteins for advanced imaging, the success of these powerful tools hinges on the chemical bridge that connects their components: the linker.[][4][5] The choice of linker chemistry not only dictates the stability and homogeneity of the resulting bioconjugate but also profoundly influences its efficacy and safety profile.[][5][6]
This guide provides an in-depth comparative analysis of the bioconjugation efficiency of different linker types. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the "why" behind experimental choices. We will explore the mechanistic nuances of popular linker chemistries, present objective performance data, and provide detailed, field-tested protocols to empower you to make informed decisions in your own research and development endeavors.
Understanding Bioconjugation Efficiency: More Than Just Yield
Bioconjugation efficiency is a multifaceted parameter. While high reaction yield is a primary objective, a holistic assessment also considers:
-
Specificity and Site-Selectivity: The ability to target specific functional groups on a biomolecule is crucial for creating homogeneous conjugates with consistent properties.[7]
-
Reaction Kinetics: Rapid and efficient reactions are desirable, especially when working with sensitive biomolecules.
-
Stability of the Conjugate: The resulting covalent bond must be stable under relevant physiological conditions to prevent premature dissociation.[][6]
-
Reproducibility: The conjugation process should be robust and yield consistent results from batch to batch.
In the context of ADCs, a critical metric for evaluating conjugation efficiency is the Drug-to-Antibody Ratio (DAR) , which represents the average number of drug molecules attached to a single antibody.[][9] An optimal DAR is essential for balancing therapeutic potency and potential toxicity.[]
A Comparative Analysis of Common Linker Chemistries
The selection of a linker is fundamentally tied to the available functional groups on the biomolecule of interest. Here, we compare three widely used classes of linkers, each targeting a different functional group.
Amine-Reactive Linkers: The Workhorse of Bioconjugation
N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive linkers, targeting the primary amines found in lysine residues and the N-terminus of proteins.[10]
Mechanism of Action: NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond.[10]
dot
Caption: NHS Ester Reaction with a Primary Amine.
Key Considerations for Efficiency:
-
pH is Critical: The reaction is highly pH-dependent. The optimal pH range is typically 8.3-8.5 to ensure the primary amine is deprotonated and sufficiently nucleophilic while minimizing hydrolysis of the NHS ester.[10][11]
-
Buffer Choice: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[12] Phosphate or bicarbonate buffers are generally recommended.[11][12]
-
Hydrolysis as a Competing Reaction: NHS esters are susceptible to hydrolysis, which increases with pH.[10] This competing reaction reduces the amount of NHS ester available for conjugation, thereby lowering efficiency.
Thiol-Reactive Linkers: Precision Through Cysteine Targeting
Maleimides are the most common thiol-reactive linkers, selectively targeting the sulfhydryl groups of cysteine residues.[13][14][15] This approach offers greater site-specificity than amine-reactive chemistry due to the lower abundance of cysteine residues in most proteins.
Mechanism of Action: Maleimides react with thiols via a Michael addition to form a stable thioether bond.[16]
dot
Caption: Maleimide Reaction with a Thiol Group.
Key Considerations for Efficiency:
-
Reduction of Disulfide Bonds: Cysteine residues often exist as disulfide bonds, which are unreactive towards maleimides.[13][14] Therefore, a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) is often necessary prior to conjugation.[13][14]
-
pH Control: The optimal pH range for the maleimide-thiol reaction is 7.0-7.5.[13] At higher pH, the maleimide ring can become unstable, and at lower pH, the thiol is less nucleophilic.
-
Oxygen Exclusion: Thiols are susceptible to oxidation.[13] It is recommended to use degassed buffers and flush reaction vessels with an inert gas like nitrogen or argon to prevent oxidative dimerization of thiols.[13]
Bioorthogonal Linkers: The "Click Chemistry" Revolution
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly selective and efficient method for bioconjugation.[17][18] This bioorthogonal reaction involves functional groups that are not naturally present in biomolecules, thus avoiding side reactions.[17][19]
Mechanism of Action: An azide and a terminal alkyne undergo a [3+2] cycloaddition reaction in the presence of a copper(I) catalyst to form a stable triazole linkage.[17]
dot
Sources
- 1. susupport.com [susupport.com]
- 2. Bioconjugation - Wikipedia [en.wikipedia.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lifetein.com [lifetein.com]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. interchim.fr [interchim.fr]
- 18. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 19. lumiprobe.com [lumiprobe.com]
Cost-benefit analysis of using 4-(N-Fmoc-aminomethyl)aniline in research
An In-Depth Guide for Researchers
As a Senior Application Scientist, the decision to incorporate a specific reagent into a synthetic workflow extends beyond its immediate function. It requires a meticulous evaluation of its cost, efficiency, versatility, and impact on the final product's purity and yield. This guide provides a comprehensive cost-benefit analysis of 4-(N-Fmoc-aminomethyl)aniline, a versatile building block in peptide synthesis, drug development, and bioconjugation.[1][2][3] We will delve into its core chemical principles, compare it with viable alternatives, and provide actionable experimental protocols to ground our analysis in practical application.
The Core Utility: Understanding this compound
At its heart, this compound is a bifunctional molecule. It possesses a primary aniline amine group and a second primary amine protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This structure makes it an invaluable tool, primarily serving two roles:
-
A Linker Precursor: The primary aniline group can be used to anchor the molecule to a solid support or another molecule, leaving the Fmoc-protected amine ready for synthetic elaboration, such as in solid-phase peptide synthesis (SPPS).[]
-
A Synthetic Building Block: It introduces a protected aminomethylphenyl moiety into a larger molecule, a common scaffold in medicinal chemistry.[1][2]
The key to its utility lies in the Fmoc protecting group . The Fmoc group is renowned for its stability in acidic conditions while being easily cleaved under mild basic conditions, a principle known as orthogonal protection.[5][6] This allows for the selective deprotection of the aminomethyl nitrogen without disturbing acid-labile protecting groups elsewhere in the molecule, such as the tert-Butyloxycarbonyl (Boc) group, which is a cornerstone of modern peptide chemistry.[7][8]
The cleavage proceeds via a base-catalyzed β-elimination mechanism, typically using a secondary amine like piperidine.[9] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine.[9][10]
Caption: Decision tree for selecting a linker or building block for synthesis.
Experimental Protocols
To ensure trustworthiness, protocols must be self-validating. The following workflows include critical monitoring steps.
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition.
Caption: A self-validating workflow for one cycle of Fmoc-SPPS.
Methodology:
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10-20 minutes. [9]Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and dibenzofulvene.
-
Confirmation of Deprotection (Kaiser Test): Take a small sample of resin beads. Add a few drops each of phenol in ethanol, potassium cyanide in pyridine, and ninhydrin solution. Heat for 5 minutes. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq.) with a coupling agent like HCTU (3 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5-10 minutes. Add this solution to the resin and agitate for 1-2 hours. [11]6. Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Confirmation of Coupling (Kaiser Test): Perform another Kaiser test. A colorless or yellow result indicates the absence of free primary amines, confirming a complete coupling reaction. If the test is positive, the coupling step should be repeated. [11]8. Repeat the cycle for the next amino acid.
Protocol 2: Quantitative Monitoring of Fmoc Deprotection
This protocol is used to determine the initial loading of the resin or to quantify the efficiency of deprotection steps. [12]
-
Weigh accurately a small amount of dry Fmoc-peptide-resin (2-5 mg) into a glass vial.
-
Add a precise volume of 20% piperidine in DMF (e.g., 1.0 mL).
-
Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute an aliquot of the supernatant with DMF to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of the piperidine/DMF solution.
-
Calculate the resin loading (in mmol/g) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm). [13]
Conclusion and Recommendation
This compound is a high-value reagent whose benefits of versatility and reliability often justify its cost, particularly in complex synthetic projects where orthogonal protection is paramount.
-
Choose this compound when:
-
Your synthetic strategy is built around Fmoc chemistry and requires orthogonality to acid-labile protecting groups.
-
You are incorporating an internal aminomethylphenyl moiety into a complex molecule.
-
You are developing a novel linker for bioconjugation and require a customizable anchor point.
-
-
Consider alternatives when:
-
Your primary goal is the straightforward synthesis of a standard C-terminal peptide amide; a pre-functionalized resin like Rink Amide is more time- and cost-efficient.
-
Your overall synthetic strategy is based on Boc chemistry; in this case, 4-((N-Boc)aminomethyl)aniline is the logical counterpart.
-
Ultimately, the decision rests on a holistic assessment of the project's scientific goals, timeline, and budget. For researchers in drug development and advanced peptide science, the precision and control offered by this compound provide a distinct advantage that can accelerate discovery and lead to higher-quality final products.
References
- Thieme. Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]
- CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]
- Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
- Google Patents. Method for the fmoc group cleavage.
- AAPPTec.
- SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
- National Institutes of Health (PMC). Advances in Fmoc solid-phase peptide synthesis. [Link]
- Chinese Journal of Applied Chemistry. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. [Link]
- ResearchGate. COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. [Link]
- MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
- Springer Nature Experiments. Fmoc Test Protocols and Methods. [Link]
- SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]
- National Institutes of Health (PMC).
- National Institutes of Health (PMC). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
- Shanghai Yuphonan Industrial Co., Ltd. This compound. [Link]
- National Institutes of Health (PMC). Antibody–drug conjugates: Recent advances in linker chemistry. [Link]
- ResearchGate. Linkers for the solid-phase peptide synthesis prepared in this work. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 159790-81-5 [smolecule.com]
- 3. jk-sci.com [jk-sci.com]
- 5. chempep.com [chempep.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
A Comparative Guide to the Characterization of Peptides Synthesized with 4-(N-Fmoc-aminomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the final peptide's characteristics, including its C-terminal functionality, purity, and overall yield. This guide provides an in-depth technical comparison of peptides synthesized using the versatile building block, 4-(N-Fmoc-aminomethyl)aniline, against those produced with common alternative linkers. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers aiming to optimize their peptide synthesis strategies.
The Pivotal Role of Linkers in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis, a cornerstone of modern peptide chemistry, relies on the immobilization of the growing peptide chain to an insoluble resin support. The linker, a chemical moiety that connects the C-terminal amino acid to the resin, is a key player in this process. Its chemical nature dictates the conditions required for the final cleavage of the peptide from the support and ultimately determines the functionality of the C-terminus (e.g., a free acid or an amide).
The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a widely adopted method in SPPS due to its mild deprotection conditions.[1] Within this framework, a variety of linkers have been developed to suit different synthetic goals. This guide focuses on the characterization of peptides synthesized using this compound, a building block that facilitates the production of C-terminal peptide amides, and compares its performance with established linkers such as Rink Amide and Wang resins.
Mechanism of Action: this compound in Peptide Amide Synthesis
This compound serves as a precursor to a linker that, once coupled to a resin and an amino acid, allows for the synthesis of peptides with a C-terminal amide. The synthesis of the peptide chain proceeds via standard Fmoc-SPPS protocols. The anilino-methyl moiety provides a key structural element that, upon cleavage with a strong acid like trifluoroacetic acid (TFA), facilitates the formation of a C-terminal amide.
The general mechanism involves the initial coupling of this compound to a suitable resin, followed by the deprotection of the Fmoc group to expose the primary amine. The first Fmoc-protected amino acid is then coupled to this amine. Subsequent cycles of Fmoc deprotection and amino acid coupling elongate the peptide chain. The final cleavage from the resin with TFA results in the release of the peptide with a C-terminal amide.
Below is a diagram illustrating the key steps in the utilization of this compound for peptide amide synthesis.
Caption: Workflow for peptide amide synthesis using this compound.
Performance Comparison: this compound vs. Alternative Linkers
The selection of a linker has a significant impact on the overall success of peptide synthesis. Here, we compare the performance of peptides synthesized using a this compound-derived linker with those produced using the widely adopted Rink Amide and Wang resins.
| Parameter | This compound Linker | Rink Amide Resin | Wang Resin |
| C-Terminal Functionality | Peptide Amide | Peptide Amide | Peptide Acid |
| Cleavage Conditions | Strong acid (e.g., 95% TFA) | Strong acid (e.g., 95% TFA)[2] | Moderate to strong acid (e.g., 50-95% TFA) |
| Reported Crude Purity | Generally high, comparable to Rink Amide | High (e.g., 75-90% for ACP (65-74))[3] | Variable, can be lower due to side reactions |
| Overall Yield | Good, dependent on sequence | Good (e.g., ~45% for ACP (65-74))[3] | Generally good, but can be affected by side reactions |
| Key Advantages | Versatility in synthesizing C-terminal amides | Well-established, reliable for peptide amides | Standard for peptide acids, mild cleavage possible |
| Potential Disadvantages | Less commercially available as a pre-loaded resin | Can be more expensive than Wang resin | Not suitable for peptide amides, risk of side reactions |
Note: The data presented is a synthesis of reported values from various studies and may vary depending on the specific peptide sequence and synthesis conditions.[3]
Experimental Protocols
To provide a practical framework, this section outlines a detailed protocol for the synthesis of a model peptide amide using a this compound-derived linker.
Preparation of the 4-(Aminomethyl)aniline-Functionalized Resin
-
Resin Swelling: Swell aminomethyl-polystyrene resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Linker Coupling:
-
Dissolve this compound (2 eq.) and a coupling agent such as HBTU (2 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (4 eq.) to the solution.
-
Add the activated linker solution to the swollen resin and shake for 4 hours at room temperature.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
A standard Fmoc-SPPS protocol is employed for the elongation of the peptide chain.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin extensively with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the sequence.
Cleavage and Deprotection
-
Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry it thoroughly.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Purification and Analysis: Centrifuge to collect the crude peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).
Characterization and Data Analysis
The purity and identity of the synthesized peptides should be rigorously assessed using analytical techniques.
-
RP-HPLC: This is the primary method for determining the purity of the crude and purified peptide. A gradient of acetonitrile in water with 0.1% TFA is typically used. The purity is calculated from the relative peak area of the desired peptide.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.
Expected Results:
Peptides synthesized using a this compound-derived linker are expected to exhibit high crude purity, often comparable to that achieved with Rink Amide resin. The final yield will be sequence-dependent, but generally good yields are achievable with optimized protocols.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the solid-phase synthesis of C-terminal peptide amides. Its performance in terms of peptide purity and yield is comparable to the well-established Rink Amide resin, offering a reliable alternative for researchers. The choice of linker should always be guided by the specific requirements of the target peptide and the overall synthetic strategy. As the demand for complex and modified peptides in drug discovery and biomedical research continues to grow, the development and characterization of novel linkers and synthetic methodologies will remain a crucial area of investigation.
References
- Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. Int J Pept Protein Res. 1992 Jan;39(1):87-92. [Link]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. 2024 Jan; 29(1): 194. [Link]
- Peptide Synthesis Resins. AAPPTEC. [Link]
- Fmoc Solid-Phase Peptide Synthesis: A Practical Approach. Methods Mol Biol. 2018;1787:3-23.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. 2024;29(1):194. [Link]
- To Rink or Not to Rink Amide Link, that is the Question to Address for More Economical and Environmentally Sound Solid-Phase Peptide Synthesis. J. Org. Chem. 2009, 74, 11, 4349–4357. [Link]
- Stepwise Analysis of Peptide Synthesis. Anal Biochem. 2002, 303, 1, 57-65. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Advances in Fmoc solid-phase peptide synthesis. J Pept Sci. 2016 Jan;22(1):4-20. [Link]
- Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. J Pept Sci. 2011 Nov;17(11):768-73. [Link]
- Synthetic Procedure for N‑Fmoc Amino Acyl‑N‑Sulfanylethylaniline Linker as Crypto-Peptide Thioester Precursor with Application to Native Chemical Lig
- Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Int J Mol Sci. 2023 Apr; 24(8): 7559. [Link]
- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceutics. 2023 Nov; 15(11): 2608. [Link]
- Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation. J Pept Sci. 2011 Oct;17(10):689-96. [Link]
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A Guide to Aniline-Based Linkers in Bioconjugation: A Comparative Review of Structure, Mechanism, and Performance
An esteemed guide for researchers, scientists, and drug development professionals.
Introduction: The Crucial Role of Linkers in Targeted Therapeutics
In the landscape of targeted therapies, particularly antibody-drug conjugates (ADCs), the linker is not merely a covalent tether but a critical determinant of efficacy and safety. It must remain stable in systemic circulation to prevent premature payload release and then efficiently cleave to liberate the active drug within the target cell.[1][] Among the diverse chemical architectures employed, aniline-based linkers have emerged as a cornerstone, prized for their elegant and tunable self-immolative mechanism.[3] These systems are designed to undergo a spontaneous, irreversible electronic cascade upon a specific triggering event, ensuring clean and efficient payload release.[4]
This guide provides an in-depth comparison of prevalent aniline-based linker systems. We will dissect their mechanisms, compare their performance based on published experimental data, and provide validated protocols for their evaluation. Our focus is on the causality behind their design, offering field-proven insights to guide your selection and development of next-generation targeted therapeutics.
Part 1: The Core Mechanism - Self-Immolation via 1,6-Elimination
The functionality of most aniline-based cleavable linkers is rooted in the principle of 1,6-elimination. The canonical example is the p-aminobenzyl alcohol (PABA) or its carbamate derivative, p-aminobenzyloxycarbonyl (PABC).[5][6] The system is a tripartite construct: a trigger, the self-immolative aniline spacer, and the payload.[7]
The process begins when an external stimulus removes a masking group from the aniline's nitrogen atom. This "unmasking" dramatically increases the electron-donating ability of the nitrogen. This initiates a cascade of electron rearrangement through the aromatic ring, culminating in the cleavage of the bond at the benzylic position and the formation of a transient azaquinone methide intermediate.[8] This intermediate is then quenched by water, releasing the payload in its native, unmodified form. The elegance of this system lies in its ability to release payloads—such as amines, phenols, or thiols—that might otherwise be difficult to liberate directly.[8][9]
Caption: The self-immolative mechanism of aniline linkers.
Part 2: A Comparative Analysis of Key Aniline Linker Scaffolds
While the PABA/PABC framework is the most established, variations have been developed to address specific challenges like stability and payload compatibility.
The Val-Cit-PABC System: The Clinical Gold Standard
The valine-citrulline-PABC (Val-Cit-PABC) linker is arguably the most successful cleavable linker in the ADC field, featured in multiple FDA-approved drugs.[6] The dipeptide sequence is specifically designed for cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[10][11] This provides a robust mechanism for intracellular drug release.
-
Mechanism: Upon ADC internalization and trafficking to the lysosome, Cathepsin B hydrolyzes the amide bond between citrulline and the PABC's aniline nitrogen. This liberates the free aniline, initiating the self-immolation cascade to release the payload (e.g., monomethyl auristatin E, MMAE).[6][12]
-
Performance: The Val-Cit peptide exhibits excellent stability in human plasma, preventing significant premature payload release.[11] However, its stability in rodent plasma is notably lower due to the activity of carboxylesterase 1c (CES1c), a factor that must be considered during preclinical evaluation.[13]
Substituted PABC Linkers: Enhancing Stability
A significant challenge with the standard Val-Cit-PABC linker is its susceptibility to hydrolysis by certain serum enzymes, particularly in murine models.[13] This can lead to off-target toxicity and an inaccurate assessment of the therapeutic window. To overcome this, researchers have introduced chemical modifications to the PABC spacer itself.
One highly effective strategy is the incorporation of an amide group at the meta position of the PABC ring (m-amide-PABC or MA-PABC).[14]
-
Causality: It is hypothesized that the steric hindrance and altered electronics from the meta-substituent protect the adjacent dipeptide bond from enzymatic attack by serum esterases without compromising its susceptibility to cleavage by the intended lysosomal protease (Cathepsin B).[14]
-
Performance: Experimental data shows a dramatic improvement in linker stability in mouse serum. While an unsubstituted linker may be completely hydrolyzed within 24 hours, a MA-PABC linker can show minimal degradation over the same period, while retaining efficient cleavage by Cathepsin B.[14]
Direct Aniline Linkage: When the Linker is the Payload
In some constructs, the aniline moiety is an integral part of the cytotoxic payload itself, such as with certain maytansinoid or pyrrolobenzodiazepine (PBD) dimer drugs.[15][16] In these cases, a dipeptide (e.g., Val-Ala, Gly-Gly) is directly attached to the aniline nitrogen of the payload.
-
Mechanism: Similar to the PABC system, lysosomal proteases cleave the peptide linker. However, instead of triggering a self-immolation, this cleavage directly releases the anilino-payload metabolite.[15][17]
-
Performance & Bystander Effect: The nature of this released metabolite is critical. Unlike the charged payloads often released from PABC systems, these anilino-payloads can be predominantly non-charged at physiological pH.[15] This neutrality allows them to diffuse across cell membranes and kill neighboring, antigen-negative tumor cells—a phenomenon known as the "bystander effect." This can be particularly advantageous in treating heterogeneous tumors.[15][17]
Electron-Rich Aniline (ERA) Linkers: An Orthogonal Cleavage Strategy
Moving beyond enzymatic triggers, novel aniline linkers have been designed for oxidative cleavage. Electron-rich anilines (ERAs) can be incorporated into bioconjugates and are stable under standard reaction conditions but can be cleaved rapidly in the presence of mild oxidants like DDQ or NaIO₄.[18][19]
-
Mechanism: The electron-donating groups on the aniline ring lower its oxidation potential, making it susceptible to cleavage under specific oxidative conditions that are compatible with sensitive amino acids like tyrosine and tryptophan.[18][19]
-
Application: This provides an orthogonal release strategy useful for applications like affinity capture and release of peptides for library screening, where enzymatic or pH-based cleavage may not be desirable.[18]
Part 3: Quantitative Performance Comparison
The choice of linker significantly impacts the pharmacokinetic and pharmacodynamic properties of a conjugate. The following table summarizes key performance data from comparative studies.
| Linker System | Trigger/Cleavage Mechanism | Plasma Stability (Half-life) | Key Feature | Representative Application(s) |
| Val-Cit-PABC | Cathepsin B (Enzymatic) | High in human plasma; lower in murine plasma (~24-48h).[13][14] | Clinically validated; efficient intracellular release. | ADCs (e.g., Adcetris, Padcev).[6] |
| m-Amide-PABC | Cathepsin B (Enzymatic) | Dramatically improved in murine plasma (>7 days).[14] | Mitigates rodent-specific instability for preclinical studies. | Investigational ADCs.[14] |
| Direct Aniline (Peptide) | Cathepsin B (Enzymatic) | Dependent on peptide sequence and payload. | Can enable a potent bystander effect via neutral metabolites. | Anilino-Maytansinoid ADCs.[15][17] |
| ERA (Electron-Rich Aniline) | Chemical Oxidation (e.g., DDQ) | Stable to standard peptide synthesis and biological conditions.[18] | Orthogonal cleavage for in vitro/ex vivo applications. | Peptide library screening, affinity capture.[18][19] |
Part 4: Essential Experimental Protocols
Trustworthy data is built on robust and validated methodologies. Here we provide streamlined protocols for the synthesis and evaluation of aniline-based linkers.
Protocol: Synthesis of an Activated Fmoc-Val-Cit-PABC-PNP Linker
This protocol describes the synthesis of a commonly used activated linker ready for conjugation to a payload containing a hydroxyl group. The process relies on solid-phase peptide synthesis (SPPS).[20]
Caption: Workflow for the synthesis of an activated PABC linker.
Methodology:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add Fmoc-p-aminobenzyl alcohol and diisopropylethylamine (DIPEA). Agitate for 2 hours. Cap any remaining reactive sites with methanol.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the PABC nitrogen. Wash thoroughly with DMF and DCM.
-
Peptide Coupling (Citrulline): In a separate vessel, pre-activate Fmoc-Cit-OH with a coupling agent like HATU and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection step (Step 2) and the coupling step (Step 3) for Fmoc-Val-OH.
-
Cleavage from Resin: After the final Fmoc deprotection, wash the resin extensively and dry it. Treat the resin with a cleavage cocktail (e.g., 1% Trifluoroacetic acid (TFA) in DCM) for 30-60 minutes. Collect the filtrate and evaporate the solvent.
-
Activation: Dissolve the crude peptide-PABC alcohol in DCM. Add pyridine followed by p-nitrophenyl chloroformate. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Purification: Purify the final product, Fmoc-Val-Cit-PABC-PNP, by flash chromatography or preparative HPLC.
Protocol: In Vitro ADC Plasma Stability Assay
This assay is critical for predicting the in vivo stability of an ADC and assessing the risk of premature payload release.
Caption: Workflow for an in vitro ADC plasma stability assay.
Methodology:
-
Preparation: Dilute the test ADC to a final concentration of 100 µg/mL in fresh plasma (human, mouse, rat, or cyno) pre-warmed to 37°C.
-
Incubation: Incubate the mixture in a temperature-controlled shaker at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot (e.g., 50 µL) of the plasma/ADC mixture.
-
Sample Quenching: Immediately quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the plasma proteins.
-
Protein Removal: Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it by a validated LC-MS/MS method to quantify the concentration of the intact ADC and/or the released payload.
-
Data Interpretation: Plot the percentage of intact ADC remaining versus time to determine the stability profile and calculate the half-life.
Conclusion and Future Perspectives
Aniline-based linkers, particularly the PABC scaffold, represent a robust and clinically validated platform for targeted drug delivery. The self-immolative mechanism provides a reliable method for traceless drug release. The evolution from the standard Val-Cit-PABC to structurally modified versions like MA-PABC highlights a key theme in linker development: the rational design to overcome species-specific metabolic liabilities and improve translatability from preclinical models to clinical reality.[14] Furthermore, the strategic use of direct aniline linkages demonstrates how linker-payload design can be manipulated to enhance therapeutic mechanisms, such as the bystander effect.[15]
Looking forward, the field is expanding beyond traditional enzymatic triggers. Novel aniline-based systems are being developed that respond to hypoxia (via nitroaniline reduction) or other unique features of the tumor microenvironment.[4][8] The core principles of the aniline electronic cascade will undoubtedly continue to be a foundational element in the design of the next generation of sophisticated, highly selective, and potent bioconjugates.
References
- Shugrue, C. et al. (2025). Electron-rich anilines as cleavable linkers for peptides. Bioorganic Chemistry, 154, 108084.
- Gautier, F. M. et al. (2008). Latent fluorophores based on a self-immolative linker strategy and suitable for protease sensing. Organic & Biomolecular Chemistry, 6(16), 2995-3004.
- Wilson, J. T. et al. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry, 13(20), 2891-2917.
- Tran, N. T. et al. (2011). A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. Bioorganic & Medicinal Chemistry, 19(20), 6046-6054.
- Al-Mughaid, H. et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 276-295.
- Wieczorek, Z. et al. (2021). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Molecules, 26(17), 5160.
- Sabatino, M. et al. (2024). A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides. Organic & Biomolecular Chemistry, 22(17), 3465-3470.
- Blencowe, A. et al. (2011). Self-Immolative Linkers in Polymeric Delivery Systems. Polymer Chemistry, 2(4), 773-790.
- Wieczorek, Z. et al. (2021). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Molecules, 26(17), 5160.
- Weiss, A. N. et al. (2022). Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2). ACS Medicinal Chemistry Letters, 13(8), 1285-1290.
- Widdison, W. C. et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry, 26(11), 2261-2278.
- Pillow, T. H. et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv.
- ResearchGate. (n.d.). Comparison of enzymatic cleavage of derivatized VC-PABC linkers by human and mouse enzymes. ResearchGate.
- OrBán, E. et al. (2021). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. Pharmaceutics, 13(10), 1584.
- Kumar, A. et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Omega, 5(30), 18838-18845.
- Sussman, D. et al. (2016). Current ADC Linker Chemistry. Antibody-Drug Conjugates, 1-25.
- An, Z. et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
- Leal, M. et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 16(5), 893-904.
- Wang, S. et al. (2025). Recent Advances in Peptide Linkers of Antibody-Drug Conjugates. Journal of Medicinal Chemistry.
- Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-(N-Fmoc-aminomethyl)aniline
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(N-Fmoc-aminomethyl)aniline (CAS 159790-81-5)[1]. As a compound featuring both a toxic aniline core and a base-labile Fmoc protecting group, its waste management requires a multi-faceted approach. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide is designed for trained researchers, scientists, and drug development professionals.
Part 1: Core Hazard Assessment & Essential Protective Measures
Before any handling or disposal begins, a thorough understanding of the compound's risks is paramount. The hazardous profile of this compound is primarily dictated by its aniline moiety. Aniline and its derivatives are known for their toxicity upon ingestion, inhalation, or skin contact, with potential for carcinogenicity and significant harm to aquatic ecosystems.[2][3][4] Therefore, all materials that come into contact with this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE): A Non-Negotiable Baseline
The following PPE is mandatory for all personnel involved in the handling and disposal process. This selection is based on established best practices for handling potent and toxic chemical agents.[5][6]
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile or butyl gloves. | Provides a robust barrier against dermal absorption, a primary route of aniline exposure.[5][6] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against accidental splashes of either solid particles or solutions containing the compound.[5] |
| Body Protection | Impermeable, disposable laboratory gown with a closed front and cuffs. | Prevents contamination of personal clothing and underlying skin. |
| Respiratory | A NIOSH-approved N95 respirator or higher. | Required when handling the solid powder or when there is any risk of aerosolization to prevent inhalation.[5] |
Operational Mandate: All handling and weighing of solid this compound, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.[6]
Part 2: Step-by-Step Disposal Protocol
The foundation of safe chemical disposal is meticulous segregation at the point of generation.[5] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the sanitary sewer system.[6][7]
Step 1: Immediate Waste Segregation
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[8] Use dedicated, clearly labeled containers for each waste stream.
| Waste Stream | Description | Containment Procedure |
| Solid Waste | Contaminated consumables: gloves, weighing papers, pipette tips, absorbent pads, etc. | Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. Label clearly.[9] |
| Liquid Waste (Organic) | Solutions of the compound in organic solvents (e.g., DMF, DCM). Waste from Fmoc-deprotection reactions (see below). | Collect in a dedicated, chemically compatible, and sealable container (e.g., high-density polyethylene). List all solvent components on the label. |
| Liquid Waste (Aqueous) | Any aqueous solutions containing the compound. | Collect in a separate, dedicated, and sealable container. Do not mix with organic solvent waste.[9] |
| Unused/Expired Product | Pure, solid this compound. | Keep in its original, sealed container for disposal. If the original container is compromised, transfer to a new, clearly labeled, and sealed container. |
Step 2: Special Consideration for Fmoc-Deprotection Waste
The Fmoc group is base-labile and commonly removed using a solution of 20% piperidine in DMF.[10][11][12] This process generates a dibenzofulvene byproduct, which subsequently forms a stable adduct with piperidine.[12][13]
Causality: The resulting deprotection solution is a complex hazardous mixture containing residual piperidine (a corrosive and flammable base), DMF (a reproductive toxin), and the dibenzofulvene-piperidine adduct. This entire mixture must be collected as Organic Liquid Waste and must not be neutralized or mixed with other waste streams without explicit guidance from your institution's Environmental Health & Safety (EHS) department.
Step 3: Spill Management and Decontamination
Accidents require a prepared, immediate response.
-
Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Ensure you are wearing the full PPE outlined in Part 1.
-
Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated solid hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as solid hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your colleagues and activate the nearest fire alarm if there is an ignition or inhalation risk.
-
Contact your institution's EHS or emergency response team without delay.[5]
-
Part 3: Waste Containment, Labeling, and Storage
Proper containment is the final step before waste is removed by trained professionals. All federal and local regulations must be strictly followed.[14]
-
Container Integrity: All waste containers must be in good condition, free of leaks, and made of a material compatible with the chemical waste.[7] Lids must be securely fastened at all times, except when waste is being added.
-
Labeling Protocol: Each container must be labeled with the words "Hazardous Waste" .[8][15] The label must also include:
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA at or near the point of generation.[8] This area must be:
Part 4: Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste related to this compound, ensuring all streams are handled correctly from generation to storage.
Caption: Disposal Decision Workflow for this compound.
This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific Chemical Hygiene Plan and EHS department, as local regulations may impose additional requirements. Your diligence is the cornerstone of a safe and compliant research environment.
References
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- Daniels Health.
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- Washington State University Environmental Health & Safety. Aniline.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.
- Medical Laboratory Observer.
- AAPPTec, LLC.
- Sigma-Aldrich.
- Fisher Scientific. Safety Data Sheet - 4-[(N-BOC)aminomethyl]aniline.
- Carl Roth.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Santa Cruz Biotechnology, Inc. This compound.
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- Sigma-Aldrich.
- Thermo Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(N-Fmoc-aminomethyl)aniline
As a cornerstone in peptide synthesis and drug development, 4-(N-Fmoc-aminomethyl)aniline is an invaluable building block.[1][2] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, allows for precise, selective chemical reactions essential in solid-phase peptide synthesis (SPPS).[3][4] However, the aniline moiety and the nature of the compound as a fine powder demand a rigorous and proactive approach to safety.
This guide provides essential, immediate safety protocols and logistical plans for handling this compound. It is structured not as a rigid template, but as a direct response to the specific hazards posed by this chemical, ensuring that you and your team can operate with confidence and security.
Hazard Profile: A Risk-Based Approach to Safety
While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, its structural similarity to other anilines and fine organic powders necessitates treating it with significant caution.[5] The safety protocols outlined here are synthesized from data on analogous compounds, assuming a similar or greater hazard profile. The primary risks stem from the compound's physical form and the inherent toxicity associated with aniline derivatives.[6][7]
Presumed Hazard Classification:
| Hazard Statement (Based on Analogs) | Classification & Potential Effects | Primary Exposure Route |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled. [8][9] | Ingestion, Dermal, Inhalation |
| H319 | Causes serious eye irritation. [9][10] | Eyes |
| H317 | May cause an allergic skin reaction. [6][9] | Dermal |
| H373 | May cause damage to organs through prolonged or repeated exposure. [8] | Ingestion, Inhalation |
| Powdered Form | Inhalation of fine dust can cause respiratory tract irritation. [11] | Inhalation |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the risks of toxicity, irritation, and sensitization. This begins with engineering controls and is supplemented by a comprehensive personal barrier system.
Primary Engineering Controls
All handling of solid this compound, especially weighing and transferring, must be performed within a certified chemical fume hood or a glove box.[12][13] This is the most critical step in minimizing respiratory exposure. The work area must also have immediate access to an eyewash station and a safety shower.[12]
Personal Protective Equipment Ensemble
The following table outlines the minimum required PPE. Always consult your institution's specific safety protocols and the glove manufacturer's chemical resistance guides to ensure suitability.[14]
| PPE Component | Specification | Rationale & Justification |
| Eye/Face Protection | ANSI Z87.1 certified, tight-fitting chemical splash goggles.[14] | Protects against airborne dust particles and accidental splashes. A face shield worn over goggles is required for bulk transfers or when a significant splash hazard exists.[14] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum).[12] | Provides a barrier against dermal absorption, a primary route of aniline toxicity. Immediately replace gloves if contamination is suspected. For prolonged handling, consider double-gloving. |
| Body Protection | Full-length laboratory coat, buttoned completely.[14] | Protects skin and personal clothing from contamination. Ensure it is made from a suitable material; avoid polyester or acrylic fabrics.[14] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-permeable material.[14] | Prevents exposure from spills that may reach the floor. |
| Respiratory Protection | NIOSH-approved respirator. | Required if engineering controls (fume hood) are not feasible or as a supplementary measure during spill cleanup. A risk assessment should determine the appropriate cartridge type (e.g., particulate filter for dust).[14] |
Operational Plan: A Self-Validating System for Safe Handling
The integrity of your safety protocol relies not just on the equipment you wear, but on the disciplined procedures you follow. The sequence of donning and doffing PPE is designed to prevent cross-contamination at every step.
Step 1: PPE Donning Sequence
-
Body and Foot Protection: Ensure your lab coat is fully buttoned and appropriate shoes are worn.
-
Eye Protection: Put on your chemical splash goggles.
-
Hand Protection: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the second pair now.
Step 2: Safe Handling Workflow
The following workflow visualizes the entire process from preparation to disposal, ensuring safety at each critical point.
Caption: Safe handling workflow from preparation to disposal.
Step 3: PPE Doffing Sequence (Critical Contamination Control)
This sequence is performed in reverse order of donning to minimize contact with potentially contaminated surfaces.
-
Outer Gloves (if used): Remove the first layer of gloves.
-
Lab Coat: Unbutton and remove the lab coat, turning it inside out as you do to contain any contaminants.
-
Goggles: Remove goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves by peeling one off with the other gloved hand, then using the clean hand to slide under the cuff of the remaining glove to remove it without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[12]
Emergency & Disposal Protocols
Spill Response
-
Minor Spill (in fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[12] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Major Spill: Evacuate the area immediately and alert your institution's emergency response team.[9]
First Aid
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Disposal Plan
-
Chemical Waste: All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, etc.) used while handling the chemical must be disposed of as hazardous waste.[10] Do not place it in the regular trash.
By adhering to these rigorous, procedurally-sound guidelines, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Chem-Impex. (n.d.). This compound.
- Sigma-Aldrich. (2024, March 8). Safety Data Sheet.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- Fisher Scientific. (2009, October 8). Safety Data Sheet.
- Sigma-Aldrich. (2018, October 12). Safety Data Sheet.
- Thermo Fisher Scientific. (2010, November 26). Safety Data Sheet.
- University of California. (n.d.). Aniline SOP.
- ResearchGate. (n.d.). Methods for the Fmoc protection of aniline.
- Chem-Impex. (n.d.). This compound.
- Combi-Blocks. (2023, January 2). Safety Data Sheet: this compound.
- Benchchem. (2025). Essential Safety and Operational Guide for 4-(Iminomethyl)aniline.
- Smolecule. (n.d.). Buy this compound.
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- Chemos GmbH&Co.KG. (2024, April 29). Safety Data Sheet: p-phenylenediamine.
- Santa Cruz Biotechnology. (n.d.). 1,4-Phenylenediamine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 1,4-Phenylenediamine dihydrochloride Material Safety Data Sheet.
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. Buy this compound | 159790-81-5 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemos.de [chemos.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 15. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
